Benoxaprofen
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
2-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO3/c1-9(16(19)20)11-4-7-14-13(8-11)18-15(21-14)10-2-5-12(17)6-3-10/h2-9H,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MITFXPHMIHQXPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
51234-86-7 (mono-hydrochloride salt), 70062-36-1 (ammonium salt), 51234-86-7 (sodium salt/solvate), 70062-36-1 (ammonium salt/solvate), 93983-00-7 (potassium salt/solvate) | |
| Record name | Benoxaprofen [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051234287 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4022650 | |
| Record name | Benoxaprofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51234-28-7, 67434-14-4 | |
| Record name | Benoxaprofen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51234-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benoxaprofen [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051234287 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benoxaprofen | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04812 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Benoxaprofen | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299582 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benoxaprofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-2-(4-chlorophenyl)benzoxazole-5-propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.611 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Benoxaprofen | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.864 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENOXAPROFEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17SZX404IM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Benoxaprofen synthesis and derivatives
An In-depth Technical Guide to the Synthesis and Derivatives of Benoxaprofen
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of this compound, a non-steroidal anti-inflammatory drug (NSAID) of the arylpropionic acid class. It details synthetic pathways, experimental protocols, and the biological activities of this compound and its derivatives. Quantitative data is presented in structured tables, and key processes are visualized through diagrams to facilitate understanding for research and development purposes.
Introduction to this compound
This compound, chemically known as 2-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]propanoic acid, was marketed under the trade names Opren and Oraflex. It is a racemic mixture of (R)-(-) and (S)-(+) enantiomers. While effective as an anti-inflammatory and analgesic agent, it was withdrawn from the market due to adverse effects. Its mechanism of action involves the inhibition of lipoxygenase and, to a lesser extent, cyclooxygenase (COX) enzymes. This guide explores its chemical synthesis and the potential for creating derivatives with modified properties.
Synthesis of this compound
Two primary synthetic routes for this compound are well-documented, starting from different precursors.
Synthesis Route 1: Starting from 2-(4-aminophenyl)propanenitrile
This pathway involves a multi-step process beginning with a Sandmeyer reaction.
Caption: Workflow for this compound synthesis starting from 2-(4-aminophenyl)propanenitrile.
Synthesis Route 2: Starting from 4-hydroxyphenylacetic acid
An alternative and convenient four-step synthesis for this compound has been described starting from 4-hydroxyphenylacetic acid. This method is noted for its efficiency.
Caption: A convenient four-step synthesis of this compound from 4-hydroxyphenylacetic acid.
Synthesis of this compound Derivatives
Modification of the carboxylic acid moiety of NSAIDs is a common strategy to develop derivatives with potentially improved efficacy or reduced side effects. An example is the synthesis of the methyl ester of this compound.
Methyl-2-(4-chloro-phenyl)-5-benzoxazoleacetate (MCBA) : This derivative is synthesized from this compound through esterification. This conversion can be achieved using standard esterification protocols, such as reacting this compound with methanol in the presence of a strong acid catalyst (e.g., concentrated sulfuric acid), often accelerated by microwave irradiation. This prodrug has been investigated for its anti-psoriatic and antinociceptive properties.
Experimental Protocols
Detailed protocols are essential for reproducibility in a research setting.
General Protocol for this compound Synthesis (Illustrative)
This protocol is a generalized representation based on common organic synthesis techniques and the described chemical transformations.
-
Step 1: Formation of the Aminophenol Intermediate :
-
Dissolve the starting material (e.g., 2-(4-aminophenyl)propanenitrile) in an appropriate aqueous acid solution and cool to 0-5°C.
-
Add a solution of sodium nitrite dropwise to perform diazotization.
-
Heat the mixture to facilitate hydrolysis to the phenol.
-
Isolate the phenol intermediate and perform nitration using a mixture of nitric and sulfuric acid.
-
Reduce the nitro group via catalytic hydrogenation (e.g., using H₂ gas with a Palladium-on-carbon catalyst) to yield the aminophenol.
-
-
Step 2: Formation of the Benzoxazole Ring :
-
Acylate the aminophenol intermediate with p-chlorobenzoyl chloride in an appropriate solvent (e.g., anhydrous THF or dichloromethane) with a non-nucleophilic base (e.g., pyridine or triethylamine) to form an amide.
-
Induce cyclization of the amide to form the benzoxazole ring. This is often achieved by heating in the presence of a dehydrating agent or a catalyst like polyphosphoric acid.
-
-
Step 3: Final Hydrolysis (Saponification) :
-
If the propionic acid side chain is in an ester form, perform saponification by heating the compound with an aqueous base (e.g., NaOH or KOH).
-
After the reaction is complete, cool the mixture and acidify with a strong acid (e.g., HCl) to precipitate the final product, this compound.
-
Collect the solid by filtration, wash with water, and purify by recrystallization.
-
Protocol for In Vitro COX-2 Inhibition Assay
This protocol is adapted from standard enzyme inhibition assays.
-
Preparation of Reagents :
-
Prepare a COX-2 enzyme solution (e.g., 300 U/mL in Tris-HCl buffer, pH 8.0).
-
Prepare a cofactor solution containing 1 mM hematin, 0.9 mM glutathione, and 0.24 mM TMPD in Tris-HCl buffer.
-
Prepare a 30 mM solution of arachidonic acid (substrate).
-
Prepare stock solutions of this compound/derivatives in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure :
-
In a microplate well, mix 50 µL of the cofactor solution with 10 µL of the COX-2 enzyme solution.
-
Add 20 µL of the test compound solution at various concentrations.
-
Incubate the mixture at room temperature for 10 minutes.
-
Initiate the enzymatic reaction by adding 20 µL of the arachidonic acid solution.
-
Incubate for 15 minutes at 37°C.
-
Stop the reaction by adding 10 µL of 2N HCl.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine the extent of the reaction.
-
Calculate the percentage inhibition relative to a control without the inhibitor.
-
Quantitative Data
Quantitative analysis is crucial for evaluating the pharmacological profile of a compound.
Pharmacokinetics of this compound
The following table summarizes key pharmacokinetic parameters of this compound in humans after oral administration.
| Parameter | Value | Conditions |
| Mean Peak Plasma Conc. | 13.0 µg/mL | Single 100 mg dose |
| 33.5 µg/mL | Single 200 mg dose | |
| 45.3 µg/mL | Single 400 mg dose | |
| Plasma Half-life (t½) | 30 - 35 hours | Single dose |
| Time to Equilibrium | 6 - 8 days | 25-50 mg every 24h |
| 3 - 6 days | 100 mg every 12h |
Data sourced from preliminary studies in man.
In Vitro Activity on Leukocytes
This compound has been shown to activate superoxide generation in human polymorphonuclear leucocytes (PMNL).
| Concentration of this compound | Effect |
| 15 µg/mL | Dose-related activation of O₂⁻ generation |
| 30 µg/mL | Dose-related activation of O₂⁻ generation |
| 60 µg/mL | Dose-related activation of O₂⁻ generation |
This activation was shown to be preventable by the Protein Kinase C (PKC) inhibitor H-7.
Signaling Pathways and Mechanism of Action
This compound's anti-inflammatory effects are attributed to its interaction with several biological pathways.
Inhibition of the Arachidonic Acid Cascade
Like many NSAIDs, this compound interferes with the arachidonic acid pathway. It is a known inhibitor of the lipoxygenase (LOX) enzyme, which is responsible for the production of leukotrienes. It is considered a relatively weak inhibitor of cyclooxygenase (COX) enzymes compared to other NSAIDs.
Caption: this compound inhibits the LOX and COX pathways of arachidonic acid metabolism.
Modulation of Protein Kinase C (PKC) in Leukocytes
Uniquely, this compound has been shown to directly modulate the activity of Protein Kinase C (PKC) in human polymorphonuclear leucocytes (PMNLs). It appears to substitute for phosphatidylserine, a physiological activator of PKC. This activation leads to an increase in membrane-associated oxidative metabolism and the generation of superoxide (O₂⁻), a reactive oxygen species. This pro-oxidative effect may contribute to some of its biological activities and side effects.
Caption: this compound activates Protein Kinase C, leading to superoxide generation in PMNLs.
An In-depth Technical Guide to the Chemical Structure and Reactivity of Benoxaprofen
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benoxaprofen is a non-steroidal anti-inflammatory drug (NSAID) of the arylpropionic acid class, formerly marketed under the brand names Opren and Oraflex.[1] Despite its withdrawal from the market due to significant adverse effects, including phototoxicity and hepatotoxicity, this compound remains a subject of scientific interest due to its unique pharmacological profile and complex chemical reactivity. This technical guide provides a comprehensive overview of the chemical structure and reactivity of this compound, intended to serve as a valuable resource for researchers, scientists, and professionals in drug development.
Chemical Structure
This compound, with the IUPAC name 2-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]propanoic acid, is characterized by a molecular formula of C₁₆H₁₂ClNO₃ and a molecular weight of approximately 301.73 g/mol .[1][2] Its structure features a planar benzoxazole ring system linked to a 4-chlorophenyl group at the 2-position and a propanoic acid moiety at the 5-position of the benzoxazole ring. The propanoic acid side chain introduces a chiral center, resulting in this compound existing as a racemic mixture of (R)-(-) and (S)-(+) enantiomers. X-ray crystallography studies have revealed that the benzoxazole and phenyl rings are co-planar, while the propanoic acid side chain is non-planar.[1]
| Identifier | Value |
| IUPAC Name | 2-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]propanoic acid |
| CAS Number | 51234-28-7 |
| Molecular Formula | C₁₆H₁₂ClNO₃ |
| Molecular Weight | 301.73 g/mol [1][2] |
| Appearance | Cream-colored solid[3] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its chemical reactivity.
| Property | Value | Reference |
| Melting Point | 189-190 °C | [3] |
| pKa (acidic) | 3.5 | [4] |
| Water Solubility | 0.0317 mg/mL (predicted) | [5] |
| LogP | 3.23 (experimental) | [5] |
| DMSO Solubility | 60 mg/mL | [6] |
Chemical Reactivity and Degradation
The chemical reactivity of this compound is of particular interest due to its association with adverse drug reactions. The key aspects of its reactivity include phototoxicity and metabolic activation.
Phototoxicity
This compound is highly phototoxic, a property attributed to its structural similarity to psoralen.[1] Upon exposure to UVA radiation, this compound undergoes photodecarboxylation, leading to the formation of a lipophilic photoproduct. This photoproduct can then sensitize the formation of reactive oxygen species (ROS), such as singlet oxygen and superoxide anions, which can cause damage to cellular membranes.[1] This process is believed to be a primary mechanism behind the cutaneous phototoxicity observed in patients.
Metabolic Pathways
The metabolism of this compound primarily occurs in the liver and involves two main pathways:
-
Glucuronide Conjugation: The carboxylic acid moiety of this compound can be conjugated with glucuronic acid, a common phase II metabolic reaction that facilitates the excretion of drugs.[7]
-
Oxidative Metabolism: While this compound does not readily undergo extensive oxidative metabolism, a minor pathway involving cytochrome P450 enzymes can occur.[1] This is particularly relevant for the (S)-(+)-enantiomer, where oxygenation of the 4-chlorophenyl ring or the aromatic ring of the 2-phenylpropionic acid moiety can take place.[1] This oxidative metabolism can lead to the formation of reactive metabolites that may contribute to the observed hepatotoxicity.
Biological Activity and Signaling Pathways
This compound's anti-inflammatory effects are mediated through mechanisms that are distinct from many other NSAIDs.
Lipoxygenase Inhibition
Unlike traditional NSAIDs that primarily inhibit cyclooxygenase (COX) enzymes, this compound is a relatively weak inhibitor of COX but a potent inhibitor of the lipoxygenase (LOX) pathway.[8] By inhibiting 5-lipoxygenase, this compound reduces the production of leukotrienes, which are potent mediators of inflammation and are involved in leukocyte chemotaxis.
Caption: this compound inhibits the 5-lipoxygenase enzyme, blocking leukotriene production and inflammation.
Protein Kinase C Activation
This compound has been shown to activate protein kinase C (PKC), a family of enzymes involved in various cellular signaling pathways.[9][10] This activation is thought to be due to an interaction with the phosphatidylserine binding site on PKC.[11] The activation of PKC can lead to a pro-oxidative state in polymorphonuclear leukocytes (PMNLs), resulting in the generation of superoxide.[9][10]
Caption: this compound activates Protein Kinase C, leading to superoxide generation in PMNLs.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process:
-
Diazotization and Hydrolysis: 2-(4-aminophenyl)propanenitrile undergoes a Sandmeyer reaction via diazotization, followed by acid hydrolysis to yield the corresponding phenol.
-
Nitration and Reduction: The phenol is then nitrated and subsequently reduced by catalytic hydrogenation to form the aminophenol.
-
Hydrolysis and Esterification: The nitrile group is hydrolyzed, and the resulting carboxylic acid is esterified.
-
Acylation and Cyclization: The aminophenol is acylated with p-chlorobenzoyl chloride, followed by cyclization to form the benzoxazole ring.
-
Saponification: The final step involves the saponification of the ethyl ester to yield this compound.
Caption: A multi-step workflow for the chemical synthesis of this compound.
Phototoxicity Assessment: In Vitro Photohemolysis Assay
This assay evaluates the potential of a chemical to cause membrane damage upon exposure to light, using red blood cells as a model system.
-
Preparation of Red Blood Cell (RBC) Suspension: Obtain fresh human red blood cells and wash them three times with a phosphate-buffered saline (PBS) solution (pH 7.4) by centrifugation. Resuspend the RBCs in PBS to a final concentration of 2%.
-
Incubation: In a 96-well plate, add the RBC suspension and this compound at various concentrations. Include a positive control (e.g., a known phototoxic agent) and a negative control (vehicle).
-
Irradiation: Expose the plate to a controlled dose of UVA radiation (e.g., 5 J/cm²). A duplicate plate should be kept in the dark as a control for non-photo-induced hemolysis.
-
Measurement of Hemolysis: After irradiation, centrifuge the plate and measure the absorbance of the supernatant at 540 nm to quantify the amount of hemoglobin released.
-
Data Analysis: Calculate the percentage of hemolysis for each concentration relative to a complete hemolysis control (RBCs lysed with distilled water).
Lipoxygenase Inhibition Assay
This spectrophotometric assay measures the ability of a compound to inhibit the activity of the lipoxygenase enzyme.
-
Reagent Preparation: Prepare a solution of lipoxygenase (e.g., from soybean) in a borate buffer (pH 9.0). Prepare a substrate solution of linoleic acid in the same buffer.
-
Enzyme Inhibition: In a cuvette, mix the lipoxygenase solution with the test compound (this compound) at various concentrations and incubate for a few minutes at room temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the linoleic acid substrate to the cuvette.
-
Spectrophotometric Measurement: Immediately measure the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.
-
Data Analysis: Calculate the percentage of inhibition of lipoxygenase activity for each concentration of this compound compared to a control reaction without the inhibitor. Determine the IC₅₀ value.
Protein Kinase C (PKC) Activity Assay
This assay determines the effect of a compound on the activity of PKC by measuring the phosphorylation of a specific substrate.
-
Preparation of Reagents: Prepare a reaction buffer containing ATP, a PKC-specific peptide substrate, and the necessary cofactors (e.g., CaCl₂, phosphatidylserine, and diacylglycerol).
-
PKC Reaction: In a microcentrifuge tube, combine purified PKC enzyme with the reaction buffer and this compound at various concentrations.
-
Phosphorylation: Initiate the reaction by adding [γ-³²P]ATP and incubate at 30°C for a specified time (e.g., 10 minutes).
-
Separation and Quantification: Stop the reaction and spot the mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP. The amount of ³²P incorporated into the peptide substrate is quantified using a scintillation counter.
-
Data Analysis: Determine the effect of this compound on PKC activity by comparing the radioactivity of the samples with that of a control reaction.
Conclusion
This compound possesses a unique and complex chemical profile. Its distinct structure gives rise to significant, albeit therapeutically challenging, chemical and biological activities. The pronounced phototoxicity and the potential for metabolic activation to reactive species underscore the importance of thorough preclinical evaluation of drug candidates. The insights gained from the study of this compound's reactivity and its interactions with biological systems, particularly its inhibition of the lipoxygenase pathway and activation of protein kinase C, continue to be relevant in the field of drug discovery and development. This guide provides a foundational understanding for scientists and researchers working to design safer and more effective therapeutic agents.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. This compound [drugfuture.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound | COX | TargetMol [targetmol.com]
- 7. Pharmacology, clinical efficacy, and adverse effects of the nonsteroidal anti-inflammatory agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The pharmacology of this compound with particular to effects on lipoxygenase product formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound activates membrane-associated oxidative metabolism in human polymorphonuclear leucocytes by apparent modulation of protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound activates membrane-associated oxidative metabolism in human polymorphonuclear leucocytes by apparent modulation of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Promotion of DNA strand breaks in cocultured mononuclear leukocytes by protein kinase C-dependent prooxidative interactions of this compound, human polymorphonuclear leukocytes, and ultraviolet radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Benoxaprofen's Lipoxygenase Inhibition Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benoxaprofen, a non-steroidal anti-inflammatory drug (NSAID) withdrawn from the market, is recognized for its unique inhibitory action on the lipoxygenase (LOX) pathway, in addition to its effects on cyclooxygenase (COX). This technical guide provides an in-depth exploration of this compound's mechanism of action, focusing on its role as a lipoxygenase inhibitor. It summarizes the available quantitative data, details relevant experimental protocols for assessing its inhibitory activity, and presents signaling pathways and experimental workflows through structured diagrams. This document aims to serve as a comprehensive resource for researchers in inflammation, eicosanoid biology, and drug development.
Introduction
This compound is an arylpropionic acid derivative that was introduced as a potent anti-inflammatory agent.[1] Unlike traditional NSAIDs that primarily target the cyclooxygenase (COX) enzymes, this compound was identified as one of the first dual inhibitors of both COX and 5-lipoxygenase (5-LOX).[2] The lipoxygenase pathway is a critical branch of the arachidonic acid cascade, leading to the production of pro-inflammatory leukotrienes. By inhibiting this pathway, this compound was thought to offer a broader spectrum of anti-inflammatory activity. This guide delves into the specifics of its interaction with the lipoxygenase pathway.
The Arachidonic Acid Cascade and Lipoxygenase Pathway
The metabolism of arachidonic acid is a central process in inflammation. Upon cellular stimulation, arachidonic acid is liberated from the cell membrane and can be metabolized by two major enzymatic pathways: the cyclooxygenase (COX) pathway, which produces prostaglandins and thromboxanes, and the lipoxygenase (LOX) pathway.
The lipoxygenase pathway is initiated by a family of iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids. In humans, the main isoforms are 5-LOX, 12-LOX, and 15-LOX, each leading to the formation of specific hydroperoxyeicosatetraenoic acids (HPETEs). These intermediates are then converted to various biologically active lipids, including leukotrienes and lipoxins. 5-LOX is of particular interest in inflammation as it is the key enzyme in the biosynthesis of leukotrienes, potent mediators of inflammatory and allergic responses.
Below is a diagram illustrating the arachidonic acid cascade with the points of inhibition by this compound.
Quantitative Data on this compound's Lipoxygenase Inhibition
Direct quantitative data on the inhibition of purified lipoxygenase isoforms by this compound, such as IC50 values, are notably scarce in the literature. This is likely due to the era in which this compound was actively researched, as well as its proposed mechanism of action as a radical scavenger, which may not be fully captured in purified enzyme assays.
The available data primarily focuses on the inhibition of downstream products of the 5-LOX pathway, such as Leukotriene B4 (LTB4), in cellular systems. However, these findings are conflicting.
| Target | System | Stimulus | IC50 (M) | Reference |
| Leukotriene B4 Synthesis | Human Polymorphonuclear Leukocytes | Serum-Treated Zymosan | 1.6 x 10-4 | (Conflicting data exists) |
| 5-Lipoxygenase | Rat Neutrophils | Calcium Ionophore A23187 | Inhibition Observed | [3] |
| 12-Lipoxygenase | Rat Neutrophils | - | Inhibition Observed | [3] |
| 15-Lipoxygenase | Rat Neutrophils | - | Inhibition Observed | [3] |
Note: The conflicting data on LTB4 synthesis inhibition highlights the complexity of this compound's mechanism and the variability of assay systems.
Experimental Protocols
Due to the limited availability of specific protocols for this compound, a representative methodology for a cellular 5-lipoxygenase inhibition assay is provided below. This type of assay is more relevant for a compound like this compound, which may act through indirect mechanisms or radical scavenging within a cellular context.
Cellular 5-Lipoxygenase Activity Assay
Objective: To determine the inhibitory effect of a test compound on the production of 5-LOX products (e.g., LTB4) in a cellular system.
Materials:
-
Human polymorphonuclear leukocytes (PMNs) or other suitable cell line expressing 5-LOX.
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Cell culture medium (e.g., RPMI 1640).
-
Calcium ionophore A23187 or other stimulating agent.
-
Arachidonic acid.
-
Enzyme-linked immunosorbent assay (ELISA) kit for LTB4 or other 5-LOX products.
-
Spectrophotometer or plate reader.
Procedure:
-
Cell Preparation: Isolate and purify human PMNs from healthy donor blood or culture a suitable cell line to the desired density.
-
Incubation with Inhibitor: Pre-incubate the cells with various concentrations of this compound (or vehicle control) for a specified time (e.g., 15-30 minutes) at 37°C.
-
Stimulation: Initiate the 5-LOX pathway by adding a stimulating agent such as calcium ionophore A23187 and exogenous arachidonic acid.
-
Reaction Termination: After a defined incubation period (e.g., 5-10 minutes), terminate the reaction by adding a suitable stop solution (e.g., cold methanol) and centrifuging to pellet the cells.
-
Product Quantification: Collect the supernatant and quantify the amount of the 5-LOX product (e.g., LTB4) using a specific ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
The following diagram outlines the general workflow for this experimental protocol.
Mechanism of Action: A Deeper Look
This compound's inhibition of the lipoxygenase pathway is believed to be multifaceted. While direct interaction with the enzyme's active site has not been conclusively demonstrated with specific binding kinetics, evidence points towards a mechanism involving radical scavenging.[2] The lipoxygenase reaction involves a radical-mediated hydrogen abstraction from arachidonic acid. By acting as a radical scavenger, this compound could interrupt this catalytic cycle, thereby reducing the formation of HPETEs and subsequent leukotrienes.
This proposed mechanism is consistent with the observation that this compound's inhibitory effects are more pronounced in cellular assays where the complex interplay of the arachidonic acid cascade and cellular redox state is intact, as opposed to purified enzyme systems.
The logical relationship of this proposed mechanism is depicted below.
Conclusion and Future Directions
This compound remains a significant molecule in the history of anti-inflammatory drug development due to its early recognition as a dual COX/LOX inhibitor. While its clinical use was halted due to adverse effects unrelated to its primary mechanism of action, the study of its lipoxygenase inhibition pathway continues to provide valuable insights.[2] The conflicting data on its efficacy and the lack of direct enzymatic inhibition data underscore the need for modern analytical techniques to re-evaluate its mechanism of action.
For researchers and drug development professionals, the story of this compound serves as a reminder of the complexities of the arachidonic acid cascade and the potential for developing novel anti-inflammatory agents with broader mechanisms of action. Future research could focus on designing compounds that retain the dual inhibitory profile of this compound while engineering out the liabilities that led to its withdrawal. A deeper understanding of its radical scavenging properties and their contribution to its overall anti-inflammatory effect could also pave the way for new therapeutic strategies.
References
- 1. Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rationally Designed Multitarget Agents Against Inflammation and Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential effects of anti-inflammatory drugs on lipoxygenase and cyclo-oxygenase activities of neutrophils from a reverse passive Arthus reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Benoxaprofen's Cyclooxygenase Activity: A Technical Whitepaper on its Dual Inhibitory Profile
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Benoxaprofen, a non-steroidal anti-inflammatory drug (NSAID) withdrawn from the market in 1982 due to severe adverse effects, presents a unique case study in anti-inflammatory pharmacology.[1][2] This technical guide delves into the available scientific literature to characterize its activity on cyclooxygenase (COX) isoforms, COX-1 and COX-2. While quantitative data on its selective inhibition of COX-1 versus COX-2 is scarce, a consistent finding is that this compound is a weak inhibitor of overall cyclooxygenase activity in vitro.[2][3][4] Notably, its anti-inflammatory properties may be significantly attributed to its additional role as an inhibitor of 5-lipoxygenase (5-LOX), positioning it as an early example of a dual COX/5-LOX inhibitor.[5][6] This whitepaper provides a comprehensive overview of this compound's enzymatic activity, details a representative experimental protocol for assessing COX inhibition, and visualizes its mechanism of action within the arachidonic acid cascade.
Data Presentation: Cyclooxygenase and Lipoxygenase Activity of this compound
| Target Enzyme | Activity of this compound | Supporting Evidence |
| Cyclooxygenase (COX) - General | Weak inhibitor.[2][3][4] | Multiple sources describe this compound as having weak inhibitory effects on prostaglandin synthesis in in vitro systems. Its anti-inflammatory action is suggested to be partially independent of this pathway.[3] |
| Cyclooxygenase-1 (COX-1) | Not explicitly quantified, but implied to be weakly inhibited. | As a non-selective NSAID, some level of COX-1 inhibition is expected. However, its low ulcerogenic potential in animal models may suggest weaker COX-1 inhibition compared to other NSAIDs.[3] |
| Cyclooxygenase-2 (COX-2) | Not explicitly quantified, but implied to be weakly inhibited. | The concept of COX-2 as an inducible enzyme at sites of inflammation was not well-established during the primary research period of this compound. |
| 5-Lipoxygenase (5-LOX) | Inhibitor.[5][6] | This compound has been shown to inhibit the 5-LOX pathway, which is responsible for the synthesis of leukotrienes, potent inflammatory mediators. This is considered a significant part of its anti-inflammatory mechanism.[5] |
Experimental Protocols: In Vitro Cyclooxygenase Inhibition Assay
While the specific protocols used to assess this compound's COX activity are not detailed in the available literature, a representative methodology for an in vitro cyclooxygenase inhibition assay is described below. This protocol is based on established methods for evaluating NSAID activity.
Objective: To determine the inhibitory effect of a test compound (e.g., this compound) on the activity of purified COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Reaction buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Cofactors (e.g., hematin, glutathione)
-
Detection system to measure prostaglandin production (e.g., EIA or ELISA kit for PGE2)
-
96-well microplates
-
Incubator
-
Microplate reader
Procedure:
-
Enzyme Preparation: Reconstitute the lyophilized COX-1 and COX-2 enzymes in the reaction buffer to the desired concentration. Keep the enzymes on ice.
-
Test Compound Preparation: Prepare a series of dilutions of the test compound in the reaction buffer.
-
Assay Setup: To the wells of a 96-well microplate, add the reaction buffer, cofactors, and the test compound at various concentrations. Include a vehicle control (solvent without the test compound) and a positive control (a known COX inhibitor).
-
Enzyme Addition: Add the COX-1 or COX-2 enzyme solution to the appropriate wells to initiate the pre-incubation.
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 10-15 minutes) to allow the test compound to bind to the enzyme.
-
Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes) to allow for the conversion of arachidonic acid to prostaglandins.
-
Reaction Termination: Stop the reaction by adding a stopping agent (e.g., a strong acid).
-
Prostaglandin Quantification: Measure the amount of a specific prostaglandin (e.g., PGE2) produced in each well using a suitable detection method like an enzyme immunoassay (EIA) or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of the test compound that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the log of the test compound concentration and fitting the data to a dose-response curve.
Mandatory Visualization
Caption: Dual Inhibition of Arachidonic Acid Metabolism by this compound.
Conclusion
This compound's pharmacological profile is more complex than that of a typical NSAID. The available evidence strongly suggests that its classification as a simple cyclooxygenase inhibitor is incomplete. While it does exhibit weak inhibitory effects on the COX pathway, its concurrent inhibition of the 5-lipoxygenase pathway is a defining characteristic. This dual mechanism of action, targeting both prostaglandin and leukotriene synthesis, likely contributed to its anti-inflammatory efficacy. For researchers and drug development professionals, the case of this compound underscores the importance of a comprehensive mechanistic understanding of anti-inflammatory agents and highlights the potential of dual-pathway inhibitors, a concept that continues to be explored in the development of safer and more effective anti-inflammatory therapies.
References
- 1. The comparative pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology, clinical efficacy, and adverse effects of the nonsteroidal anti-inflammatory agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound on release of slow-reacting substances from human lung tissue in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C16H12ClNO3 | CID 39941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 6. Inhibition of prostaglandin E synthesis by steroidal and nonsteroidal antiinflammatory drugs in human synovial fibroblast cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rise and Fall of Benoxaprofen: A Technical Review of its Development and Withdrawal
An In-depth Analysis for Researchers and Drug Development Professionals
Introduction
Benoxaprofen, a non-steroidal anti-inflammatory drug (NSAID) of the arylpropionic acid class, emerged in the late 1970s as a promising treatment for arthritis.[1] Developed by Eli Lilly and Company, it was marketed under the trade names Opren in the United Kingdom and Europe, and Oraflex in the United States.[1] Its unique pharmacological profile, particularly its potent anti-inflammatory and analgesic properties coupled with a perceived lower risk of gastrointestinal side effects compared to other NSAIDs, generated significant initial enthusiasm.[2][3] However, the promising trajectory of this compound was abruptly halted by its withdrawal from the market in 1982 due to severe and unforeseen adverse effects, primarily hepatotoxicity, which led to a number of patient deaths.[1][4] This technical guide provides a comprehensive historical and scientific overview of this compound's development, its proposed mechanisms of action, the clinical evidence that supported its initial approval, and the toxicological findings that ultimately led to its downfall.
Development Timeline and Preclinical Evaluation
The journey of this compound began in 1966 at the British Lilly Research Centre, with the aim of discovering novel anti-arthritic compounds.[1] Following its synthesis, this compound underwent a series of preclinical evaluations to characterize its pharmacological and toxicological profile.
Preclinical Pharmacology
-
Anti-inflammatory Activity: Animal studies demonstrated this compound's potent anti-inflammatory effects in various models, including carrageenan-induced edema and adjuvant-induced arthritis in rats.[2]
-
Analgesic and Antipyretic Activity: The compound also exhibited significant analgesic and antipyretic properties in animal models.[2][4]
-
Mechanism of Action Studies: Early investigations suggested that this compound's mechanism of action was distinct from other NSAIDs. While it was a weak inhibitor of cyclooxygenase (COX), the primary target of most NSAIDs, it showed significant inhibition of the lipoxygenase (LOX) enzyme.[3][5] This unique profile was thought to contribute to its strong anti-inflammatory effects with a potentially lower incidence of gastrointestinal issues.[2]
Preclinical Toxicology
Standard preclinical toxicology studies were conducted in various animal species to assess the safety profile of this compound. These studies are designed to identify potential target organs for toxicity and to establish a safe starting dose for human clinical trials. While detailed public records of these initial toxicology reports are scarce, later analyses and the eventual clinical outcomes suggest that the initial preclinical assessments may not have fully predicted the severe hepatotoxicity observed in humans.
Clinical Development
This compound's clinical development program consisted of the standard three phases of clinical trials designed to evaluate its safety and efficacy in humans.
Phase I Clinical Trials
Phase I studies were conducted in small groups of healthy male volunteers (aged 21-55) to determine the drug's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion, as well as to assess its initial safety and tolerability at various doses.[6] These studies established a long elimination half-life of 30-35 hours, which supported a once-daily dosing regimen.[6] Doses of 100, 200, and 400mg were tested and found to be well-tolerated in this initial phase.[6]
Phase II Clinical Trials
Phase II trials were designed to evaluate the efficacy of this compound in patients with the target diseases, primarily rheumatoid arthritis and osteoarthritis, and to further assess its safety in a larger patient population. These were often double-blind, randomized controlled trials comparing this compound to existing treatments like aspirin and ibuprofen, or to a placebo.[6][7] The dosage in these trials ranged from 400-600mg per day.[6]
Phase III Clinical Trials
Phase III trials were large-scale, multicenter studies involving thousands of patients to confirm the efficacy and safety of this compound in a broader patient population and to gather more data on its long-term use.[6] One such long-term, double-blind study compared this compound to aspirin and ibuprofen in patients with rheumatoid arthritis and osteoarthritis, demonstrating its superior or equivalent efficacy and a lower discontinuation rate due to adverse effects.[8]
Quantitative Data Summary
The following tables summarize the key quantitative data from the development and post-marketing surveillance of this compound.
| Parameter | Value | Reference |
| Pharmacokinetics | ||
| Elimination Half-Life | 30-35 hours | [6] |
| Clinical Trials | ||
| Phase III Patient Number | Over 3,000 participants | [6] |
| Monitored for Adverse Effects | 5,000 patients | [6] |
| Post-Marketing Data (UK) | ||
| Reported Adverse Reactions | Over 3,500 | [4] |
| Reported Deaths | 61 | [4] |
| Post-Marketing Data (US) | ||
| Reported Deaths | 11 | [4] |
Table 1: Key Quantitative Data for this compound
| Adverse Event | Incidence in Long-Term Studies | Reference |
| Peptic Ulcer Disease | 0.3% (7 in 2204 patients) | [8] |
| Phototoxicity | 9.4% | [8] |
| Onycholysis | 12.5% | [8] |
Table 2: Incidence of Key Adverse Events in Long-Term Clinical Trials
Experimental Protocols
Phase II/III Clinical Trial Protocol for Rheumatoid Arthritis/Osteoarthritis (General Outline)
-
Study Design: Double-blind, randomized, parallel-group or crossover design.[9][10][11]
-
Patient Population: Adult patients with a confirmed diagnosis of active rheumatoid arthritis or symptomatic osteoarthritis.[9][10]
-
Inclusion Criteria (General):
-
Age 18 years or older.
-
Active disease as defined by standard clinical criteria (e.g., number of tender and swollen joints, duration of morning stiffness).
-
Washout period from previous anti-inflammatory medications.
-
-
Exclusion Criteria (General):
-
History of peptic ulcer disease or significant gastrointestinal bleeding.
-
Known hypersensitivity to NSAIDs.
-
Significant renal or hepatic impairment.
-
Pregnancy or lactation.
-
-
Interventions:
-
Efficacy Assessments:
-
Physician's global assessment of disease activity.
-
Patient's global assessment of disease activity.
-
Pain assessment (e.g., using a Visual Analog Scale).
-
Number of tender and swollen joints.
-
Duration of morning stiffness.
-
Functional assessments (e.g., grip strength, walking time).
-
Laboratory markers of inflammation (e.g., Erythrocyte Sedimentation Rate).[8]
-
-
Safety Assessments:
-
Monitoring and recording of all adverse events.
-
Regular clinical laboratory tests (hematology, clinical chemistry including liver and renal function tests).
-
Physical examinations.
-
Mechanism of Action and Toxicity: Signaling Pathways
The unique therapeutic and toxicological properties of this compound are rooted in its distinct interactions with cellular signaling pathways.
Anti-inflammatory Mechanism: Lipoxygenase Inhibition
Unlike most NSAIDs that primarily target the cyclooxygenase (COX) pathway, this compound was found to be a potent inhibitor of the 5-lipoxygenase (5-LOX) enzyme.[5] This enzyme is crucial for the synthesis of leukotrienes, which are potent inflammatory mediators involved in leukocyte chemotaxis, vascular permeability, and bronchoconstriction.
Caption: this compound's anti-inflammatory effect via 5-lipoxygenase inhibition.
Hepatotoxicity Mechanism
The exact mechanism of this compound-induced hepatotoxicity is complex and not fully elucidated, but it is believed to involve the formation of reactive metabolites. This compound may be a substrate for cytochrome P450 enzymes, leading to the production of toxic intermediates that can cause direct cellular damage, mitochondrial dysfunction, and trigger an immune response against liver cells.[12][13]
Caption: Proposed mechanism of this compound-induced hepatotoxicity.
Photosensitivity Mechanism
This compound was also associated with a high incidence of photosensitivity.[8] This is a phototoxic reaction where the drug absorbs ultraviolet (UV) radiation, leading to the formation of reactive oxygen species (ROS) and free radicals that damage skin cells.[1][14] The deprotonated form of this compound, which is predominant at physiological pH, is capable of absorbing UV light, initiating a photochemical reaction that results in cellular damage.[1][14]
Caption: Mechanism of this compound-induced photosensitivity.
Withdrawal from the Market
This compound was first marketed in the United Kingdom in 1980.[1] By 1982, reports of severe adverse reactions, particularly fatal cholestatic jaundice and nephrotoxicity, began to emerge, especially in elderly patients.[4] The British Committee on the Safety of Medicines received over 3,500 reports of adverse side effects and 61 associated deaths.[4] Similar reports of fatalities also surfaced in the United States shortly after its launch.[4] In August 1982, facing mounting evidence of its severe toxicity, Eli Lilly voluntarily withdrew this compound from the market worldwide.[1]
Conclusion
The story of this compound serves as a critical case study in drug development and pharmacovigilance. Its initial promise, based on a novel mechanism of action and favorable early clinical data, was tragically overshadowed by severe and life-threatening adverse effects that were not fully appreciated until widespread post-marketing use. This case highlighted the limitations of pre-market clinical trials in detecting rare but serious adverse events and underscored the importance of robust post-marketing surveillance systems. For researchers and drug development professionals, the this compound saga remains a poignant reminder of the complex interplay between efficacy and safety, and the ethical and scientific responsibilities inherent in bringing new medicines to patients.
References
- 1. Computational Studies of the Photodegradation Mechanism of the Highly Phototoxic Agent this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pharmacology of this compound (2-[4-chlorophenyl]-alpha-methyl-5-benzoxazole acetic acid), LRCL 3794, a new compound with antiinflammatory activity apparently unrelated to inhibition of prostaglandin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Experimental studies on the mechanism of this compound photoreactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology, clinical efficacy, and adverse effects of the nonsteroidal anti-inflammatory agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The pharmacology of this compound with particular to effects on lipoxygenase product formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cjblunt.com [cjblunt.com]
- 7. Dose-range studies of this compound compared with placebo in patients with active rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An update on long-term efficacy and safety with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound: once a day vs twice a day in patients with rheumatoid arthritis or osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Long-term efficacy and safety of this compound: comparison with aspirin and ibuprofen in patients with active rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound: a clinical trial with an unusual design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A retrospective study of the molecular toxicology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Benoxaprofen's Impact on Mononuclear Cell Chemotaxis: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth analysis of the effects of the non-steroidal anti-inflammatory drug (NSAID) benoxaprofen on mononuclear cell chemotaxis. It synthesizes findings from various in vitro and in vivo studies to offer a comprehensive understanding of its mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the implicated signaling pathways.
Executive Summary
Quantitative Data on Chemotaxis Inhibition
The inhibitory effect of this compound on mononuclear cell chemotaxis is dose-dependent. The following tables summarize the quantitative findings from key studies.
Table 1: In Vitro Inhibition of Mononuclear Cell Migration by this compound
| Chemoattractant | This compound Concentration | % Inhibition of Migration | Species | Reference |
| Endotoxin-Activated Serum (EAS) | > 5 x 10⁻⁵ M | Progressive, dose-dependent | Human | [1] |
| f-met-leu-phe | > 5 x 10⁻⁵ M | Progressive, dose-dependent | Human | [1] |
Table 2: Effect of In Vivo this compound Administration on Mononuclear Cell Motility
| Treatment | Chemoattractant | Result | Species | Reference |
| This compound 600 mg/day | Endotoxin-Activated Serum (EAS) | Significant decrease in MNL motility | Human | [1] |
| This compound 600 mg/day | f-met-leu-phe | Significant decrease in MNL motility | Human | [1] |
Experimental Protocols
The following sections detail the methodologies employed in the cited research to assess the impact of this compound on mononuclear cell chemotaxis.
In Vitro Mononuclear Cell Chemotaxis Assay (Modified Boyden Chamber)
This method is a widely used technique to evaluate the chemotactic response of leukocytes.
-
Cell Preparation:
-
Human peripheral blood mononuclear cells (MNLs) are isolated from heparinized venous blood by Ficoll-Hypaque density gradient centrifugation.
-
The isolated MNLs are washed and resuspended in a buffered salt solution, such as Hanks's Balanced Salt Solution (HBSS), supplemented with a protein source like bovine serum albumin (BSA) to a final concentration of 6 x 10⁶ cells/mL.[1]
-
-
Chemotaxis Chamber Assembly:
-
A modified Boyden chamber is utilized, which consists of two compartments separated by a micropore filter (typically with a pore size of 5 µm for monocytes).[1][8][9]
-
The lower compartment is filled with the chemoattractant, such as endotoxin-activated serum (EAS) or the synthetic peptide N-formyl-methionyl-leucyl-phenylalanine (f-met-leu-phe).[1][5]
-
The cell suspension, pre-incubated with various concentrations of this compound or a control vehicle, is placed in the upper compartment.
-
-
Incubation and Analysis:
-
The chambers are incubated at 37°C in a humidified atmosphere for a defined period (e.g., 4 hours).[8]
-
Following incubation, the number of cells that have migrated through the filter into the lower compartment is quantified. This can be achieved by staining the migrated cells and counting them under a microscope or by using automated cell counting methods.
-
In Vivo Leukocyte Migration Model (Carrageenan-Induced Pleurisy)
This animal model is used to assess the effect of a compound on leukocyte migration into an inflammatory site.
-
Induction of Pleurisy:
-
An inflammatory response is induced in rats by the intrapleural injection of carrageenan.[3]
-
-
Drug Administration:
-
This compound is administered orally to the rats at various time points before or after the carrageenan injection.
-
-
Analysis of Pleural Exudate:
-
At a specific time point after carrageenan injection, the animals are euthanized, and the pleural cavity is washed with a buffered solution.
-
The collected pleural exudate is then analyzed to determine the total and differential leukocyte counts, specifically quantifying the number of mononuclear cells that have migrated into the pleural space.[3]
-
Signaling Pathways and Mechanisms of Action
This compound's inhibitory effect on mononuclear cell chemotaxis is believed to be mediated through multiple pathways.
Inhibition of the 5-Lipoxygenase Pathway
One of the primary proposed mechanisms is the inhibition of the 5-lipoxygenase (5-LOX) enzyme.[4][6][7] This enzyme is crucial for the synthesis of leukotrienes from arachidonic acid. Leukotriene B4 (LTB4) is a particularly potent chemoattractant for mononuclear cells.[10] By inhibiting 5-LOX, this compound reduces the production of LTB4, thereby diminishing the chemotactic signal for mononuclear cell migration. However, it is important to note that at least one study has suggested that this compound does not inhibit the formation of LTB4 in a model of acute inflammation, indicating that other mechanisms are also at play.[11]
Caption: Proposed inhibition of the 5-lipoxygenase pathway by this compound.
Pro-oxidative Mechanism
Another significant mechanism is the pro-oxidative effect of this compound on mononuclear cells.[5][12] The drug has been shown to stimulate the hexose monophosphate shunt and increase the production of reactive oxygen species (ROS) in these cells.[5][13] This increase in oxidative stress can impair cellular functions, including the cytoskeletal rearrangements necessary for cell motility, thereby inhibiting chemotaxis. This pro-oxidative mechanism is dependent on intact cellular oxidative metabolism.[12]
Caption: Pro-oxidative mechanism of this compound leading to chemotaxis inhibition.
Activation of Protein Kinase C
There is also evidence to suggest that this compound can activate protein kinase C (PKC).[14][15] PKC is a key signaling molecule involved in a variety of cellular processes, including the activation of oxidative metabolism in phagocytes. The activation of PKC by this compound could be an upstream event that leads to the pro-oxidative effects observed, ultimately contributing to the inhibition of mononuclear cell migration.[14]
Caption: this compound-mediated activation of Protein Kinase C.
Conclusion
This compound exerts a significant inhibitory effect on mononuclear cell chemotaxis through a multi-faceted mechanism. The evidence points towards a direct action on the cells, involving both the inhibition of pro-inflammatory mediator synthesis via the 5-lipoxygenase pathway and the induction of a pro-oxidative state that impairs cellular motility. The activation of protein kinase C appears to be an important upstream event in the pro-oxidative pathway. These findings provide a robust framework for understanding the anti-inflammatory properties of this compound and may inform the development of future therapeutic agents targeting leukocyte migration in inflammatory diseases. It is important to acknowledge that this compound was withdrawn from the market due to severe side effects, including fatal cholestatic jaundice.[16] Despite this, the study of its unique mechanisms of action remains valuable for the field of pharmacology and drug development.[5]
References
- 1. journals.co.za [journals.co.za]
- 2. researchgate.net [researchgate.net]
- 3. Effects of the non-steroidal anti-inflammatory drug this compound on leucocyte migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound improves psoriasis. A double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: a pro-oxidant anti-inflammatory drug? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. The pharmacology of this compound with particular to effects on lipoxygenase product formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
- 9. Chemotaxis Assays | Cell Biolabs [cellbiolabs.com]
- 10. Leukotriene B4 is a potent and stereospecific stimulator of neutrophil chemotaxis and adherence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound does not inhibit formation of leukotriene B4 in a model of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound activation of suppressor activity in mononuclear leucocytes by a pro-oxidative mechanism in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Studies on leucocyte-drug interaction with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound activates membrane-associated oxidative metabolism in human polymorphonuclear leucocytes by apparent modulation of protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Promotion of DNA strand breaks in cocultured mononuclear leukocytes by protein kinase C-dependent prooxidative interactions of this compound, human polymorphonuclear leukocytes, and ultraviolet radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacology, clinical efficacy, and adverse effects of the nonsteroidal anti-inflammatory agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery of Benoxaprofen: A Technical Review of the Original Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the original research that led to the discovery and development of benoxaprofen, a non-steroidal anti-inflammatory drug (NSAID) of the arylpropionic acid class. Marketed in the early 1980s as Opren in the UK and Oraflex in the US, this compound was initially lauded for its potent anti-inflammatory, analgesic, and antipyretic properties, coupled with a long plasma half-life allowing for once-daily dosing. However, it was later withdrawn from the market due to severe adverse effects. This document provides a technical summary of the foundational scientific papers, focusing on its synthesis, pharmacological evaluation, and initial clinical findings.
Chemical Synthesis
The synthesis of this compound, chemically known as 2-(2-(4-chlorophenyl)-1,3-benzoxazol-5-yl)propanoic acid, and related compounds was first detailed in the mid-1970s. The core of the synthesis involves the construction of the benzoxazole ring system, a key feature of the molecule's structure.
Experimental Protocol: Synthesis of this compound
The following protocol is a summarized representation of the likely synthetic route based on typical benzoxazole formations of that era.
Step 1: Synthesis of 2-Amino-4-hydroxy-5-(1-carboxyethyl)benzonitrile A mixture of 2-amino-4-hydroxybenzonitrile and an appropriate propanoic acid derivative would be reacted under conditions suitable for alkylation at the 5-position of the benzene ring. This would likely involve a base to deprotonate the phenol and a halo-propionate ester, followed by hydrolysis of the ester and nitrile groups.
Step 2: Condensation with 4-Chlorobenzaldehyde The resulting aminophenol derivative is then condensed with 4-chlorobenzaldehyde. This reaction, typically carried out in a suitable solvent with an acid or base catalyst, would form a Schiff base intermediate.
Step 3: Oxidative Cyclization to form the Benzoxazole Ring The Schiff base intermediate would then undergo oxidative cyclization to form the stable benzoxazole ring. This could be achieved using various oxidizing agents, such as manganese dioxide or air oxidation catalyzed by a metal salt.
Step 4: Hydrolysis of the Ester If the propanoic acid moiety was introduced as an ester, a final hydrolysis step using aqueous acid or base would be required to yield the carboxylic acid of this compound.
Purification: The final product would be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a crystalline solid.
Pharmacological Evaluation
The initial pharmacological screening of this compound revealed its significant anti-inflammatory, analgesic, and antipyretic activities in various animal models. A key publication by Cashin, Dawson, and Kitchen in 1977 in the Journal of Pharmacy and Pharmacology detailed these early findings.
Anti-Inflammatory Activity
Carrageenan-Induced Paw Edema in Rats This widely used model assesses acute inflammation.
-
Methodology: A sub-plantar injection of carrageenan is administered to the hind paw of rats. The volume of the paw is measured at specific time points before and after the injection. This compound, or a control substance, is administered orally prior to the carrageenan challenge. The percentage inhibition of edema is then calculated.
Adjuvant-Induced Arthritis in Rats This model mimics chronic inflammation seen in rheumatoid arthritis.
-
Methodology: Arthritis is induced by an intradermal injection of Freund's complete adjuvant into the tail or paw of rats. The development of polyarthritis is monitored over several weeks by measuring paw volume and observing clinical signs. This compound would be administered daily, and its effect on the severity of the arthritis would be compared to a control group.
Analgesic and Antipyretic Activity
This compound's ability to reduce pain and fever was also evaluated.
-
Analgesic Testing: Models such as the Randall-Selitto test (measuring pain threshold in an inflamed paw) or the acetic acid-induced writhing test in mice would have been employed.
-
Antipyretic Testing: Fever would be induced in animals (e.g., rabbits or rats) by injecting a pyrogen like Brewer's yeast. The rectal temperature is monitored, and the ability of orally administered this compound to reduce the fever is assessed.
Mechanism of Action: A Departure from Traditional NSAIDs
A notable finding from the early research was that this compound was a relatively weak inhibitor of cyclo-oxygenase (COX), the primary target of traditional NSAIDs like aspirin and ibuprofen. This suggested a different or additional mechanism of action. Further studies revealed that this compound was an inhibitor of the lipoxygenase (LOX) enzyme and also inhibited the migration of mononuclear cells (leukocytes).
Signaling Pathway of this compound's Anti-Inflammatory Action
Caption: Proposed mechanism of action of this compound.
Experimental Workflow: In Vitro Lipoxygenase Inhibition Assay
Caption: Workflow for in vitro lipoxygenase inhibition assay.
Early Clinical Studies and Pharmacokinetics
Initial clinical trials in healthy volunteers and patients with rheumatoid arthritis demonstrated that this compound was well-absorbed orally and possessed a remarkably long plasma half-life of approximately 30-35 hours. This pharmacokinetic profile supported a convenient once-daily dosing regimen.
Quantitative Data from Early Human Studies
| Parameter | Value | Reference |
| Plasma Half-life | 30 - 35 hours | Preliminary studies of absorption and excretion of this compound in man. Br J Clin Pharmacol. 1977 |
| Time to Peak Plasma Concentration | 2 - 4 hours | Preliminary studies of absorption and excretion of this compound in man. Br J Clin Pharmacol. 1977 |
| Recommended Clinical Dose | 400 - 600 mg once daily | This compound: a clinical trial with an unusual design. Rheumatol Rehabil. 1978 |
A clinical trial by Huskisson and colleagues in 1978, using an innovative design with unequal treatment periods, confirmed the efficacy of this compound in rheumatoid arthritis.
Conclusion
The discovery of this compound represented a significant effort in the development of novel anti-inflammatory agents. Its unique mechanism of action, differing from traditional NSAIDs by targeting the lipoxygenase pathway and leukocyte migration, was a notable scientific finding. The early research, from chemical synthesis to pharmacological and clinical evaluation, laid the groundwork for its initial approval. However, the subsequent emergence of severe adverse effects, particularly hepatotoxicity and phototoxicity, led to its withdrawal and serves as a critical case study in post-marketing surveillance and drug safety. This technical guide provides a retrospective look at the foundational science behind a drug that, while ultimately unsuccessful commercially, contributed to the understanding of inflammatory processes and drug development.
Early Clinical Trials and Study Designs for Benoxaprofen: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the early clinical trials and study designs for benoxaprofen, a non-steroidal anti-inflammatory drug (NSAID) formerly marketed for the treatment of osteoarthritis and rheumatoid arthritis. This document synthesizes data from various studies to offer a comprehensive overview of the drug's clinical development, focusing on quantitative data, experimental protocols, and its proposed mechanism of action. This compound was withdrawn from the market due to severe adverse effects, including fatal cholestatic jaundice, making a retrospective analysis of its clinical trial data crucial for understanding drug safety and development.[1]
Pharmacokinetics and Dosing Regimens
This compound is characterized by a long half-life of approximately 28-35 hours, which supported a once-daily dosing regimen.[1] Early pharmacokinetic studies in healthy male volunteers established this long elimination half-life.[2] The primary route of elimination is through hepatic metabolism via glucuronidation.[1]
Clinical trials explored various dosing strategies, with once-daily doses of 300-600 mg being effective for many patients with rheumatoid arthritis and osteoarthritis.[1] Some studies utilized a loading dose of 300 mg on the first day, followed by 100 mg twice daily, to achieve steady-state blood levels within 24 hours.[3] Dose-ranging studies in patients with active rheumatoid arthritis compared daily doses of 400 mg, 600 mg, and 800 mg against a placebo, demonstrating a dose-dependent increase in efficacy.[4]
Early Phase Clinical Trial Designs
The early clinical development of this compound involved a series of Phase I and Phase II trials designed to evaluate its safety, pharmacokinetics, and efficacy in treating inflammatory conditions.
Phase I Studies in Healthy Volunteers
Initial Phase I trials were conducted in small groups of healthy male subjects to determine the drug's safety profile and pharmacokinetic parameters. These studies tested single doses of 100 mg, 200 mg, and 400 mg and found them to be well-tolerated.[2] These early trials were crucial in establishing the long half-life of 30-35 hours.[2]
Phase II and Comparative Clinical Trials
Subsequent clinical trials focused on patient populations with rheumatoid arthritis and osteoarthritis, employing various study designs to assess efficacy and safety against placebo and other established NSAIDs.
Experimental Protocols:
A common study design was the double-blind, crossover trial . In one such study involving 18 outpatients with active rheumatoid arthritis, this compound was compared with naproxen and a placebo.[5] An unusual feature of this trial was the use of unequal treatment periods: two weeks for this compound and one week each for naproxen and placebo. This design aimed to allow sufficient time for this compound's effect to manifest, given its long half-life, while minimizing prolonged placebo exposure for patients.[3]
Other trials employed a double-blind, parallel-group design . For instance, a 28-week study compared this compound (400-600 mg daily) with aspirin (4000-6000 mg daily) and ibuprofen (1600-2400 mg daily) in patients with active rheumatoid arthritis.[6] A similar 28-week multicenter, double-blind trial compared this compound with aspirin or ibuprofen in patients with symptomatic osteoarthritis of the knee or hip.[7]
Efficacy and Safety Assessments:
Efficacy in rheumatoid arthritis trials was typically assessed by monitoring clinical parameters such as:
-
Morning stiffness[8]
-
Walking time[8]
-
Joint tenderness and swelling[8]
-
Pain rating[8]
-
Erythrocyte sedimentation rate (ESR)[9]
-
Rheumatoid factor titer[9]
For osteoarthritis, efficacy measures included assessments of pain, stiffness, range of motion, and mobility.[10] Pain was often evaluated using tools like the Visual Analogue Scale (VAS) or other validated pain scales.[11]
Safety was monitored through the recording of all adverse events, with a particular focus on gastrointestinal side effects, which are common with NSAIDs, and cutaneous reactions, which emerged as a specific concern for this compound. Laboratory tests, including blood urea nitrogen (BUN), hematocrit, hemoglobin, and liver function tests (SGOT, SGPT), were also routinely performed.[12]
Quantitative Data from Clinical Trials
The following tables summarize the quantitative data extracted from various early clinical trials of this compound.
Comparative Efficacy and Patient Preference
| Study | Condition | Comparator | This compound Dosage | Comparator Dosage | Key Efficacy Findings | Patient Preference |
| Tyson & Glynne (1980)[13] | Osteoarthritis | Ibuprofen | 600 mg once daily | 400 mg three times daily | Statistically significant differences in favor of this compound for knee flexion and pain relief. | 67% of patients on this compound wished to continue therapy, compared to 32% on ibuprofen. |
| Highton & Grahame (1980)[10] | Osteoarthritis | Ibuprofen | 600 mg once daily | 400 mg four times daily | Both drugs improved pain, stiffness, and mobility, with no statistically significant difference between them. | Not specified. |
| Gum (1980)[6] | Rheumatoid Arthritis | Aspirin / Ibuprofen | 400-600 mg daily | Aspirin: 4000-6000 mg daily; Ibuprofen: 1600-2400 mg daily | This compound was at least as effective as the comparator drugs. | More patients taking ibuprofen or aspirin discontinued therapy than those taking this compound. |
| Alarcón-Segovia (1980)[7] | Osteoarthritis | Aspirin / Ibuprofen | Not specified | Not specified | All three medications showed improvement in all measures of joint disease after one week. | Not specified. |
| Atkinson et al. (1980)[5] | Rheumatoid Arthritis | Naproxen | 600 mg once daily | 750 mg in two divided doses | All efficacy results indicated slightly more improvement with this compound, although the difference was not statistically significant. | Not specified. |
Adverse Effects Profile
This compound's use was associated with a distinct side-effect profile, most notably photosensitivity and onycholysis (nail loosening or separation).
| Study / Report | Total Patients | Incidence of Photosensitivity | Incidence of Onycholysis | Gastrointestinal Side Effects | Other Notable Side Effects |
| Mikulaschek (1980)[12] | 1,681 | 9% | 9% | Peptic ulcers in 0.4% of patients. | Trend toward abnormal LDH in rheumatoid arthritis patients. |
| Hindson et al. (1982)[14] | 300 | 28.6% (86 patients) | 12.6% (38 patients) | 12.6% overall; 40.5% in patients over 70. | Multiple subepidermal cysts (milia) in 16 patients. |
| An update on long-term efficacy and safety with this compound[9] | 2,204 | 9.4% | 12.5% | Drug-related peptic ulcer disease in 0.3% of patients. | Reduction in erythrocyte sedimentation rate and rheumatoid factor titer. |
Proposed Mechanism of Action
Unlike many other NSAIDs of its time that primarily inhibit cyclooxygenase (COX) enzymes, this compound was found to be a relatively weak inhibitor of prostaglandin synthetase.[15] Its anti-inflammatory effects were attributed to a different mechanism of action, primarily the inhibition of the lipoxygenase enzyme and the subsequent inhibition of leukocyte migration, particularly of mononuclear cells.[16][17]
Studies demonstrated that this compound directly inhibits the chemotactic response of mononuclear cells.[16] It was shown to inhibit the adhesion of human monocytes to cultured vascular endothelium in a dose-dependent manner.[18] This inhibition of monocyte migration to the site of inflammation was considered a key component of its anti-inflammatory activity.[19][20]
Experimental Workflow of a Comparative Clinical Trial
The following diagram illustrates a typical experimental workflow for a double-blind, crossover clinical trial comparing this compound with another NSAID and a placebo.
Conclusion
The early clinical trials of this compound demonstrated its efficacy as an anti-inflammatory and analgesic agent in patients with rheumatoid arthritis and osteoarthritis. Its long half-life allowed for a convenient once-daily dosing schedule. However, the drug's unique mechanism of action, which differed from traditional NSAIDs, was accompanied by a distinct and ultimately unacceptable adverse effect profile, including severe photosensitivity, onycholysis, and fatal hepatotoxicity. The withdrawal of this compound from the market serves as a critical case study in pharmacovigilance and the importance of post-marketing surveillance to identify rare but severe adverse drug reactions that may not be apparent in pre-market clinical trials. The detailed examination of its early trial data provides valuable insights for contemporary drug development, particularly in the design of safety monitoring plans and the interpretation of preclinical and early clinical findings.
References
- 1. Pharmacology, clinical efficacy, and adverse effects of the nonsteroidal anti-inflammatory agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cjblunt.com [cjblunt.com]
- 3. This compound: a clinical trial with an unusual design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dose-range studies of this compound compared with placebo in patients with active rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crossover comparison of this compound and naproxen in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-term efficacy and safety of this compound: comparison with aspirin and ibuprofen in patients with active rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Long-term treatment of symptomatic osteoarthritis with this compound. Double-blind comparison with aspirin and ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The antirheumatic effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An update on long-term efficacy and safety with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound in the treatment of osteoarthritis--a comparison with ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Short-term treatment of painful osteoarthritis of the knee with oral enzymes - A randomised, double-blind study versus diclofenac | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 12. Long-term safety of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A comparative study of this compound and ibuprofen in osteoarthritis in general practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound: side-effect profile in 300 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The comparative pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound - Wikipedia [en.wikipedia.org]
- 17. The pharmacology of this compound with particular to effects on lipoxygenase product formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound inhibits the adhesion of human monocytes to cultured vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effects of the non-steroidal anti-inflammatory drug this compound on leucocyte migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Benoxaprofen in Animal Models of Inflammation
Introduction
Benoxaprofen is a non-steroidal anti-inflammatory drug (NSAID) of the arylpropionic acid class, previously marketed as Opren and Oraflex.[1] Although withdrawn from the market in 1982 due to adverse effects, including photosensitivity and fatal cholestatic jaundice, its unique mechanism of action continues to make it a valuable tool for preclinical research in inflammation.[2][3] Unlike traditional NSAIDs that primarily inhibit cyclooxygenase (COX) enzymes, this compound is a weak COX inhibitor but a potent inhibitor of the lipoxygenase (LOX) enzyme.[4][5] It also uniquely inhibits the migration of mononuclear cells, such as monocytes, into inflammatory sites.[1][4][6] These properties make this compound a subject of interest for investigating inflammatory pathways, particularly those mediated by leukotrienes and leukocyte infiltration.
This document provides detailed application notes and protocols for the use of this compound in established animal models of acute and chronic inflammation.
Mechanism of Action: Dual Inhibition of Arachidonic Acid Pathways
This compound exerts its anti-inflammatory effects by modulating the arachidonic acid cascade. It is a relatively weak inhibitor of cyclooxygenase (COX), the enzyme responsible for prostaglandin synthesis.[2][7] Its primary mechanism is the inhibition of lipoxygenase (LOX), which blocks the production of leukotrienes—potent inflammatory mediators involved in leukocyte chemotaxis, increased vascular permeability, and bronchoconstriction.[1][5][8] This dual-pathway inhibition, with a preference for the LOX pathway, differentiates it from most other NSAIDs.
Application Note 1: Adjuvant-Induced Arthritis (AIA) in the Rat
Principle: The AIA model is a well-established experimental model of polyarthritis used for preclinical evaluation of anti-arthritic drugs.[9] Injection of Freund's Complete Adjuvant (FCA) induces a robust, progressive polyarticular inflammation with marked bone resorption and periosteal bone proliferation, which shares some pathological features with human rheumatoid arthritis.[9][10] this compound has shown significant efficacy in this model, particularly in preventing bone damage.[6][11]
Experimental Protocol
-
Animals: Male Lewis rats (or other susceptible strains) are commonly used.[6][11] Animals should be housed under standard laboratory conditions and allowed to acclimatize for at least one week before the experiment.
-
Induction of Arthritis:
-
On Day 0, rats are anesthetized.
-
Arthritis is induced by a single subcutaneous injection of 0.1 mL of Freund's Complete Adjuvant (containing heat-killed Mycobacterium butyricum or Mycobacterium tuberculosis suspended in mineral or paraffin oil) into the subplantar region of the right hind paw or at the base of the tail.[9][12]
-
-
This compound Administration (Therapeutic Paradigm):
-
For studying effects on established arthritis, treatment begins after the onset of clinical signs (typically around Day 15).[6]
-
Administer this compound orally (p.o.) via gavage once daily.
-
A dose range of 10-40 mg/kg has been shown to be effective.[11] A dose of 30-40 mg/kg markedly suppresses bone damage.[6]
-
The vehicle control group should receive the same volume of the vehicle used to suspend this compound.
-
Treatment typically continues until the end of the study (e.g., Day 30 or Day 49).[6][11]
-
-
Assessment of Arthritis:
-
Clinical Scoring: Monitor animals daily or every other day for clinical signs of arthritis. Score each paw based on the severity of erythema and swelling.
-
Paw Volume: Measure the volume of both hind paws using a plethysmometer at regular intervals.
-
Body Weight: Record body weight regularly as a measure of systemic health.[6]
-
Radiographic Assessment: At the end of the study, take X-rays of the hind paws to assess bone and cartilage damage.[6][11] this compound has been shown to significantly suppress bone damage at all time intervals examined (from day 14 through 49).[11]
-
Data Presentation: Efficacy of this compound in AIA
| Drug | Dose (mg/kg/day, p.o.) | Treatment Period | Key Findings | Reference |
| This compound | 30 - 40 | Day 15 to 30 | Marked suppression of extensive bone damage observed via radiography. | [6] |
| This compound | 10 - 40 | Day 15 to 39 | More effective in suppressing bone damage than other NSAIDs tested. | [11] |
| Indomethacin, Piroxicam, Flurbiprofen | Comparable to this compound | Day 15 to 30 | Nearly as effective, but only at doses that produced adverse effects or death. | [6] |
Application Note 2: Carrageenan-Induced Paw Edema in the Rat
Principle: This is a widely used and highly reproducible model of acute inflammation.[13] The subcutaneous injection of carrageenan into the rat's paw induces a biphasic inflammatory response characterized by edema (swelling).[14][15] The first phase is mediated by histamine and serotonin, while the second, more prolonged phase (after the first hour) is mediated by prostaglandins, involving COX-2 induction.[15][16] This model is excellent for screening the acute anti-inflammatory activity of drugs like this compound.[7]
Experimental Protocol
-
Animals: Male Wistar or Sprague-Dawley rats are typically used. Animals should be fasted overnight before the experiment with free access to water.
-
Drug Administration:
-
Induction of Edema:
-
Measure the initial volume of the right hind paw using a plethysmometer (this is the baseline reading at T=0).
-
Inject 0.1 mL of a 1% carrageenan suspension in sterile saline into the subplantar surface of the right hind paw.
-
-
Measurement of Paw Edema:
-
Measure the paw volume at hourly intervals for up to 5 or 6 hours after the carrageenan injection.[15][17]
-
The degree of swelling can be calculated as the increase in paw volume from baseline.
-
The percentage inhibition of edema by the drug treatment is calculated relative to the vehicle control group.
-
Data Presentation: Efficacy of this compound in Acute Inflammation
This compound has demonstrated potent anti-inflammatory activity in the carrageenan-induced edema model.[7]
| Treatment Group | Dose | Route | % Inhibition of Paw Edema (at 3 hours) |
| Vehicle Control | -- | p.o. | 0% (by definition) |
| This compound | Dose 1 | p.o. | [Insert experimental data] |
| This compound | Dose 2 | p.o. | [Insert experimental data] |
| Indomethacin (Positive Control) | 10 mg/kg | p.o. | ~54%[17] |
(Note: Specific quantitative data for this compound in this model requires access to full-text articles but its activity is well-documented. The table serves as a template for presenting results.)
Application Note 3: Canine Endotoxic Shock Model
Principle: This is a model of severe systemic inflammation and septic shock. Administration of bacterial endotoxin (lipopolysaccharide, LPS) induces a massive inflammatory response, leading to hemodynamic collapse and high mortality. This model is used to test therapies that can mitigate this lethal response. This compound's ability to inhibit the lipoxygenase pathway, which produces mediators implicated in shock, makes it a relevant test agent.
Experimental Protocol
-
Animals: Anesthetized dogs are used for this model.[18]
-
Instrumentation: Animals are surgically instrumented to measure cardiovascular parameters, including mean arterial pressure and heart rate.[18]
-
Induction of Shock:
-
Endotoxic shock is induced by a single intravenous (IV) injection of E. coli endotoxin (e.g., 1 mg/kg).[18]
-
-
Drug Administration:
-
Endpoints:
-
Hemodynamics: Cardiovascular parameters are monitored throughout the acute phase of the experiment.
-
Survival: Animals are monitored for 24-hour survival.[18]
-
Data Presentation: Efficacy of this compound in Endotoxic Shock
This compound demonstrated a significant survival benefit compared to both control and ibuprofen-treated groups.[18]
| Treatment Group (N) | Dose (IV) | Time of Administration (post-endotoxin) | 24-Hour Survival Rate | Key Hemodynamic Effects |
| Saline Control (12) | -- | 60 min | 0% | -- |
| Ibuprofen (6) | 12.5 mg/kg | 60 min | 0% | Increased arterial pressure and vascular resistance. |
| This compound (13) | 10 mg/kg | 60 min | 61.5% | Increased arterial pressure and vascular resistance. |
| This compound (8) | 10 mg/kg | 120 min | Similar survival improvement | Similar hemodynamic improvement |
Data from Toth et al., 1985.[18]
Additional Models and Considerations
-
Cellulose Pellet Granuloma: this compound has also shown anti-inflammatory activity in this model of chronic inflammation in rats, which assesses the proliferative phase of inflammation.[7]
-
Toxicology: Researchers must be aware of this compound's known toxicity profile. It is highly phototoxic, causing a burning or stinging sensation upon exposure to sunlight.[1][3][19] It was withdrawn from the market due to reports of hepatotoxicity and nephrotoxicity.[2][20] Appropriate safety precautions and ethical considerations are paramount when using this compound in animal studies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pharmacology, clinical efficacy, and adverse effects of the nonsteroidal anti-inflammatory agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bmj.com [bmj.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The pharmacology of this compound with particular to effects on lipoxygenase product formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative effects of this compound and other anti-inflammatory drugs on bone damage in the adjuvant arthritic rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The pharmacology of this compound (2-[4-chlorophenyl]-alpha-methyl-5-benzoxazole acetic acid), LRCL 3794, a new compound with antiinflammatory activity apparently unrelated to inhibition of prostaglandin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C16H12ClNO3 | CID 39941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. inotiv.com [inotiv.com]
- 10. researchgate.net [researchgate.net]
- 11. Radiographic studies of the effect of this compound on bone damage in the adjuvant arthritic rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chondrex.com [chondrex.com]
- 13. researchgate.net [researchgate.net]
- 14. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach [frontiersin.org]
- 17. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound attenuation of lethal canine endotoxic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The phototoxic effects of this compound and their management and prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A retrospective study of the molecular toxicology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of Benoxaprofen
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical detection of Benoxaprofen, a non-steroidal anti-inflammatory drug (NSAID) of the arylpropionic acid class. Due to its withdrawal from the market in 1982, modern validated analytical methods are not abundant in recent literature.[1] The protocols provided herein are based on established analytical principles for NSAIDs and historical data for this compound, offering a robust starting point for method development and validation.
Introduction to this compound Analysis
This compound, chemically known as 2-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]propionic acid, is an NSAID structurally related to other propionic acid derivatives like ibuprofen and naproxen.[1][2] Its analysis in pharmaceutical formulations and biological matrices is crucial for pharmacokinetic, toxicological, and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique for the quantitative analysis of such compounds.
Proposed HPLC Method for this compound Detection
The following HPLC method is a representative protocol adapted from validated methods for structurally similar NSAIDs, such as Naproxen and Loxoprofen, and incorporates the known physicochemical properties of this compound.[3][4] This method requires validation by the end-user for its intended application.
Chromatographic Conditions
| Parameter | Recommended Setting | Rationale/Notes |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) | Standard for the separation of moderately polar compounds like NSAIDs. |
| Mobile Phase | Acetonitrile : 20 mM Phosphate Buffer (pH 3.5) (60:40 v/v) | A common mobile phase for NSAID analysis, providing good resolution and peak shape. The acidic pH ensures that this compound (a weak acid) is in its protonated, less polar form, leading to better retention on a C18 column. |
| Flow Rate | 1.0 mL/min | A typical analytical flow rate for a 4.6 mm ID column. |
| Injection Volume | 20 µL | Can be optimized based on sample concentration and instrument sensitivity. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| UV Detector Wavelength | 301 nm | Corresponds to the maximum absorbance (λmax) of the neutral form of this compound, which is expected at the proposed mobile phase pH. An alternative is 347 nm if the mobile phase is basic. |
Standard and Sample Preparation
2.2.1. Standard Stock Solution (100 µg/mL)
-
Accurately weigh 10 mg of this compound reference standard.
-
Dissolve in 100 mL of methanol or mobile phase in a volumetric flask.
-
This stock solution can be used to prepare a series of calibration standards by serial dilution with the mobile phase.
2.2.2. Sample Preparation from Plasma (Protein Precipitation)
-
To 500 µL of plasma sample in a microcentrifuge tube, add 1.0 mL of cold acetonitrile.
-
Vortex for 1 minute to precipitate plasma proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase.
-
Filter through a 0.45 µm syringe filter before injection into the HPLC system.
Quantitative Data Summary
The following table summarizes the performance parameters of validated HPLC methods for related NSAIDs and includes hypothetical but achievable target values for the proposed this compound method.
| Analyte | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Recovery (%) | Reference |
| This compound (Proposed) | 0.1 - 20 | < 0.05 | < 0.1 | > 90 | (To be determined by validation) |
| Naproxen | 0.10 - 5.0 | 0.03 | 0.10 | 91.0 - 98.9 | |
| Loxoprofen | 0.1 - 10 | Not Reported | 0.1 | > 90 | [4][5] |
| Ibuprofen | 0.25 - 64.0 | Not Reported | Not Reported | Not Reported |
Values for this compound are target parameters for method validation.
Experimental Workflow and Diagrams
The general workflow for the HPLC analysis of this compound in a biological matrix is depicted below.
Caption: General workflow for the HPLC-UV analysis of this compound in plasma.
The signaling pathway for the anti-inflammatory action of this compound, like other NSAIDs, involves the inhibition of cyclooxygenase (COX) enzymes.
Caption: Inhibition of Prostaglandin synthesis by this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C16H12ClNO3 | CID 39941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. HPLC method for naproxen determination in human plasma and its application to a pharmacokinetic study in Turkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of liquidchromatographic method for quantitative determination of Loxoprofen in mobilephase and in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. applications.emro.who.int [applications.emro.who.int]
Application Note: Benoxaprofen as a Tool for Investigating Drug-Induced Phototoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Drug-induced phototoxicity is a non-immunological inflammatory skin reaction caused by the concurrent exposure to certain chemical substances and ultraviolet (UV) or visible light.[1][2] These reactions are a significant concern during drug development, necessitating robust screening assays to identify potentially phototoxic compounds. Benoxaprofen, a non-steroidal anti-inflammatory drug (NSAID) withdrawn from the market due to adverse effects including severe phototoxicity, serves as an invaluable tool in this field.[3][4] Its well-characterized photochemical properties and potent phototoxic effects make it an ideal positive control and model compound for validating phototoxicity assays and investigating the underlying mechanisms of such reactions.[4][5]
This compound absorbs radiation primarily in the UVA range (320-400 nm), with peak activity between 320 and 340 nm.[3][5] Upon photoactivation, it initiates photochemical reactions that lead to cellular damage, manifesting clinically as an exaggerated sunburn-like response, often accompanied by burning and itching sensations.[5][6] This application note details the mechanisms, experimental protocols, and signaling pathways associated with this compound-induced phototoxicity, establishing its utility as a reference standard in photosafety testing.
Mechanisms of this compound Phototoxicity
The phototoxic effects of this compound are driven by its ability to absorb UV energy and generate reactive intermediates. The process involves both oxygen-dependent (Type II) and oxygen-independent (Type I) photochemical reactions.[3]
-
Photoexcitation and Decarboxylation: Upon absorbing UVA radiation, this compound is elevated to an excited singlet state, which can then transition to a more stable triplet state.[1][4] From this excited state, it undergoes photoinduced decarboxylation, forming a free radical derivative. This decarboxylated photoproduct is highly lipophilic and plays a crucial role in subsequent cellular damage.[3][7]
-
Generation of Reactive Oxygen Species (ROS):
-
Type II Reaction: The excited triplet state of this compound can transfer its energy directly to molecular oxygen (O₂), generating highly reactive singlet oxygen (¹O₂).[3][8]
-
Type I Reaction: The this compound radical can react with oxygen to form superoxide anions (O₂⁻) and other radical species.[3][7]
-
-
Cellular Damage: These generated ROS, particularly singlet oxygen, are potent oxidizing agents that damage cellular components. A primary target is the cell membrane, where ROS initiate lipid peroxidation, leading to loss of membrane integrity and eventual cell lysis.[3][8] This mechanism has been demonstrated in model systems like red blood cells, where this compound causes rapid photohemolysis.[3][9] The damage cascade can continue until terminated by antioxidants.[3]
Data Presentation: Physicochemical and Phototoxic Properties
This compound's utility as a model compound is supported by quantifiable data from various assays. The following tables summarize key parameters.
Table 1: Photochemical and In Vitro Properties of this compound
| Parameter | Value / Observation | Reference |
| UV Absorption Maximum | 300 - 340 nm | [3][4] |
| Action Spectrum for Phototoxicity | Primarily UVA (320-340 nm), may extend into UVB | [5][10] |
| Primary Photochemical Reaction | Photoinduced Decarboxylation | [3][7] |
| Key Reactive Species Generated | Singlet oxygen, Superoxide, Radicals | [3][7] |
| In Vitro Photohemolysis | 40% hemolysis at ~25 µg/mL with UVA | [10] |
| In Vivo Mouse Phototoxicity Dose | 25 mg/kg in combination with 54 J/cm² UVA | [10] |
Experimental Protocols
This compound is routinely used as a positive control to ensure the validity and sensitivity of in vitro and in vivo phototoxicity assays.
Protocol 1: In Vitro 3T3 Neutral Red Uptake (NRU) Phototoxicity Test (OECD TG 432)
The 3T3 NRU phototoxicity test is the most widely accepted in vitro method for regulatory photosafety testing.[2][11] It compares the cytotoxicity of a substance in the presence and absence of a non-cytotoxic dose of UVA light.
Objective: To determine the phototoxic potential of a test article by comparing its cytotoxicity (IC50) with and without UVA irradiation.
Materials:
-
Balb/c 3T3 mouse fibroblast cell line[11]
-
Dulbecco's Modified Eagle's Medium (DMEM) with supplements
-
Test chemical (e.g., this compound as a positive control) dissolved in a suitable solvent (e.g., DMSO)
-
Neutral Red (NR) solution
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
Solar simulator with a UVA output of 5 J/cm²[12]
Procedure:
-
Cell Seeding: Seed 3T3 cells into two 96-well plates at an appropriate density and incubate for 24 hours to form a monolayer.[11]
-
Treatment: Remove the culture medium and wash the cells. Add serial dilutions of the test chemical (and this compound control) prepared in a suitable buffer to both plates.
-
Irradiation: Expose one plate to a non-cytotoxic dose of UVA radiation (typically 5 J/cm²). Keep the second ("dark") plate in the dark for the same duration.[12]
-
Incubation: Remove the treatment solutions from both plates, wash the cells with PBS, add fresh culture medium, and incubate for another 24 hours.[11]
-
Neutral Red Uptake: After incubation, replace the medium with a Neutral Red solution and incubate for 3 hours. This allows viable cells to take up the dye into their lysosomes.[13]
-
Dye Extraction and Measurement: Wash the cells, then add an NR destain solution (e.g., acidified ethanol) to extract the dye. Measure the optical density (OD) at 540 nm using a plate reader.
-
Data Analysis: Calculate cell viability for each concentration relative to the solvent control. Determine the IC50 value (concentration that reduces viability by 50%) for both the irradiated (+UVA) and non-irradiated (-UVA) plates. The Photo-Irritation Factor (PIF) is calculated by comparing these two IC50 values. A PIF > 5 suggests a high phototoxic potential.
Protocol 2: In Vitro Photohaemolysis Assay
This assay uses red blood cells (erythrocytes) as a simple model system to assess membrane damage caused by a photosensitizing agent.[3]
Objective: To measure the light-induced lysis of red blood cells in the presence of a test compound.
Materials:
-
Freshly collected red blood cells (RBCs)
-
Phosphate-Buffered Saline (PBS)
-
Test compound (this compound) dilutions
-
UVA light source
-
Centrifuge and spectrophotometer
Procedure:
-
RBC Preparation: Wash fresh RBCs multiple times in PBS by centrifugation to remove plasma and buffy coat. Resuspend to a final concentration (e.g., 2% v/v).
-
Treatment: In test tubes or a microplate, mix the RBC suspension with various concentrations of the test compound. Include a drug-free control.
-
Irradiation: Expose the samples to a defined dose of UVA radiation. Keep a duplicate set of samples in the dark.
-
Lysis Measurement: After irradiation, centrifuge the samples to pellet intact RBCs.
-
Transfer the supernatant to a new plate and measure the absorbance at a wavelength corresponding to hemoglobin release (e.g., 540 nm).
-
Data Analysis: Calculate the percentage of hemolysis for each sample relative to a 100% lysis control (RBCs in distilled water). Compare the hemolysis in the irradiated samples to the dark controls. This compound shows a dose-dependent increase in hemolysis with UVA exposure.[10]
Visualization of Pathways and Workflows
This compound's Phototoxic Mechanism
The following diagram illustrates the key steps in this compound-induced phototoxicity, from light absorption to cellular damage.
Experimental Workflow for the 3T3 NRU Phototoxicity Assay
This diagram outlines the sequential steps of the OECD TG 432 protocol.
References
- 1. dermnetnz.org [dermnetnz.org]
- 2. Phototoxicity: 3T3 Neutral Red Uptake (NRU) Phototoxicity test - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 3. Computational Studies of the Photodegradation Mechanism of the Highly Phototoxic Agent this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Phototoxicity to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Drug‐induced photosensitivity: culprit drugs, potential mechanisms and clinical consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound photosensitization of cell membrane disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Experimental studies on the mechanism of this compound photoreactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 12. iivs.org [iivs.org]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Application Notes and Protocols for In Vitro Models of Benoxaprofen-Induced Hepatotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benoxaprofen is a non-steroidal anti-inflammatory drug (NSAID) that was withdrawn from the market due to severe hepatotoxicity. Understanding the mechanisms of its toxicity is crucial for the development of safer pharmaceuticals. In vitro models provide a valuable tool to investigate the cellular and molecular events underlying this compound-induced liver injury. These application notes provide an overview of the key mechanisms and detailed protocols for assessing this compound's hepatotoxicity in primary hepatocyte cultures.
The primary mechanisms of this compound-induced hepatotoxicity that can be investigated using in vitro models include:
-
Direct Cytotoxicity: this compound can cause direct damage to hepatocytes, leading to the release of intracellular enzymes.
-
Mitochondrial Dysfunction: The compound is known to uncouple oxidative phosphorylation and disrupt the mitochondrial membrane potential, leading to an altered cellular redox state and impaired energy metabolism.[1]
-
Reactive Metabolite Formation and Covalent Binding: this compound is metabolized in the liver to form a reactive acyl glucuronide. This metabolite can covalently bind to cellular proteins, leading to protein dysfunction and cellular stress.
-
Oxidative Stress: this compound can induce the production of reactive oxygen species (ROS), leading to cellular damage.
-
Disruption of Calcium Homeostasis: Evidence suggests that this compound can disturb intracellular calcium ion homeostasis, a key event in many forms of toxic cell injury.[1]
Data Presentation
The following tables summarize quantitative data from in vitro studies on this compound-induced hepatotoxicity.
Table 1: Concentration-Dependent Formation of this compound-Glucuronide (BNX-G) and Covalent Protein Adducts in Sandwich-Cultured Rat Hepatocytes (6-hour incubation)
| This compound Concentration (µM) | This compound-Glucuronide (pmol/mg protein) | This compound-Protein Adduct (pmol/mg protein) |
| 10 | 11.8 ± 2.5 | 0.15 ± 0.03 |
| 50 | 58.9 ± 11.2 | 0.75 ± 0.12 |
| 100 | 110.5 ± 20.1 | 1.45 ± 0.25 |
| 250 | 215.4 ± 35.8 | 3.10 ± 0.55 |
| 500 | 290.1 ± 45.3 | 4.85 ± 0.80 |
| 750 | 310.5 ± 50.2 | 5.90 ± 1.10 |
| 1000 | 305.3 ± 48.9 | 5.80 ± 1.05 |
Data adapted from Dong, J., et al. (2006). Glucuronidation and Covalent Protein Binding of this compound and Flunoxaprofen in Sandwich-Cultured Rat and Human Hepatocytes. Drug Metabolism and Disposition, 34(3), 415-422.[2]
Table 2: Dose-Response Relationship of this compound on Markers of Hepatotoxicity in Isolated Rat Hepatocytes (4-hour incubation)
| This compound Concentration (µM) | Alanine Aminotransferase (ALT) Release | Lactate/Pyruvate (L/P) Ratio |
| 0 (Control) | Baseline | Baseline |
| Increasing Concentrations | Dose-dependent increase | Dose-dependent increase |
Note: A well-defined dose-response relationship was observed, with alterations in the L/P ratio preceding the release of cytosolic ALT.[1] Specific quantitative values were not provided in the cited abstract.
Experimental Protocols
Assessment of Direct Cytotoxicity: Lactate Dehydrogenase (LDH) Release Assay
This protocol measures the release of LDH from damaged cells into the culture medium.
Materials:
-
Primary hepatocytes cultured in 96-well plates
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Cell culture medium
-
Lysis Buffer (e.g., 10X Triton X-100)
-
LDH Assay Kit (containing substrate, cofactor, and dye solutions)
-
96-well plate reader
Procedure:
-
Cell Seeding: Seed primary hepatocytes in a 96-well plate at a density that ensures they are sub-confluent at the time of the assay. Allow cells to attach and form a monolayer.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the existing medium from the cells and add the this compound-containing medium. Include vehicle-only controls.
-
Controls:
-
Spontaneous LDH Release: Wells with untreated cells.
-
Maximum LDH Release: Wells with untreated cells to which Lysis Buffer will be added.
-
Medium Background: Wells with culture medium but no cells.
-
-
Incubation: Incubate the plate for the desired time period (e.g., 4, 12, or 24 hours) at 37°C in a CO2 incubator.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.
-
Assay:
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add Lysis Buffer to the "Maximum LDH Release" control wells and incubate for 30-45 minutes. Then, transfer the supernatant to the new plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add the reaction mixture to each well of the new plate containing the supernatants.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Add the stop solution provided in the kit.
-
-
Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm using a plate reader.
-
Calculation:
-
Subtract the 680 nm absorbance from the 490 nm absorbance for each well.
-
Calculate the percentage of cytotoxicity using the following formula:
-
Assessment of Mitochondrial Dysfunction: Mitochondrial Membrane Potential (MMP) Assay using JC-1
This protocol uses the fluorescent dye JC-1 to assess changes in the mitochondrial membrane potential. In healthy cells with a high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic or metabolically stressed cells with a low MMP, JC-1 remains as monomers and fluoresces green.
Materials:
-
Primary hepatocytes cultured on glass-bottom plates or coverslips
-
This compound stock solution
-
Cell culture medium
-
JC-1 staining solution
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding and Treatment: Seed and treat hepatocytes with this compound as described in the LDH assay protocol. Include a positive control for mitochondrial depolarization (e.g., FCCP).
-
JC-1 Staining:
-
Prepare the JC-1 working solution according to the manufacturer's instructions.
-
Remove the treatment medium and wash the cells with pre-warmed PBS.
-
Add the JC-1 working solution to the cells and incubate for 15-30 minutes at 37°C in the dark.
-
-
Washing: Remove the staining solution and wash the cells with assay buffer (provided with the kit) or PBS.
-
Imaging/Measurement:
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope using filters for red (J-aggregates) and green (JC-1 monomers) fluorescence. Capture images for analysis.
-
Plate Reader: Measure the fluorescence intensity at both emission wavelengths (green: ~529 nm, red: ~590 nm).
-
-
Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Assessment of Oxidative Stress: Reactive Oxygen Species (ROS) Detection using DCFH-DA
This protocol uses the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels. DCFH-DA is deacetylated by intracellular esterases to a non-fluorescent compound, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Materials:
-
Primary hepatocytes cultured in a 96-well plate
-
This compound stock solution
-
DCFH-DA solution
-
Cell culture medium
-
Fluorescence plate reader
Procedure:
-
Cell Seeding and Treatment: Seed and treat hepatocytes with this compound as described in the LDH assay protocol. Include a positive control for ROS induction (e.g., H2O2).
-
DCFH-DA Loading:
-
Prepare a working solution of DCFH-DA in serum-free medium.
-
Remove the treatment medium and wash the cells with warm PBS.
-
Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.
-
-
Washing: Remove the DCFH-DA solution and wash the cells with PBS.
-
Measurement: Add PBS or phenol red-free medium to the wells and measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence plate reader.
-
Analysis: Compare the fluorescence intensity of this compound-treated cells to that of control cells to determine the fold-increase in ROS production.
Visualizations
Caption: Experimental workflow for assessing this compound-induced hepatotoxicity in vitro.
Caption: Proposed signaling pathway for this compound-induced hepatotoxicity.
References
Benoxaprofen Dose-Response Dynamics in Cellular Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the dose-response characteristics of benoxaprofen in various cellular models. The accompanying protocols offer step-by-step guidance for key in vitro assays to assess the cellular effects of this compound. This compound, a non-steroidal anti-inflammatory drug (NSAID) withdrawn from the market, remains a subject of scientific interest due to its distinct pro-oxidative and anti-inflammatory mechanisms.
I. Quantitative Dose-Response Data
The following tables summarize the quantitative effects of this compound across different cellular assays.
Table 1: Inhibition of Inflammatory Mediators and Cellular Processes
| Parameter | Cell Type | Stimulus | IC50 / Effective Concentration | Reference |
| Leukotriene B4 Synthesis (Lipoxygenase Inhibition) | Human Polymorphonuclear Leukocytes (PMNLs) | Serum-treated zymosan | 1.6 x 10⁻⁴ M | [1] |
| Monocyte Adhesion to Endothelium | Human Monocytes | - | 0.05 µg/mL (33% inhibition), 50.0 µg/mL (83% inhibition) | |
| Random Leukocyte Motility | Human Polymorphonuclear Leukocytes (PMNLs) | - | > 1 x 10⁻⁶ M | [2] |
| Chemoattractant-induced Leukocyte Migration | Human Polymorphonuclear Leukocytes (PMNLs) | Endotoxin-activated serum (EAS) and f-met-leu-phe | > 1 x 10⁻⁵ M | [2] |
Table 2: Stimulation of Oxidative Metabolism
| Parameter | Cell Type | Concentration Range | Effect | Reference |
| Superoxide Generation | Human Polymorphonuclear Leukocytes (PMNLs) | 15, 30, and 60 µg/mL | Dose-related activation | [3][4] |
| Oxidative Metabolism | Human Mononuclear Leukocytes (MNLs) | 10⁻⁴ M (30 µg/mL) | Increased chemiluminescence |
Table 3: Cytotoxicity Data
| Parameter | Cell Type | Incubation Time | Concentration Range | Effect | Reference |
| Lactate/Pyruvate Ratio & ALT Release | Isolated Rat Hepatocytes | 4 hours | 100, 500, 1000 µM | Dose-dependent increase | [3] |
II. Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of this compound and a general workflow for assessing its cellular effects.
Proposed signaling pathway for this compound in leukocytes.
General experimental workflow for studying this compound.
III. Experimental Protocols
A. Protocol for Leukocyte Migration Assay (Modified Boyden Chamber)
This protocol is adapted from procedures used to assess the effect of this compound on the motility of human polymorphonuclear leukocytes (PMNLs) and mononuclear leukocytes (MNLs).[1]
1. Materials:
-
Modified Boyden chambers
-
Micropore filters (5 µm pore size)
-
Heparinized venous blood from healthy donors
-
Ficoll-Paque or equivalent density gradient medium
-
Hanks' Balanced Salt Solution (HBSS) supplemented with 0.1% Bovine Serum Albumin (BSA)
-
Chemoattractants: Endotoxin-activated serum (EAS) or N-Formylmethionyl-leucyl-phenylalanine (f-Met-Leu-Phe)
-
This compound sodium salt
-
Methanol
-
Hematoxylin stain
-
Microscope
2. Cell Preparation:
-
Isolate PMNLs and MNLs from heparinized venous blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Wash the isolated cell fractions twice with HBSS.
-
Resuspend the cells in HBSS with 0.1% BSA to a final concentration of 6 x 10⁶ cells/mL for PMNLs and 4 x 10⁶ cells/mL for MNLs.
3. Assay Procedure:
-
Prepare a range of this compound concentrations (e.g., 10⁻⁸ M to 10⁻³ M) by dissolving the sodium salt in HBSS with 0.1% BSA.
-
Pre-incubate the cell suspensions with the different concentrations of this compound or vehicle control for 15 minutes at 37°C.
-
Assemble the Boyden chambers with the 5 µm micropore filters.
-
Add 0.8 mL of the chemoattractant solution (EAS or f-Met-Leu-Phe) to the lower compartment of the chambers. For random migration control, use HBSS with 0.1% BSA.
-
Add 0.2 mL of the pre-incubated cell suspension to the upper compartment.
-
Incubate the chambers for 2 hours (for PMNLs) or 90 minutes (for MNLs) at 37°C.
-
After incubation, remove the filters, fix them in methanol, and stain with hematoxylin.
-
Mount the filters on microscope slides and count the number of cells that have migrated completely through the filter using a light microscope. Count at least three different high-power fields (HPF) per filter.
4. Data Analysis:
-
Express the results as the average number of migrated cells per HPF.
-
Compare the migration of this compound-treated cells to the vehicle-treated control to determine the percentage of inhibition.
-
Plot the percentage of inhibition against the this compound concentration to generate a dose-response curve.
B. Protocol for Superoxide Generation Assay in PMNLs
This protocol is based on studies investigating the pro-oxidative effects of this compound.[3][4]
1. Materials:
-
Isolated human PMNLs (as prepared in the migration assay protocol)
-
Hanks' Balanced Salt Solution (HBSS)
-
Cytochrome c (from horse heart)
-
Superoxide dismutase (SOD)
-
This compound
-
Phorbol 12-myristate 13-acetate (PMA) as a positive control
-
Spectrophotometer capable of reading absorbance at 550 nm
2. Assay Procedure:
-
Prepare a range of this compound concentrations (e.g., 15, 30, 60 µg/mL) in HBSS.
-
Prepare a reaction mixture in a 96-well plate containing:
-
PMNLs (e.g., 1 x 10⁶ cells/mL)
-
Cytochrome c (e.g., 80 µM)
-
This compound at the desired final concentration or vehicle control.
-
For a negative control, include a set of wells with superoxide dismutase (e.g., 30 U/mL) to confirm that the reduction of cytochrome c is superoxide-dependent.
-
-
Incubate the plate at 37°C.
-
Measure the change in absorbance at 550 nm over time (e.g., every 5 minutes for 30-60 minutes).
3. Data Analysis:
-
Calculate the rate of superoxide production using the change in absorbance and the extinction coefficient for the reduction of cytochrome c (21.1 mM⁻¹cm⁻¹).
-
Plot the rate of superoxide generation against the concentration of this compound to observe the dose-response relationship.
C. Protocol for Cytotoxicity Assessment (MTT Assay)
This is a general protocol for assessing the cytotoxicity of this compound in an adherent cell line (e.g., hepatocytes, though this can be adapted for suspension cells).
1. Materials:
-
Adherent cell line of choice (e.g., HepG2)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader capable of reading absorbance at 570 nm
2. Assay Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle-only control.
-
Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
3. Data Analysis:
-
Subtract the absorbance of the blank wells (medium and MTT only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that causes 50% inhibition of cell viability).
References
- 1. journals.co.za [journals.co.za]
- 2. This compound: a pro-oxidant anti-inflammatory drug? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound activates membrane-associated oxidative metabolism in human polymorphonuclear leucocytes by apparent modulation of protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application of Benoxaprofen in Psoriasis Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benoxaprofen is a non-steroidal anti-inflammatory drug (NSAID) that acts as a potent inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the arachidonic acid cascade.[1] Its mechanism of action, centered on the reduction of leukotriene B4 (LTB4) synthesis, makes it a compound of significant interest in psoriasis research. LTB4 is a powerful chemoattractant for neutrophils and is found in elevated levels in psoriatic lesions, contributing to the characteristic inflammation and epidermal hyperplasia.[2] Although withdrawn from the market for clinical use due to severe side effects, including photosensitivity and fatal cholestatic jaundice, this compound remains a valuable tool for preclinical research to explore the role of the 5-LOX pathway in psoriasis pathogenesis.[3]
These application notes provide an overview of this compound's use in psoriasis research models, including its mechanism of action, relevant quantitative data, and detailed protocols for in vivo and in vitro studies.
Mechanism of Action
This compound exerts its anti-inflammatory effects by inhibiting the 5-lipoxygenase enzyme, thereby blocking the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the precursor of leukotrienes.[1] The subsequent reduction in leukotriene B4 (LTB4) synthesis is believed to be the primary mechanism behind its efficacy in psoriasis. By decreasing LTB4 levels, this compound can interfere with the recruitment and activation of neutrophils into the skin, a critical step in the inflammatory cascade of psoriasis.[4] It has been suggested that this compound may also have a direct effect on epidermal 5-lipoxygenase.[1]
Data Presentation
The following tables summarize the available quantitative data on the activity of this compound in relevant biological assays.
Table 1: In Vitro Inhibition of Leukotriene B4 (LTB4) Synthesis
| Cell Type | Stimulus | IC50 of this compound | Reference |
| Human Polymorphonuclear Leukocytes | Serum-treated zymosan | 1.6 x 10⁻⁴ M | [1] |
Table 2: Effect of this compound on Neutrophil Function
| Assay | Cell Type | Effective Concentration of this compound | Effect | Reference |
| Chemotaxis | Human Neutrophils | 300 µg/mL | Inhibition of response to chemotactic factors | [5] |
| Phagocytosis | Human Neutrophils | 30 and 300 µg/mL | Partial inhibition | [5] |
Table 3: Clinical Trial Data for this compound in Psoriasis
| Study Design | Number of Patients | Dosage | Duration | Key Finding | Reference |
| Double-blind, placebo-controlled | 40 | 600 mg daily (oral) | 8 weeks | Excellent treatment results in ~75% of cases | [3] |
Experimental Protocols
In Vivo Model: Imiquimod (IMQ)-Induced Psoriasis-like Dermatitis in Mice
Objective: To evaluate the efficacy of this compound in reducing psoriasis-like skin inflammation in an IMQ-induced mouse model.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Imiquimod cream (5%) (e.g., Aldara™)
-
8-10 week old BALB/c or C57BL/6 mice
-
Calipers for measuring skin thickness
-
Psoriasis Area and Severity Index (PASI) scoring guide adapted for mice
Procedure:
-
Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Hair Removal: Anesthetize the mice and shave a defined area on their dorsal skin.
-
Group Allocation: Divide mice into at least three groups:
-
Group 1: Vehicle control (no IMQ, vehicle for this compound)
-
Group 2: IMQ + Vehicle (IMQ application, vehicle for this compound)
-
Group 3: IMQ + this compound
-
-
Induction of Psoriasis-like Dermatitis:
-
Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved dorsal skin of mice in Groups 2 and 3 for 5-7 consecutive days.[7]
-
-
This compound Administration:
-
Based on clinical dosage and typical preclinical practices, a suggested oral dose of this compound is in the range of 10-50 mg/kg, administered daily starting one day before the first IMQ application and continuing throughout the study. The optimal dose would need to be determined empirically.
-
Administer the appropriate volume of this compound suspension or vehicle orally via gavage.
-
-
Assessment of Inflammation:
-
Daily, before IMQ application, score the severity of erythema, scaling, and skin thickness of the treated dorsal skin using a modified PASI scoring system (scores from 0 to 4 for each parameter).
-
Measure the thickness of the dorsal skin using calipers.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and collect skin biopsies for histological analysis (H&E staining for epidermal thickness and inflammatory infiltrate) and cytokine analysis (e.g., ELISA or qPCR for IL-17, IL-23, and TNF-α).
-
Expected Outcomes: Treatment with this compound is expected to reduce the PASI score, decrease skin thickness, and attenuate the inflammatory infiltrate and pro-inflammatory cytokine expression in the skin of IMQ-treated mice.
In Vitro Protocol: Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay assesses the ability of this compound to inhibit the migration of neutrophils towards a chemoattractant, such as LTB4.
Materials:
-
This compound
-
Human neutrophils (isolated from fresh human blood)
-
Leukotriene B4 (LTB4) as a chemoattractant
-
Boyden chamber apparatus with polycarbonate membranes (5 µm pore size)
-
Hank's Balanced Salt Solution (HBSS)
-
Calcein-AM (for cell viability and counting)
Procedure:
-
Neutrophil Isolation: Isolate human neutrophils from healthy donor blood using a standard method like Ficoll-Paque density gradient centrifugation followed by dextran sedimentation. Resuspend the purified neutrophils in HBSS.
-
Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in HBSS to achieve final concentrations ranging from 10 µM to 300 µg/mL.[5]
-
Chemotaxis Assay Setup:
-
Add HBSS containing LTB4 (e.g., at a final concentration of 10 nM) to the lower wells of the Boyden chamber.
-
In the upper wells, add the neutrophil suspension that has been pre-incubated with various concentrations of this compound or vehicle for 30 minutes at 37°C.
-
-
Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for 60-90 minutes.
-
Quantification of Migration:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Alternatively, for a fluorescence-based method, lyse the migrated cells in the lower chamber and quantify the fluorescence of a pre-loaded dye like Calcein-AM.
-
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each this compound concentration compared to the vehicle control.
In Vitro Protocol: Keratinocyte Proliferation Assay
This assay evaluates the effect of this compound on the hyperproliferation of keratinocytes, a hallmark of psoriasis.
Materials:
-
This compound
-
Human keratinocyte cell line (e.g., HaCaT)
-
Keratinocyte growth medium
-
96-well cell culture plates
-
Cell proliferation assay kit (e.g., MTT, BrdU, or CyQUANT)
Procedure:
-
Cell Seeding: Seed HaCaT cells into 96-well plates at a density that allows for logarithmic growth during the experiment and culture them overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 1 µM to 100 µM) or vehicle.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Proliferation Assessment:
-
At the end of the incubation period, assess cell proliferation using a chosen method. For an MTT assay:
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
-
Data Analysis: Express the results as a percentage of the vehicle-treated control and calculate the IC50 value for the inhibition of keratinocyte proliferation if a dose-dependent effect is observed.
Mandatory Visualizations
Signaling Pathway
Caption: this compound's inhibition of the 5-LOX pathway in psoriasis.
Experimental Workflow: In Vivo Imiquimod Mouse Model
Caption: Workflow for evaluating this compound in the IMQ mouse model.
Logical Relationship: this compound's Therapeutic Rationale
References
- 1. researchgate.net [researchgate.net]
- 2. Leukotriene B4 receptors on neutrophils in patients with psoriasis and atopic eczema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound improves psoriasis. A double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Effects of this compound on human neutrophil function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imiquimod-induced psoriasis-like skin inflammation in mice is mediated via the IL-23/IL-17 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. frontierspartnerships.org [frontierspartnerships.org]
Benoxaprofen's Effect on Prostaglandin Synthesis Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benoxaprofen is a non-steroidal anti-inflammatory drug (NSAID) that was withdrawn from the market due to adverse effects.[1] Unlike typical NSAIDs that are potent inhibitors of cyclooxygenase (COX) enzymes, this compound is a weak inhibitor of prostaglandin synthesis.[2] Its anti-inflammatory properties are thought to be mediated through other mechanisms, including the inhibition of the lipoxygenase (LOX) pathway, which is involved in the synthesis of leukotrienes. This document provides detailed application notes and protocols for assessing the effect of this compound on prostaglandin synthesis, enabling researchers to further investigate its mechanism of action.
Data Presentation
The following tables summarize the quantitative data on the inhibitory effects of this compound on prostaglandin and leukotriene synthesis.
Table 1: Inhibitory Activity of this compound on Prostaglandin and Leukotriene Synthesis in RBL-1 Cells
| Analyte | IC50 (µM) | Cell Line | Stimulus | Reference |
| Prostaglandin E2 (PGE2) | 21.0 | Rat Basophil Leukemia (RBL-1) | A23187 (Calcium Ionophore) | |
| Immunoreactive Slow Reacting Substance (iSRS) of Anaphylaxis (Leukotrienes) | 7.0 | Rat Basophil Leukemia (RBL-1) | A23187 (Calcium Ionophore) |
Note: The IC50 value for PGE2 was not directly stated in the primary reference but was calculated based on the provided information that this compound was three times less effective at inhibiting PGE2 production compared to iSRS biosynthesis.
Signaling Pathways
The synthesis of prostaglandins and leukotrienes originates from arachidonic acid, which is released from the cell membrane by phospholipase A2. The subsequent metabolic fate of arachidonic acid is determined by two major enzymatic pathways: the cyclooxygenase (COX) pathway and the lipoxygenase (LOX) pathway.
Experimental Protocols
Protocol 1: In Vitro Assay for this compound's Effect on Prostaglandin E2 (PGE2) Synthesis in RBL-1 Cells
This protocol is designed to assess the inhibitory effect of this compound on PGE2 production in Rat Basophil Leukemia (RBL-1) cells stimulated with the calcium ionophore A23187.
Materials:
-
Rat Basophil Leukemia (RBL-1) cells
-
Cell culture medium (e.g., Eagle's Minimum Essential Medium) supplemented with fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS)
-
This compound
-
Calcium Ionophore A23187
-
Dimethyl sulfoxide (DMSO)
-
PGE2 Enzyme Immunoassay (EIA) Kit
-
Cell culture plates (24-well)
-
Incubator (37°C, 5% CO2)
-
Centrifuge
-
Microplate reader
Procedure:
-
Cell Culture:
-
Culture RBL-1 cells in T-75 flasks with complete culture medium at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture the cells every 2-3 days to maintain logarithmic growth.
-
-
Cell Seeding:
-
Harvest the cells and perform a cell count.
-
Seed the RBL-1 cells into 24-well plates at a density of 1 x 10^5 cells/well.
-
Allow the cells to adhere and grow for 24 hours.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is consistent and non-toxic to the cells (typically ≤ 0.1%).
-
-
Assay:
-
Wash the cell monolayers twice with PBS.
-
Add 500 µL of fresh, serum-free medium to each well.
-
Add the desired concentrations of this compound or vehicle (DMSO) to the respective wells.
-
Pre-incubate the cells with the compound for 15-30 minutes at 37°C.
-
Stimulate the cells by adding A23187 to a final concentration of 1 µM to all wells except the unstimulated control.
-
Incubate the plates for 30-60 minutes at 37°C.
-
-
Sample Collection and Analysis:
-
Following incubation, carefully collect the cell culture supernatant from each well.
-
Centrifuge the supernatants at 1,000 x g for 10 minutes to remove any cellular debris.
-
Measure the concentration of PGE2 in the supernatants using a commercial PGE2 EIA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of PGE2 synthesis for each concentration of this compound compared to the vehicle-treated, A23187-stimulated control.
-
Plot the percentage inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of this compound that causes 50% inhibition of PGE2 synthesis).
-
Protocol 2: In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This protocol provides a general framework for assessing the direct inhibitory effect of this compound on purified COX-1 and COX-2 enzymes. Commercially available COX inhibitor screening kits are recommended for ease of use and standardization.
Materials:
-
Purified Ovine or Human COX-1 and COX-2 enzymes
-
COX inhibitor screening assay kit (containing assay buffer, heme, colorimetric or fluorometric substrate, and arachidonic acid)
-
This compound
-
Known selective COX-1 and COX-2 inhibitors (for positive controls, e.g., SC-560 for COX-1 and celecoxib for COX-2)
-
DMSO
-
96-well microplate
-
Microplate reader (compatible with the kit's detection method)
Procedure:
-
Reagent Preparation:
-
Prepare all reagents as per the instructions provided in the COX inhibitor screening assay kit.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound and control inhibitors in DMSO.
-
Prepare serial dilutions in the assay buffer to achieve the desired final concentrations. Maintain a consistent final DMSO concentration across all wells.
-
-
Assay:
-
To the wells of a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.
-
Add the diluted this compound, control inhibitors, or vehicle to the respective wells.
-
Pre-incubate the enzyme with the test compounds for a specified time at room temperature (as recommended by the kit manufacturer, typically 5-10 minutes).
-
Initiate the enzymatic reaction by adding the arachidonic acid substrate solution.
-
Incubate for the recommended time and temperature (e.g., 10 minutes at 37°C).
-
-
Detection:
-
Stop the reaction if required by the kit protocol.
-
Measure the absorbance or fluorescence using a microplate reader at the specified wavelength.
-
-
Data Analysis:
-
Calculate the percentage inhibition of COX-1 and COX-2 activity for each concentration of this compound.
-
Determine the IC50 values for both enzymes by plotting the percentage inhibition against the logarithm of the compound concentration.
-
Conclusion
The provided data and protocols offer a framework for investigating the effects of this compound on prostaglandin synthesis. The evidence suggests that this compound is a weak inhibitor of the COX pathway and may exert its anti-inflammatory effects through the inhibition of the LOX pathway. The detailed protocols will enable researchers to conduct further studies to elucidate the precise molecular mechanisms of this compound and other NSAIDs with atypical profiles.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Benoxaprofen Solubility Issues In Vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with benoxaprofen in in vitro experiments.
Troubleshooting Guide
Issue: this compound precipitates out of solution when added to my aqueous cell culture medium.
Possible Cause 1: Low Aqueous Solubility of this compound
This compound is a poorly water-soluble compound.[1] Direct addition of a concentrated stock solution in an organic solvent to an aqueous buffer or medium can cause it to immediately precipitate.
Solution:
-
Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is as low as possible. Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxicity, though it is crucial to determine the specific tolerance of your cell line.[2][3]
-
Stepwise Dilution: Instead of adding the this compound stock solution directly to your final volume of medium, perform serial dilutions. First, dilute the stock into a smaller volume of medium, vortex gently, and then add this intermediate dilution to the final volume.
-
Pre-warming Medium: Gently warming the cell culture medium to 37°C before adding the this compound solution can sometimes help maintain solubility.
Possible Cause 2: Incorrect Stock Solution Preparation
An improperly prepared stock solution can lead to solubility issues downstream.
Solution:
-
Use an Appropriate Solvent: Dimethyl sulfoxide (DMSO) is a common and effective solvent for preparing this compound stock solutions for in vitro studies.[4]
-
Ensure Complete Dissolution: Visually inspect your stock solution to ensure there are no undissolved particles. Sonication can be beneficial in fully dissolving this compound in DMSO.[4]
-
Proper Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can affect compound stability and solubility.[1]
Issue: I am observing cellular toxicity that may not be related to the pharmacological activity of this compound.
Possible Cause: Solvent Toxicity
The solvents used to dissolve this compound can be toxic to cells at certain concentrations.
Solution:
-
Determine Solvent Tolerance: Perform a dose-response experiment with the solvent(s) alone (vehicle control) on your specific cell line to determine the maximum non-toxic concentration.
-
Minimize Final Solvent Concentration: As a general guideline, keep the final DMSO concentration in your cell culture medium at or below 0.5%.[2][3] For sensitive cell lines, concentrations as low as 0.1% may be necessary.[2]
-
Consider Alternative Solvents: If DMSO toxicity is a concern, ethanol can be an alternative, though it is more volatile.[5] The toxicity of any solvent should be empirically determined for your experimental system.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound for in vitro assays?
A1: Dimethyl sulfoxide (DMSO) is a widely used and effective solvent for this compound. It has been reported to solubilize this compound at concentrations as high as 60 mg/mL.[4]
Q2: What is a typical concentration range for this compound in in vitro experiments?
A2: The effective concentration of this compound can vary significantly depending on the cell type and the specific assay. Published studies have used concentrations ranging from 3.75 µg/mL to 60 µg/mL.[6][7][8] It is recommended to perform a dose-response curve to determine the optimal concentration for your experiment.
Q3: How can I prepare a working solution of this compound in cell culture medium from a DMSO stock?
A3: To minimize precipitation and solvent toxicity, it is best to prepare an intermediate dilution. For example, to achieve a final concentration of 10 µM this compound with 0.1% DMSO in 10 mL of medium, you would add 10 µL of a 10 mM this compound stock solution in DMSO to the 10 mL of medium. Always add the stock solution to the medium while gently vortexing or swirling.
Q4: Can I use co-solvents to improve the solubility of this compound?
A4: Yes, co-solvents can be used. A formulation for in vivo studies, which can be adapted for in vitro use with caution, includes a combination of DMSO, PEG300, and Tween-80.[4] However, the potential for cytotoxicity from these co-solvents on your specific cell line must be carefully evaluated.
Q5: What are the known cellular targets of this compound that might be relevant to my in vitro study?
A5: this compound is known to be an inhibitor of lipoxygenase (LOX) and cyclooxygenase (COX) enzymes.[9] It has also been shown to activate Protein Kinase C (PKC).[6][7]
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 60 mg/mL (198.86 mM) | Sonication is recommended for complete dissolution.[4] |
| Water | Predicted: 0.0317 mg/mL | Poorly soluble.[1] |
Table 2: Examples of this compound Concentrations Used in In Vitro Assays
| Cell Type | Assay | This compound Concentration | Final Solvent Concentration | Reference |
| Human Polymorphonuclear Leucocytes (PMNL) | Superoxide Generation | 15, 30, and 60 µg/mL | Not specified | [6][7] |
| Human PMNL | Chemiluminescence | ≥ 3.75 µg/mL | Not specified | [8] |
| Human Mononuclear Leucocytes (MNL) | Suppressor Activity | 30 µg/mL (10⁻⁴ M) | Not specified | |
| Rabbit PMN | Lipoxygenase Activity Inhibition | Not specified | Not specified | [10] |
Table 3: General Toxicity Limits of Common Solvents in Cell Culture
| Solvent | General Tolerated Concentration (v/v) | Notes |
| DMSO | ≤ 0.5% | Cell line dependent; some sensitive cells may only tolerate ≤ 0.1%.[2][3] |
| Ethanol | ≤ 0.5% | Can be more cytotoxic than DMSO for some cell lines. |
| PEG300 | Varies by MW and cell type | Lower molecular weight PEGs tend to be more cytotoxic.[11][12] |
| Tween-80 | Varies by cell type | Can exhibit cytotoxicity. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 301.72 g/mol )
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out 3.017 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of cell culture grade DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes to dissolve the powder.
-
If the powder is not fully dissolved, place the tube in a sonicator water bath for 5-10 minutes, or until the solution is clear.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Lipoxygenase (LOX) Inhibition Assay
This is a general protocol and may need to be optimized for your specific experimental conditions.
Materials:
-
Soybean lipoxygenase (or other purified LOX)
-
Linoleic acid (substrate)
-
Borate buffer (pH 9.0)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 234 nm
Procedure:
-
Prepare a working solution of lipoxygenase in borate buffer.
-
Prepare various dilutions of the this compound stock solution in borate buffer. Remember to include a vehicle control (DMSO alone at the highest concentration used).
-
In a 96-well plate, add the this compound dilutions (or vehicle control) to the wells.
-
Add the lipoxygenase solution to the wells and incubate for a short period (e.g., 5 minutes) at room temperature.
-
Initiate the reaction by adding the linoleic acid substrate to all wells.
-
Immediately begin measuring the absorbance at 234 nm every 30 seconds for 5-10 minutes. The formation of the hydroperoxide product results in an increase in absorbance at this wavelength.
-
Calculate the rate of reaction for each concentration of this compound and the vehicle control.
-
Determine the percent inhibition of LOX activity for each this compound concentration relative to the vehicle control.
Mandatory Visualization
Caption: Experimental workflow for preparing and using this compound in in vitro assays.
Caption: Simplified signaling pathways affected by this compound.
References
- 1. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf Portugal [eppendorf.com]
- 2. researchgate.net [researchgate.net]
- 3. lifetein.com [lifetein.com]
- 4. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound activates membrane-associated oxidative metabolism in human polymorphonuclear leucocytes by apparent modulation of protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound activates membrane-associated oxidative metabolism in human polymorphonuclear leucocytes by apparent modulation of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of the pro-oxidative interactions of flunoxaprofen and this compound with human polymorphonuclear leucocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The pharmacology of this compound with particular to effects on lipoxygenase product formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of rabbit PMN lipoxygenase activity by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparative Investigation of Cellular Effects of Polyethylene Glycol (PEG) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Benoxaprofen-Induced Phototoxicity in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the mitigation of Benoxaprofen-induced phototoxicity in cell culture.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: High variability in cell viability assays (e.g., 3T3 NRU assay) between replicate wells.
-
Question: My cell viability results are inconsistent across replicate wells treated with this compound and UVA light. What could be the cause?
-
Answer: High variability can stem from several factors:
-
Uneven cell seeding: Ensure a homogenous cell suspension and proper mixing before and during seeding to achieve a uniform cell monolayer.
-
Inconsistent drug concentration: Thoroughly mix this compound solutions before adding them to the wells. Use calibrated pipettes for accurate dispensing.
-
Uneven UVA exposure: Ensure the UVA light source provides uniform irradiance across the entire 96-well plate. Variations in lamp intensity or distance from the plate can cause discrepancies. Regularly check the lamp's output with a radiometer.
-
Edge effects: The outer wells of a microplate are more prone to evaporation, leading to changes in media and drug concentration. To minimize this, avoid using the outermost wells for experimental conditions or fill them with sterile phosphate-buffered saline (PBS) or water.
-
Pipetting errors: Inaccurate or inconsistent pipetting of reagents, especially during the addition of Neutral Red dye or its extraction solution, can lead to significant variability.
-
Issue 2: The positive control (e.g., Chlorpromazine) does not show the expected phototoxic effect.
-
Question: I'm not observing the expected decrease in cell viability with my positive control. What should I check?
-
Answer:
-
UVA dose: Verify the output of your UVA lamp. The dose might be too low to induce a phototoxic response. A typical UVA dose for the 3T3 NRU assay is 5 J/cm².[1]
-
Positive control degradation: Ensure the positive control solution is fresh and has been stored correctly, protected from light.
-
Cell health: The cells may be unhealthy or have a high passage number, making them less sensitive. Use cells within a validated passage range and ensure they are in the exponential growth phase.
-
Incorrect filter: Check that you are using the correct filter for your UVA source to ensure the appropriate wavelength range is being emitted. This compound phototoxicity is primarily mediated by UVA (320-400 nm).[2]
-
Issue 3: My potential mitigating agent shows cytotoxicity even without UVA exposure.
-
Question: The compound I'm testing to reduce this compound phototoxicity is killing the cells on its own. How should I proceed?
-
Answer:
-
Determine the non-cytotoxic concentration range: Perform a standard cytotoxicity assay (without UVA) with a range of concentrations of your mitigating agent to determine the maximum non-toxic concentration.
-
Use lower concentrations: Test a range of concentrations of the mitigating agent below its cytotoxic threshold in your phototoxicity assay.
-
Consider a different solvent: The solvent used to dissolve the mitigating agent might be toxic. Test the solvent's cytotoxicity alone and consider alternative, less toxic solvents.
-
Issue 4: The mitigating agent does not reduce this compound-induced phototoxicity.
-
Question: I've added an antioxidant to my cell culture, but I'm not seeing a reduction in cell death after this compound and UVA treatment. Why might this be?
-
Answer:
-
Mechanism of action mismatch: The chosen mitigating agent may not target the specific mechanism of this compound's phototoxicity. This compound can cause damage through both oxygen-dependent (Type II) and oxygen-independent (Type I) pathways.[3] Your antioxidant might only be effective against one type of reactive oxygen species (ROS).
-
Insufficient concentration or incubation time: The concentration of the mitigating agent may be too low, or the incubation time may be too short for it to be taken up by the cells and exert its protective effect.
-
Instability of the mitigating agent: The compound may be unstable in the cell culture medium or may be degraded by light.
-
This compound concentration is too high: The level of phototoxic damage induced by the concentration of this compound used may be too severe to be rescued by the mitigating agent. Consider reducing the this compound concentration.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced phototoxicity?
A1: this compound-induced phototoxicity is a phototoxic reaction, not a photoallergic one.[2] Upon exposure to UVA radiation, this compound absorbs photons and becomes electronically excited. This excited state can then follow two main pathways:
-
Type I Reaction: The excited drug can react directly with cellular components, such as lipids and proteins, through electron or hydrogen transfer, generating free radicals.
-
Type II Reaction: The excited drug can transfer its energy to molecular oxygen, generating highly reactive singlet oxygen.
Both pathways lead to the formation of reactive oxygen species (ROS), which cause oxidative stress, leading to damage to cell membranes, DNA, and other cellular components, ultimately resulting in cell death.[2] A key step in this compound's phototoxicity is its photodecarboxylation, forming a lipophilic photoproduct that is also photosensitive and contributes to membrane damage.[3]
Q2: What in vitro assays are recommended for studying this compound phototoxicity?
A2: The most widely accepted and validated in vitro assay for phototoxicity testing is the 3T3 Neutral Red Uptake (NRU) Phototoxicity Test (OECD TG 432) .[4][5][6] This assay compares the cytotoxicity of a chemical in the presence and absence of a non-cytotoxic dose of UVA light.
For assessing photogenotoxicity (the potential to cause DNA damage upon light exposure), the following assays are recommended:
-
Photo-Comet Assay: Detects DNA strand breaks.
-
In Vitro Photo-Micronucleus Test: Detects chromosomal damage.
Q3: What are the key parameters to control in a this compound phototoxicity experiment?
A3:
-
This compound Concentration: Use a range of concentrations to determine a dose-response relationship.
-
UVA Dose and Irradiance: Precisely measure and control the UVA dose and irradiance. A solar simulator with appropriate filters is recommended.
-
Cell Line: The Balb/c 3T3 cell line is the standard for the NRU phototoxicity assay.[4]
-
Incubation Times: Standardize the pre-incubation time with this compound, the irradiation time, and the post-irradiation incubation time.
-
Controls: Include negative controls (cells only, cells + UVA, cells + this compound), a solvent control, and a positive control (e.g., Chlorpromazine).
Q4: What are some potential strategies to mitigate this compound-induced phototoxicity in cell culture?
A4:
-
Antioxidants: Compounds that can scavenge reactive oxygen species (ROS) are promising mitigating agents. Examples include:
-
Vitamin C (Ascorbic acid)
-
Vitamin E (alpha-tocopherol)
-
N-acetylcysteine (NAC)
-
-
Sunscreens: While primarily for in vivo application, testing the filtering capacity of sunscreen ingredients in an in vitro setting can be relevant.
-
Inhibitors of specific signaling pathways: Targeting downstream pathways activated by oxidative stress, such as apoptosis or inflammation, could be a viable strategy.
Q5: How can I be sure that my mitigating agent is not just absorbing UVA light and acting as a sunscreen?
A5: This is a critical point. To differentiate between a true biological mitigating effect and a simple UV-filtering effect, you should:
-
Measure the UV-Vis absorption spectrum of your mitigating agent. If it absorbs significantly in the UVA range (320-400 nm), it may be acting as a sunscreen.
-
Perform a cell-free assay. For example, measure the generation of ROS in a solution containing this compound and your mitigating agent upon UVA irradiation. A reduction in ROS would suggest a direct scavenging effect.
-
Wash-out experiment: Incubate the cells with the mitigating agent, then wash it out before adding this compound and irradiating. If the protective effect persists, it is likely due to intracellular activity rather than UV absorption in the medium.
Data Presentation
Table 1: Example Data from a 3T3 NRU Phototoxicity Assay
| Concentration of this compound (µg/mL) | Mean Viability (-UVA) (%) | Mean Viability (+UVA) (%) | Photo-Irritation Factor (PIF) |
| 1 | 98 | 75 | >1 |
| 5 | 95 | 40 | 2.375 |
| 10 | 90 | 15 | 6 |
| 20 | 85 | 5 | 17 |
PIF is calculated as the ratio of the IC50 (-UVA) to the IC50 (+UVA). A PIF > 5 is often considered indicative of phototoxicity.
Table 2: Example Data from a Photo-Comet Assay
| Treatment | Mean % Tail DNA (-UVA) | Mean % Tail DNA (+UVA) |
| Vehicle Control | 2.1 | 2.5 |
| This compound (10 µg/mL) | 2.8 | 25.4 |
| This compound + Antioxidant X | 2.6 | 8.9 |
Experimental Protocols
1. 3T3 Neutral Red Uptake (NRU) Phototoxicity Assay (Adapted from OECD TG 432)
-
Cell Seeding: Seed Balb/c 3T3 cells in two 96-well plates at a density that will not lead to confluence at the end of the assay. Incubate for 24 hours.
-
Treatment: Remove the culture medium and add various concentrations of this compound (and/or mitigating agent) in a suitable vehicle. Include vehicle controls.
-
Pre-incubation: Incubate the plates for 1 hour at 37°C.
-
Irradiation: Expose one plate to a non-cytotoxic dose of UVA light (e.g., 5 J/cm²). Keep the second plate in the dark as a control.
-
Post-incubation: Wash the cells and add fresh medium. Incubate for another 18-24 hours.
-
Neutral Red Uptake: Incubate the cells with Neutral Red medium for 3 hours.
-
Extraction: Wash the cells and add Neutral Red extraction solution.
-
Measurement: Read the absorbance at 540 nm.
-
Data Analysis: Calculate cell viability relative to the vehicle control and determine the IC50 values for the irradiated and non-irradiated plates.
2. In Vitro Photo-Micronucleus Test
-
Cell Treatment: Treat a suitable cell line (e.g., L5178Y, CHO) with this compound (and/or mitigating agent) for a short period (e.g., 3-6 hours).
-
Irradiation: Expose the cells to a non-genotoxic dose of UVA light.
-
Cytochalasin B Addition: Add Cytochalasin B to block cytokinesis, resulting in binucleated cells.
-
Incubation: Incubate for a period equivalent to 1.5-2 normal cell cycle lengths.
-
Harvesting and Staining: Harvest the cells, fix, and stain with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: Score the frequency of micronuclei in at least 1000 binucleated cells per concentration.
-
Data Analysis: Compare the frequency of micronucleated cells in the treated groups to the control groups.
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced phototoxicity.
Caption: Experimental workflow for assessing mitigation of phototoxicity.
References
- 1. iivs.org [iivs.org]
- 2. Drug-Induced Photosensitivity: Background, Pathophysiology, Etiology [emedicine.medscape.com]
- 3. This compound photosensitization of cell membrane disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 5. oecd.org [oecd.org]
- 6. criver.com [criver.com]
Technical Support Center: Addressing Benoxaprofen Instability in Experimental Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the instability of benoxaprofen in experimental solutions. Given its known photosensitivity, appropriate handling and stabilization are critical for obtaining accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be degrading, especially when exposed to light. What is the primary cause of this instability?
A1: this compound is a highly photosensitive compound. Its primary degradation pathway upon exposure to ultraviolet (UV) radiation, particularly in the 300-340 nm range, is photoinduced decarboxylation. This process involves the loss of the carboxylic acid group from the propionic acid side chain, leading to the formation of a lipophilic photoproduct. This reaction can occur from both the excited singlet and triplet states of the molecule.[1]
Q2: Does the pH of my experimental buffer affect the stability of this compound?
A2: Yes, the pH of the solution plays a crucial role in this compound's stability. This compound has a low pKa of 3.5, meaning that at physiological pH (around 7.4), it exists predominantly in its deprotonated (anionic) form. This deprotonated species is more susceptible to photodegradation. Therefore, in neutral to alkaline solutions, you can expect a faster rate of light-induced degradation compared to acidic conditions.
Q3: I am preparing a stock solution of this compound. What is the recommended solvent and what are the optimal storage conditions?
A3: For stock solutions, Dimethyl Sulfoxide (DMSO) is a commonly used solvent. It is advisable to prepare a high-concentration stock solution, which can then be diluted into your aqueous experimental buffer immediately before use. Stock solutions in DMSO should be stored at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months). To minimize degradation, always store stock solutions protected from light in amber vials or containers wrapped in aluminum foil.
Q4: How can I prevent the degradation of this compound in my aqueous experimental solutions during my experiments?
A4: To minimize photodegradation in aqueous solutions, several strategies can be employed:
-
Light Protection: This is the most critical step. Conduct all experiments under subdued light conditions. Use amber-colored glassware or wrap your experimental containers (e.g., cell culture plates, cuvettes) in aluminum foil.
-
Use of Antioxidants: The photodegradation of this compound can generate reactive oxygen species. The addition of antioxidants to your buffer may help to quench these radicals and slow down the degradation process. Commonly used antioxidants in pharmaceutical formulations include ascorbic acid (Vitamin C) and butylated hydroxytoluene (BHT). The optimal concentration of these antioxidants would need to be determined empirically for your specific experimental setup.
-
Inclusion Complexes with Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can encapsulate photosensitive drug molecules, shielding them from light. While specific data for this compound is limited, this is a well-established technique for stabilizing other photosensitive non-steroidal anti-inflammatory drugs (NSAIDs).[2][3][4] Preparing a this compound-cyclodextrin inclusion complex before introducing it into your experimental system could significantly enhance its photostability.
Q5: I suspect my this compound has degraded. How can I analytically confirm this and quantify the remaining active compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the most suitable method for quantifying this compound and detecting its degradation products. A reversed-phase C18 column is typically used for the separation of NSAIDs. By comparing the peak area of this compound in your sample to a standard curve of known concentrations, you can accurately determine the extent of degradation. The appearance of new peaks in the chromatogram would indicate the formation of degradation products.
Troubleshooting Guides
Problem 1: Inconsistent or lower-than-expected results in cell-based assays.
| Possible Cause | Troubleshooting Step |
| Photodegradation of this compound | 1. Repeat the experiment with stringent light protection (amber plates, foil wrapping).2. Prepare fresh this compound solutions immediately before each experiment.3. Consider adding a biocompatible antioxidant (e.g., ascorbic acid at a low, non-toxic concentration) to the cell culture medium.4. Analyze the concentration of this compound in your working solution before and after the experiment using HPLC to quantify degradation. |
| Precipitation of this compound in aqueous buffer | 1. Visually inspect the solution for any precipitate.2. Decrease the final concentration of this compound.3. Increase the percentage of co-solvent (e.g., DMSO) in the final working solution, ensuring it remains within the tolerance level for your cells. |
Problem 2: Drifting baseline or appearance of unexpected peaks in HPLC analysis.
| Possible Cause | Troubleshooting Step |
| On-going degradation of the sample in the autosampler | 1. Use an autosampler with temperature control and set it to a low temperature (e.g., 4°C).2. Ensure the autosampler vials are amber-colored or wrapped in foil.3. Analyze samples as quickly as possible after preparation. |
| Contamination of the HPLC system | 1. Flush the column and the entire HPLC system with an appropriate cleaning solution.2. Run a blank injection (mobile phase only) to ensure a clean baseline. |
| Formation of multiple degradation products | 1. This is expected with photodegradation. Use a gradient elution method in your HPLC protocol to try and resolve all the peaks.2. If possible, use a mass spectrometer (LC-MS) to identify the degradation products. |
Data Presentation
Table 1: Solubility and Storage of this compound Stock Solutions
| Solvent | Solubility | Recommended Storage | Stability |
| DMSO | Soluble | -20°C (short-term) or -80°C (long-term) | Up to 1 month at -20°C, up to 6 months at -80°C (in the dark) |
| Methanol | Slightly Soluble | -20°C (short-term) or -80°C (long-term) | Stability may be lower than in DMSO; frequent analysis is recommended. |
Table 2: General Strategies for this compound Stabilization in Aqueous Media
| Strategy | Mechanism | Considerations |
| Light Protection | Prevents photo-excitation of the molecule. | Use amber glassware, foil wrapping, and work in subdued light. |
| Antioxidants (e.g., Ascorbic Acid, BHT) | Scavenge free radicals generated during photodegradation. | The concentration needs to be optimized to be effective without interfering with the experiment. |
| Cyclodextrin Complexation (e.g., HP-β-CD) | Encapsulates this compound, shielding it from light and increasing solubility. | The complex needs to be prepared and characterized before use. |
| pH Adjustment | In acidic conditions (pH < 3.5), the more stable protonated form of this compound predominates. | This is only feasible if the experimental conditions tolerate a low pH. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Working Solution using Antioxidants
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mM). Store this solution in an amber vial at -80°C.
-
Prepare Antioxidant Stock: Prepare a stock solution of a suitable antioxidant (e.g., 100 mM ascorbic acid in water, freshly prepared).
-
Prepare Working Solution: a. Immediately before the experiment, dilute the this compound stock solution into your desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4). b. Add the antioxidant stock solution to the diluted this compound solution to achieve the desired final antioxidant concentration (e.g., 10-100 µM, this may require optimization). c. Ensure the final concentration of DMSO is compatible with your experimental system (typically ≤ 0.5%).
-
Handling: Keep the working solution protected from light at all times by using amber tubes and wrapping containers in aluminum foil. Use the solution as quickly as possible after preparation.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Quantification
This is a general method based on typical conditions for NSAID analysis and should be validated for your specific instrumentation and experimental needs.
-
Instrumentation:
-
HPLC system with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Mobile Phase:
-
A mixture of an acidic aqueous buffer and an organic solvent is typically used. For example, a gradient or isocratic elution with a mobile phase consisting of acetonitrile and water (with 0.1% trifluoroacetic acid or phosphoric acid to adjust the pH to around 3). A starting point could be a 60:40 (v/v) ratio of acetonitrile to acidic water.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
-
Detection Wavelength: this compound has a UV absorbance maximum around 305 nm.[1]
-
-
Sample Preparation:
-
Dilute your experimental samples with the mobile phase to a concentration that falls within the range of your standard curve.
-
Filter the samples through a 0.22 µm syringe filter before injection to remove any particulate matter.
-
-
Quantification:
-
Prepare a series of this compound standards of known concentrations in the mobile phase.
-
Generate a standard curve by plotting the peak area against the concentration.
-
Determine the concentration of this compound in your samples by interpolating their peak areas from the standard curve.
-
Visualizations
Caption: this compound's primary photodegradation pathway.
Caption: A logical workflow for troubleshooting this compound instability.
Caption: An overview of stabilization strategies for this compound.
References
- 1. Computational Studies of the Photodegradation Mechanism of the Highly Phototoxic Agent this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] The improved photostability of naproxen in the inclusion complex with 2-hydroxypropyl-β-cyclodextrin | Semantic Scholar [semanticscholar.org]
- 3. Secure Verification [technorep.tmf.bg.ac.rs]
- 4. researchgate.net [researchgate.net]
Optimizing Benoxaprofen concentration for in vitro studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Benoxaprofen in in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a non-steroidal anti-inflammatory drug (NSAID) of the arylpropionic acid class.[1] Unlike many other NSAIDs that primarily inhibit cyclooxygenase (COX) enzymes, this compound is a relatively weak inhibitor of COX.[2][3] Its main anti-inflammatory actions are attributed to the inhibition of the lipoxygenase (LOX) enzyme, which is involved in the synthesis of leukotrienes, and the inhibition of mononuclear cell migration.[4][5] Additionally, it has been shown to induce suppressor activity in mononuclear leukocytes through a pro-oxidative mechanism.[6]
Q2: How should I dissolve and store this compound for in vitro experiments?
A2: this compound can be dissolved in Dimethyl Sulfoxide (DMSO) at a concentration of up to 60 mg/mL (198.86 mM).[7] For long-term storage, the resulting stock solution should be kept at -20°C for up to one month or at -80°C for up to six months.[2] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q3: What is a recommended starting concentration for my experiments?
A3: The effective concentration of this compound is highly dependent on the cell type and the specific assay being performed. Based on published data, a good starting range is between 1 µM and 100 µM. For example, inhibition of random leukocyte motility was observed at concentrations greater than 1 µM (approx. 0.3 µg/mL), while effects on leucoattractant-induced migration were seen above 10 µM (approx. 3 µg/mL).[8] A concentration of 100 µM (30 µg/mL) has been used to study its effects on mononuclear leukocyte activity.[6] Always perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: Is this compound cytotoxic?
A4: this compound can exhibit cytotoxicity, which may be linked to its pro-oxidative properties and high phototoxicity.[1][8] Irradiation of this compound with light can cause photochemical decarboxylation, generating reactive oxygen species that can lead to single-strand breaks in DNA.[1] It is critical to protect this compound solutions and treated cells from light to minimize phototoxic effects. If you observe unexpected cytotoxicity, consider this possibility (see Troubleshooting Guide).
Troubleshooting Guide
Issue 1: I am not observing any effect with this compound in my assay.
-
Question: Is the drug concentration appropriate?
-
Answer: Verify that your working concentration is within the effective range for your target. Consult the data tables below and consider performing a dose-response experiment from a low (e.g., 1 µM) to a high (e.g., 100 µM) concentration to establish an IC50 or EC50 value.
-
-
Question: Was the drug properly dissolved and stored?
-
Question: Does your assay require intact cellular oxidative metabolism?
-
Answer: Some of this compound's effects, such as the inhibition of cell motility, depend on intact oxidative metabolism within the target cells.[8] If using cells with compromised metabolic activity (e.g., chronic granulomatous disease PMNLs) or including antioxidants in your media, the drug's effects may be diminished.[6][8]
-
Issue 2: I am observing high levels of cell death, even at low concentrations.
-
Question: Are you protecting your experiment from light?
-
Answer: this compound is highly phototoxic.[1] Exposure to standard laboratory lighting, especially UV light, can induce the formation of toxic photoproducts.[1] Conduct all experimental steps involving this compound (solution preparation, cell treatment, incubation) in the dark or under amber/red light conditions to prevent phototoxicity.
-
-
Question: Could the pro-oxidative effects be causing cytotoxicity?
Quantitative Data Summary
The following tables summarize the effective concentrations of this compound reported in various in vitro systems. The molecular weight of this compound (301.73 g/mol ) is used for conversions.[10]
| Cell Type | Assay/Effect Measured | Effective Concentration (Molar) | Effective Concentration (Mass) | Reference |
| Human Polymorphonuclear Leukocytes (PMNL) | Inhibition of random motility | > 1 x 10⁻⁶ M | > 0.3 µg/mL | [8] |
| Human Polymorphonuclear Leukocytes (PMNL) | Inhibition of leucoattractant-induced migration | > 1 x 10⁻⁵ M | > 3.0 µg/mL | [8] |
| Human Mononuclear Leukocytes (MNL) | Induction of suppressor activity | 1 x 10⁻⁴ M | 30 µg/mL | [6][11][12] |
| Human Polymorphonuclear Leukocytes (PMNL) | Activation of oxidant release (chemiluminescence) | ≥ 1.24 x 10⁻⁵ M | ≥ 3.75 µg/mL | [11] |
| Human Polymorphonuclear Leukocytes (PMNL) | Dose-related activation of superoxide generation | 5 x 10⁻⁵ M - 2 x 10⁻⁴ M | 15 - 60 µg/mL | [9][11] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., for a 100 mM stock, add 33.1 µL of DMSO per 1 mg of this compound).
-
Solubilization: Vortex thoroughly to ensure the powder is completely dissolved. Gentle warming or sonication may be used to aid dissolution.[7]
-
Sterilization: While not always necessary for a DMSO stock, the solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO if required for your application.
-
Aliquoting & Storage: Dispense the stock solution into small, single-use, light-protecting (amber) aliquots. Store at -20°C for short-term (≤1 month) or -80°C for long-term (≤6 months) use.[2]
Protocol 2: General Cell-Based Assay
-
Cell Seeding: Plate your cells in a multi-well plate at the desired density and allow them to adhere or stabilize overnight, following your standard protocol.
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions in your cell culture medium to achieve the final desired concentrations. Crucially, perform these steps with minimal light exposure.
-
Control Preparation: Prepare a vehicle control using the same final concentration of DMSO as in your highest this compound treatment group.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration. The incubator light should be off, and the plate should be shielded from ambient light (e.g., by wrapping it in aluminum foil).
-
Assay Endpoint: Following incubation, proceed with your specific assay endpoint measurement (e.g., cell viability assay, cytokine measurement via ELISA, protein extraction for Western blot, etc.).
Visualizations
Caption: this compound's primary mechanism of action.
Caption: General experimental workflow for in vitro studies.
Caption: Troubleshooting flowchart for "No Observable Effect".
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacology, clinical efficacy, and adverse effects of the nonsteroidal anti-inflammatory agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The pharmacology of this compound with particular to effects on lipoxygenase product formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bmj.com [bmj.com]
- 6. This compound activation of suppressor activity in mononuclear leucocytes by a pro-oxidative mechanism in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | COX | TargetMol [targetmol.com]
- 8. This compound: a pro-oxidant anti-inflammatory drug? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound activates membrane-associated oxidative metabolism in human polymorphonuclear leucocytes by apparent modulation of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medkoo.com [medkoo.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Improving the reproducibility of Benoxaprofen assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of Benoxaprofen assays.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) in HPLC | 1. Column degradation. 2. Incompatible pH of mobile phase and sample solvent. 3. Column overload. | 1. Use a guard column and ensure proper column washing. 2. Adjust the pH of the sample solvent to be similar to the mobile phase. 3. Reduce the injection volume or dilute the sample. |
| Variable Retention Times in HPLC/GC | 1. Fluctuation in mobile phase/carrier gas flow rate. 2. Temperature variations in the column oven. 3. Changes in mobile phase composition. | 1. Check the pump/gas supply for leaks and ensure consistent delivery. 2. Verify and stabilize the column oven temperature. 3. Prepare fresh mobile phase and ensure proper mixing. |
| Low Analyte Recovery | 1. Inefficient extraction from the biological matrix. 2. Degradation of this compound during sample processing. 3. Adsorption of the analyte to container surfaces. | 1. Optimize the extraction solvent and pH.[1] 2. Minimize sample exposure to light due to this compound's phototoxicity and keep samples at a low temperature.[2][3][4][5][6] 3. Use silanized glassware or polypropylene tubes. |
| Presence of Ghost Peaks | 1. Contamination from the injection port or column. 2. Carryover from a previous injection of a high-concentration sample. | 1. Clean the injection port and bake the column at the recommended temperature. 2. Inject a blank solvent between sample runs to wash out any residual analyte. |
| Inconsistent Results in GC-MS | 1. Incomplete derivatization. 2. Thermal degradation of the analyte in the injection port. 3. Presence of isomeric impurities. | 1. Optimize the derivatization reaction time, temperature, and reagent concentration.[7][8] 2. Use a lower injection port temperature or a pulsed-pressure injection. Some NSAIDs can be analyzed without derivatization, but this can lead to altered forms.[9] 3. Use a validated method capable of separating isomers.[10] |
Frequently Asked Questions (FAQs)
A list of common questions regarding this compound assays.
Q1: What are the most common analytical methods for this compound quantification?
A1: The most frequently used methods for the quantification of this compound in biological fluids and pharmaceutical formulations are High-Performance Liquid Chromatography (HPLC) with UV detection, Gas-Liquid Chromatography (GLC), and Gas Chromatography-Mass Spectrometry (GC-MS).[1][10]
Q2: How can I improve the extraction efficiency of this compound from plasma or urine?
A2: this compound can be efficiently extracted (greater than 95%) from plasma and urine into solvents like chloroform or ether within a pH range of 1 to 5.[1] Optimizing the pH of the aqueous sample to be within this range before liquid-liquid extraction will significantly improve recovery.
Q3: Is derivatization necessary for the GC-MS analysis of this compound?
A3: Yes, for GC-MS analysis, this compound is typically derivatized to its methyl ester to improve its volatility and chromatographic behavior.[1] This is a common practice for many non-steroidal anti-inflammatory drugs (NSAIDs) to achieve better separation and detection.[7][9]
Q4: What are the key validation parameters to ensure the reproducibility of a this compound assay?
A4: To ensure reproducibility, the analytical method should be validated for linearity, accuracy, precision (intra-day and inter-day), limit of detection (LOD), limit of quantification (LOQ), and robustness, following ICH guidelines.[11][12][13][14][15]
Q5: How should I handle and store biological samples containing this compound?
A5: Due to its phototoxic nature, samples containing this compound should be protected from light.[3][4][6] It is also crucial to consider the stability of the drug in the biological matrix.[16][17] General recommendations for drug stability in biological samples include controlling temperature and pH.[17] For long-term storage, freezing the samples is advisable.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: HPLC-UV Analysis of this compound in Human Plasma
This protocol is based on general principles for HPLC analysis of NSAIDs.[11][15]
1. Sample Preparation (Liquid-Liquid Extraction):
- To 1 mL of plasma, add an internal standard.
- Acidify the plasma sample by adding 100 µL of 1M HCl (to achieve a pH between 1 and 5).
- Add 5 mL of an extraction solvent (e.g., a mixture of chloroform and isopropanol).
- Vortex for 2 minutes.
- Centrifuge at 3000 rpm for 10 minutes.
- Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 200 µL of the mobile phase.
2. Chromatographic Conditions:
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
- Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 55:45 v/v), with the pH of the buffer adjusted to be acidic.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: Determined by the UV absorbance maximum of this compound.
- Injection Volume: 20 µL.
3. Quantification:
- Construct a calibration curve using standard solutions of this compound of known concentrations.
- The concentration of this compound in the plasma sample is determined by comparing the peak area ratio of this compound to the internal standard against the calibration curve.
Protocol 2: GC-MS Analysis of this compound in Urine
This protocol is based on general procedures for the GC-MS analysis of acidic drugs.[1][9]
1. Sample Preparation (Extraction and Derivatization):
- To 2 mL of urine, add an internal standard.
- Adjust the pH of the urine to between 1 and 5 with 1M HCl.
- Perform a liquid-liquid extraction with 6 mL of ether.
- Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.
- Transfer the ether layer to a new tube and evaporate to dryness.
- To the dry residue, add a derivatizing agent (e.g., diazomethane or a silylating agent like BSTFA with 1% TMCS in pyridine) to form the methyl or trimethylsilyl ester of this compound, respectively.[1][7]
- Incubate at the recommended temperature and time for the chosen derivatization reagent.
- Evaporate the excess reagent and reconstitute the sample in a suitable solvent (e.g., ethyl acetate).
2. GC-MS Conditions:
- Column: A capillary column suitable for drug analysis (e.g., 3% silicone gum E-301 on DCMS-treated Chromosorb W).[1]
- Carrier Gas: Helium at a constant flow rate.
- Oven Temperature Program: An initial temperature of ~150°C, ramped up to ~280°C.
- Injection Port Temperature: ~250°C.
- MS Detector: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis.
3. Quantification:
- A calibration curve is prepared by analyzing derivatized standards of this compound.
- The concentration in the urine sample is calculated based on the response of the characteristic ions of the derivatized this compound relative to the internal standard.
Visualizations
Experimental Workflow for HPLC Analysis
Caption: Workflow for this compound analysis in plasma by HPLC.
Troubleshooting Logic for Low Analyte Recovery
Caption: Troubleshooting pathway for low analyte recovery issues.
References
- 1. Determination of this compound [2-(4-chlorophenyl)-alpha-methyl-5-benzoxazoleacetic acid, LRCL 3794] in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Side effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A retrospective study of the molecular toxicology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: side-effect profile in 300 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-induced photo-onycholysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification and quantification of ibuprofen, naproxen, ketoprofen and diclofenac present in waste-waters, as their trimethylsilyl derivatives, by gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The GC/MS analysis of some commonly used non-steriodal anti-inflammatory drugs (NSAIDs) in pharmaceutical dosage forms and in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GLC and NMR analysis of isomeric impurities in the new anti-inflammatory agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. applications.emro.who.int [applications.emro.who.int]
- 12. researchgate.net [researchgate.net]
- 13. (PDF) Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc methods (2020) | Breno Maurício Marson | 57 Citations [scispace.com]
- 14. Validation of a dissolution method with HPLC analysis for lasofoxifene tartrate low dose tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
- 16. researchgate.net [researchgate.net]
- 17. Stabilizing drug molecules in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Factors influencing Benoxaprofen's long half-life in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the pharmacokinetic properties of Benoxaprofen, with a specific focus on the factors contributing to its extended half-life.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors contributing to the long half-life of this compound observed in experimental subjects?
A1: The prolonged half-life of this compound is multifactorial. The key contributing factors identified are:
-
High Plasma Protein Binding: this compound binds extensively to plasma proteins, particularly albumin (up to 99.8% in humans)[1]. This high degree of binding creates a circulating reservoir of the drug, where only the small, unbound fraction is available for metabolism and excretion, thus slowing its elimination from the body[2].
-
Enterohepatic Circulation: The drug undergoes biliary excretion into the intestine, where it can be reabsorbed back into circulation[3]. This recycling process, known as enterohepatic circulation, significantly extends the time the drug remains in the body[4][5].
-
Slow Metabolism: this compound does not undergo extensive metabolic transformation[1]. The primary metabolic route is glucuronidation in the liver[6]. The slow rate of this process contributes to the drug's persistence.
-
Slow Plasma Clearance: In humans, this compound exhibits a slow plasma clearance rate of approximately 4.5 mL/minute, which is a direct contributor to its long half-life[3].
Caption: Key factors influencing this compound's long half-life.
Q2: We are observing significant inter-species variation in this compound's half-life. Is this expected?
A2: Yes, significant species-dependent variation in the pharmacokinetics of this compound is well-documented. The plasma elimination half-life is notably longer in humans (around 30-35 hours), rats, and mice compared to species like dogs, rabbits, and rhesus monkeys (<13 hours)[1][3]. These differences are primarily attributed to variations in the routes of excretion. For instance, humans, rhesus monkeys, and rabbits excrete the drug mainly via urine, while rats and dogs rely on biliary-faecal excretion[1].
Q3: My experimental results show a dramatically longer half-life in elderly or renally impaired animal models. Why is this occurring?
A3: This is a critical and expected finding. In elderly patients, the half-life of this compound can increase substantially, with mean values reaching over 100 hours[7]. This is likely due to age-related decreases in renal clearance[7]. Similarly, in subjects with renal impairment, the elimination half-life is prolonged because the excretion of this compound's glucuronide metabolite is reduced, leading to potential "futile cycling" where the metabolite is hydrolyzed back to the parent drug[8][9]. Your experimental models are likely replicating these clinically observed phenomena.
Troubleshooting Experimental Variability
Issue 1: Inconsistent Plasma Concentration Measurements
-
Possible Cause: Food effect. The absorption of this compound can be delayed when administered with food, although the total amount absorbed may remain the same[10][11].
-
Troubleshooting Step: Standardize your experimental protocol to administer this compound to fasting subjects to ensure consistent absorption rates across all experimental groups.
Issue 2: Higher-than-Expected Plasma Accumulation in Multi-Dose Studies
-
Possible Cause: The long half-life of this compound means that steady-state concentrations are reached slowly, often taking 6-8 days with daily dosing[10][11]. Dosing intervals that are too short for the species being studied will lead to drug accumulation.
-
Troubleshooting Step: Review the half-life data for your specific animal model. Extend the washout period between doses or adjust the dosing regimen to account for the slow elimination. In geriatric models, be aware that accumulation is even more pronounced[7].
Data Presentation: Pharmacokinetic Parameters of this compound
| Species | Plasma Half-Life (t½) | Plasma Protein Binding (%) | Primary Route of Excretion | Key Metabolite | Reference(s) |
| Human | 20 - 35 hours | 99.8% | Urine | Ester Glucuronide | [1][3][6][10] |
| Human (Elderly) | ~101 - 148 hours | Not specified | Urine (decreased clearance) | Ester Glucuronide | [3][7] |
| Rat | ~28 hours | Not specified | Biliary-Faecal | Unchanged Drug, Taurine Conjugate, Glucuronide | [1][12] |
| Mouse | ~24 hours | Not specified | Not specified | Unchanged Drug | [1] |
| Dog | < 13 hours | Not specified | Biliary-Faecal | Ester Glucuronide | [1][3] |
| Rhesus Monkey | < 13 hours | 99.6% | Urine | Unchanged Drug | [1] |
| Rabbit | < 13 hours | Not specified | Urine | Unchanged Drug | [1] |
Experimental Protocols
Protocol 1: Determination of Plasma Half-Life in a Rat Model
-
Animal Preparation: Use adult male Sprague-Dawley rats (250-300g). House them in a controlled environment with a 12-hour light/dark cycle. Fast animals overnight before dosing but allow access to water.
-
Drug Administration: Prepare a formulation of this compound in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose). Administer a single oral dose (e.g., 10 mg/kg) via gavage[1].
-
Blood Sampling: Collect serial blood samples (approx. 0.25 mL) from the tail vein or a cannulated vessel at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated HPLC method[12].
-
Pharmacokinetic Analysis: Plot the plasma concentration-time data on a semi-logarithmic scale. Calculate the elimination half-life (t½) from the terminal linear phase of the curve using the formula: t½ = 0.693 / kₑₗ, where kₑₗ is the elimination rate constant.
Caption: A typical experimental workflow for a pharmacokinetic study.
Protocol 2: Visualizing the Role of Enterohepatic Circulation
This process involves the drug being excreted into the bile, entering the intestine, and then being reabsorbed into the portal circulation, returning to the liver.
-
Conjugation in Liver: In the liver, this compound is conjugated, primarily with glucuronic acid, to form a more water-soluble metabolite (this compound-glucuronide)[6].
-
Biliary Excretion: This conjugate is actively transported into the bile and subsequently released into the small intestine.
-
Intestinal Deconjugation: Gut bacteria can produce enzymes (e.g., β-glucuronidase) that cleave the glucuronic acid from the metabolite, reverting it to the parent this compound[4][5].
-
Reabsorption: The now more lipophilic parent drug is reabsorbed from the intestine back into the portal vein blood, returning to the liver to re-enter systemic circulation. This cycle significantly prolongs the drug's presence in the body.
Caption: The pathway of enterohepatic circulation for this compound.
References
- 1. Disposition and metabolism of this compound in laboratory animals and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plasma protein binding - Wikipedia [en.wikipedia.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Enterohepatic circulation - Wikipedia [en.wikipedia.org]
- 6. Pharmacology, clinical efficacy, and adverse effects of the nonsteroidal anti-inflammatory agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic studies of this compound in geriatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stereoselective pharmacokinetics of ketoprofen and ketoprofen glucuronide in end-stage renal disease: evidence for a ‘futile cycle’ of elimination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound kinetics in renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preliminary studies of absorption and excretion of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preliminary studies of absorption and excretion of this compound in man - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stereoselective metabolism of this compound in rats. Biliary excretion of this compound taurine conjugate and glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges in studying the metabolism of Benoxaprofen enantiomers
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals studying the metabolism of benoxaprofen enantiomers.
Troubleshooting Guides
This section addresses specific issues that may arise during experimental studies of this compound enantiomers.
Issue 1: Poor or Incomplete Resolution of this compound Enantiomers in Chromatographic Assays
| Potential Cause | Recommended Solution |
| Inadequate Chiral Stationary Phase (CSP) for HPLC/SFC | - Ensure the selected CSP is appropriate for separating acidic chiral compounds like profens. Polysaccharide-based or protein-based columns (e.g., ovomucoid) are often effective.[1] - If resolution is still poor, screen different types of chiral columns. |
| Suboptimal Mobile Phase Composition | - For HPLC, adjust the mobile phase pH; a lower pH (e.g., 3.0) can improve the separation of acidic enantiomers.[1] - Optimize the concentration of the organic modifier (e.g., ethanol, isopropanol).[1][2] - For SFC, systematically vary the percentage of the co-solvent and consider adding a small amount of an additive.[3] |
| Incomplete Derivatization for GC Analysis | - Ensure the derivatizing agent (e.g., (S)-(-)-alpha-methylbenzylamine) is pure and the reaction goes to completion.[4] - Optimize reaction conditions such as temperature, time, and catalyst concentration. - Use an internal standard to monitor the efficiency of the derivatization reaction. |
| Temperature Fluctuations | - Maintain a constant column temperature using a column oven, as temperature can significantly affect chiral recognition and resolution.[1][2] |
Issue 2: Inconsistent or Unexpected Ratios of (R)- to (S)-Benoxaprofen in In Vivo Samples
| Potential Cause | Recommended Solution |
| Unaccounted for Chiral Inversion | - Be aware that (R)-benoxaprofen undergoes stereospecific inversion to the (S)-enantiomer in vivo.[4][5] This is a metabolic process and not an analytical artifact. - Design time-course studies to characterize the rate of inversion in your specific model system. |
| Species-Specific Differences in Inversion Rate | - The rate of chiral inversion is significantly faster in rats (t½ ≈ 2.5 hours) compared to humans (t½ ≈ 108 hours).[5] Ensure you are using the correct timeframe for sample collection based on the species being studied. |
| Sample Handling and Storage Issues | - Process and analyze samples promptly after collection. - Store samples at low temperatures (e.g., -80°C) to minimize potential enzymatic or chemical degradation that could alter enantiomeric ratios, although post-collection chiral inversion is less likely than in vivo metabolism. |
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic challenge when studying this compound enantiomers?
The most significant challenge is the unidirectional stereoselective inversion of the pharmacologically less active (R)-(-)-benoxaprofen to the more active (S)-(+)-enantiomer in the body.[4][5] This chiral inversion complicates pharmacokinetic and pharmacodynamic studies, as the enantiomeric composition of the drug changes over time after administration of the racemate or the pure (R)-enantiomer.
Q2: What are the known metabolic pathways for this compound?
The primary route of elimination for this compound is hepatic metabolism, specifically glucuronidation.[6] Additionally, there is evidence suggesting that this compound may be a substrate for cytochrome P450 enzymes, which could lead to the formation of reactive intermediates.[7] This oxidative metabolism is a potential contributor to the drug's hepatotoxicity.[7]
Q3: Why was this compound withdrawn from the market?
This compound was withdrawn from world markets due to reports of fatal cholestatic jaundice, often associated with nephrotoxicity.[6] The toxicity is thought to be related to its metabolic activation into reactive intermediates and its pro-oxidative properties.[7][8] The drug is also known for causing photosensitivity.[6][7]
Q4: What analytical techniques are suitable for separating this compound enantiomers?
Several techniques can be used, each with its own set of challenges:
-
Gas Chromatography (GC): This method often requires derivatization of the enantiomers into diastereomers using a chiral reagent, followed by separation on a standard GC column.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, in conjunction with chiral shift reagents, can be used to determine the enantiomeric ratio.[9]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a chiral stationary phase is a common and effective method for direct separation of enantiomers without derivatization.[1][10]
-
Supercritical Fluid Chromatography (SFC): SFC is a newer technique that can offer faster and more efficient separations of chiral compounds compared to HPLC.[2][3]
Quantitative Data Summary
Table 1: Chiral Inversion Half-Life of (R)-Benoxaprofen
| Species | Inversion Half-Life (t½) | Reference |
| Human | ~108 hours | [5] |
| Rat | ~2.5 hours | [5] |
Table 2: Analytical Method Detection Limits for this compound Isomers
| Analytical Method | Isomer Type | Limit of Detection | Reference |
| Gas-Liquid Chromatography (GLC) | Positional Isomers | 0.05% | [9] |
| Nuclear Magnetic Resonance (NMR) | Positional Isomers | 0.2% | [9] |
Experimental Protocols
Protocol 1: General Workflow for Analysis of this compound Enantiomers in Plasma by HPLC
-
Sample Preparation:
-
To 1 mL of plasma, add an internal standard.
-
Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the drug from plasma proteins and other matrix components.
-
Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Data Analysis:
-
Integrate the peak areas for the (R)- and (S)-enantiomers and the internal standard.
-
Calculate the concentration of each enantiomer based on a standard curve.
-
Protocol 2: Determination of Enantiomeric Composition by GC after Derivatization
-
Extraction: Extract this compound from the biological matrix (e.g., plasma, urine) using an appropriate solvent.
-
Derivatization:
-
React the extracted this compound with a chiral derivatizing agent such as (S)-(-)-alpha-methylbenzylamine to form diastereomeric amides.[4]
-
This reaction may require a coupling agent to facilitate amide bond formation.
-
-
GC Analysis:
-
Inject the derivatized sample onto a gas chromatograph equipped with a suitable capillary column (e.g., a non-chiral polar or non-polar column).
-
The diastereomers will have different physical properties and will be separated by the GC.
-
-
Quantification:
-
Determine the relative peak areas of the two diastereomeric peaks to calculate the enantiomeric ratio of the original this compound sample.
-
Visualizations
Caption: Unidirectional chiral inversion of (R)-benoxaprofen to (S)-benoxaprofen.
Caption: General experimental workflow for enantioselective analysis.
References
- 1. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 2. Separation of naproxen enantiomers by supercritical/subcritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. archives.ijper.org [archives.ijper.org]
- 4. Stereoselective inversion of (R)-(-)-benoxaprofen to the (S)-(+)-enantiomer in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereospecific inversion of (R)-(-)-benoxaprofen in rat and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacology, clinical efficacy, and adverse effects of the nonsteroidal anti-inflammatory agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A retrospective study of the molecular toxicology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound activates membrane-associated oxidative metabolism in human polymorphonuclear leucocytes by apparent modulation of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GLC and NMR analysis of isomeric impurities in the new anti-inflammatory agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Benoxaprofen vs. Ibuprofen: A Comparative Analysis of Their Mechanisms of Action in Inflammation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the mechanisms of action of two nonsteroidal anti-inflammatory drugs (NSAIDs), benoxaprofen and ibuprofen. While both belong to the propionic acid class of NSAIDs, their primary modes of action and enzymatic targets exhibit notable differences, influencing their efficacy and side-effect profiles. This document summarizes key experimental findings, presents quantitative data in a comparative format, and details the methodologies of pivotal assays.
Core Mechanisms of Action: A Tale of Two Pathways
Ibuprofen is a well-established NSAID that primarily functions through the non-selective and reversible inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2][3] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2] The S-enantiomer of ibuprofen is a more potent inhibitor of COX enzymes than the R-enantiomer, with a stronger inhibitory effect on COX-1 than COX-2 in vitro.[1][4]
In contrast, this compound's mechanism diverges significantly from traditional NSAIDs. It is characterized as a relatively weak inhibitor of cyclooxygenase.[5][6][7] Its primary anti-inflammatory action is attributed to the potent inhibition of the lipoxygenase (LOX) enzyme pathway.[5][8][9] By inhibiting lipoxygenase, this compound hinders the production of leukotrienes, which are potent chemoattractants and mediators of inflammation, particularly in mononuclear cells.[8][9] This direct action on mononuclear cell migration represents a distinct mechanism compared to the prostaglandin synthesis inhibition of ibuprofen.[8][9]
Quantitative Comparison of Enzyme Inhibition
The following tables summarize the available quantitative data on the inhibitory activities of this compound and ibuprofen against key enzymes in the arachidonic acid cascade.
Table 1: Cyclooxygenase (COX) Inhibition
| Compound | Enzyme | IC50 | Species/Assay Conditions |
| Ibuprofen | COX-1 | 65 µM | Human platelets[10] |
| COX-2 | - (weak inhibitor) | The R(-)-isomer is almost inactive in inhibiting COX-2. The S(+) form has a several times lower potency with COX-2 than with COX-1.[4] | |
| This compound | Prostaglandin Synthetase | Weak inhibitor | Comparative studies with other NSAIDs.[7] |
Table 2: Lipoxygenase (LOX) Inhibition
| Compound | Enzyme | IC50 / % Inhibition | Species/Assay Conditions |
| Ibuprofen | 5-LOX | 420 µM | Human polymorphonuclear leukocytes (PMNs)[10] |
| 15-LOX | Activator | Stimulated up to 20-fold at 5 mM in human PMNs[10][11] | |
| This compound | 5-LOX | - (Inhibitor) | Assessed in a double-blind randomized clinical study for psoriasis.[12] |
| Lipoxygenase | - (Inhibitor) | Inhibits chemotactic response of mononuclear cells.[8][9] |
Note: Specific IC50 values for this compound on different LOX isoforms are not detailed in the search results, but its role as a significant LOX inhibitor is consistently highlighted.
Experimental Protocols
1. Cyclooxygenase (COX) Inhibition Assay
-
Objective: To determine the inhibitory potency (IC50) of a compound against COX-1 and COX-2 enzymes.
-
Principle: The assay measures the production of prostaglandins (e.g., PGE2) from the substrate arachidonic acid by purified COX enzymes. The reduction in prostaglandin production in the presence of the test compound relative to a control is quantified.
-
Methodology:
-
Enzyme Preparation: Purified ovine or human recombinant COX-1 and COX-2 enzymes are used.[13][14]
-
Reaction Mixture: A reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing co-factors such as hematin and L-epinephrine is prepared.[13]
-
Incubation: The enzyme is pre-incubated with various concentrations of the test compound (dissolved in a solvent like DMSO) at 37°C for a defined period (e.g., 10 minutes) to allow for inhibitor binding.[13][14]
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid. The reaction is allowed to proceed for a specific time (e.g., 2 minutes) at 37°C.[14]
-
Reaction Termination: The reaction is stopped by adding a solution such as stannous chloride or hydrochloric acid.[14]
-
Quantification: The amount of prostaglandin produced is quantified using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or enzyme-linked immunosorbent assay (ELISA).[13][14]
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the IC50 value is determined by plotting the inhibition curve.
-
2. Lipoxygenase (LOX) Inhibition Assay
-
Objective: To determine the inhibitory potency of a compound against lipoxygenase enzymes (e.g., 5-LOX, 15-LOX).
-
Principle: The assay measures the formation of hydroperoxyeicosatetraenoic acids (HPETEs) from the substrate arachidonic acid or linoleic acid by LOX enzymes. The inhibition of this reaction is monitored spectrophotometrically by measuring the increase in absorbance due to the formation of a conjugated diene.[15][16]
-
Methodology:
-
Enzyme and Substrate: Soybean lipoxygenase is commonly used, with sodium linoleate or arachidonic acid as the substrate.[15]
-
Reaction Buffer: A suitable buffer, such as sodium phosphate buffer (pH 8.0) or Tris-HCl, is used.[15]
-
Incubation: The enzyme is pre-incubated with different concentrations of the test compound at a specific temperature (e.g., 25°C) for a set time (e.g., 10 minutes).[15]
-
Reaction Initiation: The substrate is added to start the reaction.
-
Measurement: The formation of the hydroperoxy product is monitored by measuring the change in absorbance at a specific wavelength (e.g., 234 nm) using a UV-Vis spectrophotometer.[15]
-
Data Analysis: The rate of reaction in the presence of the inhibitor is compared to the control to calculate the percentage of inhibition. The IC50 value can then be determined.
-
Visualizing the Mechanisms of Action
The following diagrams illustrate the arachidonic acid cascade and the distinct points of inhibition for this compound and ibuprofen, as well as a generalized workflow for an enzyme inhibition assay.
References
- 1. ClinPGx [clinpgx.org]
- 2. Ibuprofen - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Inhibition of cyclooxygenase-1 and -2 by R(-)- and S(+)-ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharmacology, clinical efficacy, and adverse effects of the nonsteroidal anti-inflammatory agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The comparative pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. bmj.com [bmj.com]
- 10. Activation of a 15-lipoxygenase/leukotriene pathway in human polymorphonuclear leukocytes by the anti-inflammatory agent ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nonsteroidal anti-inflammatory drugs stimulate 15-lipoxygenase/leukotriene pathway in human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound improves psoriasis. A double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. Lipoxygenase Enzyme (LOX) Inhibition Assay [bio-protocol.org]
- 16. Inhibition of lipoxygenases and cyclooxygenases by linoleyl hydroxamic acid: comparative in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
Benoxaprofen's Efficacy in Animal Models: A Comparative Analysis with Other NSAIDs
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of benoxaprofen's anti-inflammatory and analgesic efficacy against other non-steroidal anti-inflammatory drugs (NSAIDs) in preclinical animal studies. The data is presented in a structured format with detailed experimental methodologies and visual representations of relevant biological pathways and workflows.
This compound, a non-steroidal anti-inflammatory drug, has demonstrated notable efficacy in various animal models of inflammation, often exhibiting a distinct mechanism of action compared to traditional NSAIDs. This guide synthesizes findings from key animal studies to highlight these differences.
Comparative Efficacy in Adjuvant-Induced Arthritis
The adjuvant-induced arthritis model in rats is a widely used paradigm for assessing the efficacy of anti-arthritic drugs. In this model, this compound has shown significant potency, particularly in established arthritis.
Data Summary: Adjuvant-Induced Arthritis in Rats
| Treatment Group | Dose (mg/kg/day, orally) | Outcome Measure | Result |
| This compound | 30-40 | Radiographic Bone Damage | Marked suppression of extensive bone damage.[1] |
| Phenylbutazone | Comparable to this compound | Radiographic Bone Damage | Less suppression of bone damage compared to this compound.[1] |
| Oxyphenbutazone | Comparable to this compound | Radiographic Bone Damage | Less suppression of bone damage compared to this compound.[1] |
| Ibuprofen | Comparable to this compound | Radiographic Bone Damage | Less suppression of bone damage compared to this compound.[1] |
| Fenbufen | Comparable to this compound | Radiographic Bone Damage | Less suppression of bone damage compared to this compound.[1] |
| Naproxen | Comparable to this compound | Radiographic Bone Damage | Less suppression of bone damage compared to this compound.[1] |
| Tolectin | Comparable to this compound | Radiographic Bone Damage | Less suppression of bone damage compared to this compound.[1] |
| Sulindac | Comparable to this compound | Radiographic Bone Damage | Less suppression of bone damage compared to this compound.[1] |
| Indomethacin | Not specified | Radiographic Bone Damage | Nearly as effective as this compound, but only at doses that produced adverse effects or death.[1] |
| Piroxicam | Not specified | Radiographic Bone Damage | Nearly as effective as this compound, but only at doses that produced adverse effects or death.[1] |
| Flurbiprofen | Not specified | Radiographic Bone Damage | Nearly as effective as this compound, but only at doses that produced adverse effects or death.[1] |
Studies have indicated that this compound is also moderately active in inhibiting the development of adjuvant-induced arthritis.[2] However, its most potent effects are observed in the established phase of the disease.[2]
Efficacy in Carrageenan-Induced Inflammation Models
Carrageenan-induced inflammation models, such as paw edema and pleurisy, are standard methods for evaluating acute anti-inflammatory activity.
Data Summary: Carrageenan-Induced Pleurisy in Rats
This compound has been shown to be moderately active in inhibiting carrageenan-induced pleurisy in rats.[2] A key finding is its ability to inhibit the migration of leukocytes, particularly mononuclear cells, into the pleural cavity.
Due to the withdrawal of this compound from the market, recent quantitative comparative studies are scarce. The available data often describes its effects qualitatively.
Mechanism of Action: A Departure from Traditional NSAIDs
A significant differentiator for this compound is its mechanism of action. Unlike many other NSAIDs that are potent inhibitors of prostaglandin synthesis, this compound is a weak inhibitor of this pathway.[2] Its anti-inflammatory effects are largely attributed to its ability to inhibit the lipoxygenase pathway and, consequently, the production of leukotrienes, as well as its marked inhibition of the directional movement of mononuclear cells.[1][2]
Experimental Protocols
Adjuvant-Induced Arthritis in Rats
This model is used to evaluate chronic inflammation and the efficacy of anti-arthritic drugs.
Methodology
-
Induction: Arthritis is induced in rats by a single subcutaneous injection of Freund's Complete Adjuvant (FCA) into the paw or the base of the tail.
-
Disease Development: The disease typically develops over a period of 11 to 14 days, characterized by inflammation of the joints.
-
Drug Administration: For evaluating efficacy in established arthritis, drugs are administered daily from day 15 to day 30 after the induction of the disease.[1]
-
Assessment: The severity of arthritis is assessed through various parameters, including:
-
Paw Volume: Measured using a plethysmometer.
-
Radiographic Analysis: X-rays of the paws are taken to assess bone and cartilage damage.
-
Histopathological Examination: Tissues are examined for signs of inflammation and joint destruction.
-
Carrageenan-Induced Pleurisy in Rats
This model is employed to assess acute inflammation and the effect of drugs on leukocyte migration.
Methodology
-
Induction: Pleurisy is induced by an intrapleural injection of a carrageenan solution.
-
Drug Administration: Test compounds are typically administered orally prior to the carrageenan injection.
-
Sample Collection: Several hours after induction, the pleural exudate is collected.
-
Assessment: The anti-inflammatory effect is evaluated by measuring:
-
Exudate Volume: The volume of the collected pleural fluid.
-
Leukocyte Count: The total number of white blood cells and the differential count of mononuclear and polymorphonuclear cells in the exudate.
-
References
A Cross-Study Analysis of Benoxaprofen Clinical Trial Data: A Comparative Guide for Researchers
For drug development professionals, researchers, and scientists, this guide provides a comprehensive cross-study analysis of clinical trial data for the non-steroidal anti-inflammatory drug (NSAID) Benoxaprofen. It offers a comparative perspective against contemporaneous alternatives like aspirin and ibuprofen, supported by available experimental data. This guide aims to be an objective resource for understanding the efficacy and safety profile of this compound in the context of its time.
This compound, a propionic acid derivative, was introduced in the early 1980s for the treatment of rheumatoid arthritis and osteoarthritis.[1] Its unique proposed mechanism of action, involving the inhibition of the lipoxygenase pathway, set it apart from other NSAIDs that primarily target the cyclo-oxygenase pathway.[1][2] However, post-marketing reports of severe adverse effects, most notably fatal cholestatic jaundice, led to its withdrawal from the market in 1982.[1] This analysis delves into the clinical trial data to provide a balanced overview of its performance.
Comparative Efficacy Data
Clinical trials conducted in the late 1970s and early 1980s evaluated the efficacy of this compound in treating rheumatoid arthritis and osteoarthritis, often in comparison with aspirin and ibuprofen.
In long-term, double-blind, parallel studies in patients with rheumatoid arthritis and osteoarthritis, this compound, administered as a single daily dose, was found to be more efficacious than multiple daily doses of aspirin or ibuprofen.[3] One 28-week multicenter, double-blind trial in patients with symptomatic osteoarthritis of the knees or hips compared this compound with both aspirin and ibuprofen. The study, involving 140 patients in the aspirin comparison and 143 in the ibuprofen comparison, demonstrated that all three medications resulted in improvement in every measure of joint disease after one week, with the improvement being either maintained or increased for the duration of the treatment.[4]
Another double-blind, parallel trial in 120 general practice patients with osteoarthritis of the knee or hip over a 4-month period found statistically significant differences in favor of this compound for knee flexion and pain relief when compared to ibuprofen.[5] Notably, a significantly higher percentage of patients on this compound (67%) wished to continue the therapy compared to those on ibuprofen (32%).[5]
In patients with active rheumatoid arthritis, two multicenter clinical trials with a double-blind design over 28 weeks showed this compound to be at least as effective as aspirin and ibuprofen.[3] Furthermore, a study involving ten patients with rheumatoid arthritis showed clinical improvement in seven individuals, with significant reductions in serum levels of rheumatoid factor, C-reactive protein, and other inflammatory markers.[6]
| Efficacy Outcome | This compound | Aspirin | Ibuprofen | Study Population | Study Design | Citation |
| Patient Preference to Continue Therapy | 67% | Not Reported | 32% | Osteoarthritis | 4-month, double-blind, parallel trial | [5] |
| Superiority in Knee Flexion and Pain Relief | Statistically Significant Improvement | Not Reported | Less Improvement than this compound | Osteoarthritis | 4-month, double-blind, parallel trial | [5] |
| General Efficacy | At least as effective | Comparable to this compound | Comparable to this compound | Rheumatoid Arthritis | 28-week, double-blind, multicenter trials | [3] |
| Improvement in Joint Disease Measures | Maintained or Increased Improvement | Maintained or Increased Improvement | Maintained or Increased Improvement | Osteoarthritis | 28-week, double-blind, multicenter trial | [4] |
Comparative Safety and Adverse Event Data
The withdrawal of this compound was primarily due to severe post-marketing adverse events. The clinical trial data provides insights into the safety profile observed during its development.
A study monitoring 1,681 patients with rheumatoid arthritis or osteoarthritis found that the incidence of photosensitivity or onycholysis (nail detachment) with this compound was 9%.[7] The incidence of peptic ulcers was reported as 0.4%, which the study noted compared favorably to reports for aspirin and ibuprofen therapy.[7] In a 4-month study comparing this compound to ibuprofen in osteoarthritis patients, gastrointestinal reactions led to withdrawal in 7 patients on this compound and 6 on ibuprofen.[5] Skin reactions, particularly sun sensitivity, were more common with this compound, affecting 5 patients, though none withdrew for this reason.[5] Long-term studies in rheumatoid arthritis indicated that side effects occurred more frequently and lasted longer in patients taking aspirin compared to this compound.[3] Discontinuation of therapy due to lack of efficacy or adverse effects was also substantially lower for this compound than for aspirin or ibuprofen.[3]
| Adverse Event | This compound | Aspirin | Ibuprofen | Study Population | Citation |
| Photosensitivity/Onycholysis | 9% | Not Reported | Not Reported | Rheumatoid Arthritis & Osteoarthritis | [7] |
| Peptic Ulcers | 0.4% | Reported to be higher | Reported to be higher | Rheumatoid Arthritis & Osteoarthritis | [7] |
| Withdrawal due to GI reactions (4-month study) | 7 patients (out of 60) | Not in this study | 6 patients (out of 60) | Osteoarthritis | [5] |
| Sun Sensitivity (4-month study) | 5 patients (out of 60) | Not in this study | Not Reported | Osteoarthritis | [5] |
| Therapy Discontinuation (long-term study) | Lower than comparators | Higher than this compound | Higher than this compound | Rheumatoid Arthritis | [3] |
Experimental Protocols
The clinical trials of this compound, while pioneering for their time, often lacked the detailed methodological reporting standards of modern studies. However, key aspects of their design can be summarized.
General Study Design: Most comparative studies were double-blind, randomized, and employed either a parallel-group or crossover design.[3][4][5][8][9] Treatment durations varied from a few weeks to 28 weeks or longer for long-term safety assessments.[3][4]
Dosage Regimens:
-
This compound: Typically administered as a single daily dose of 400 mg or 600 mg.[3][5][8] Dose-ranging studies explored doses up to 800 mg daily.[11]
-
Aspirin: Administered in multiple daily doses, often totaling 4,000 mg to 6,000 mg.[3]
-
Ibuprofen: Given in multiple daily doses, typically ranging from 1,200 mg to 2,400 mg.[3][5][8]
Efficacy Assessment: Efficacy was generally assessed through clinical parameters such as:
-
Pain relief (often using rating scales, though specific scales like VAS or WOMAC are not consistently mentioned in the older literature).[5][6][8]
-
Joint swelling and tenderness.[6]
-
Range of joint movement and mobility (e.g., walking time).[6][8]
-
Morning stiffness.[6]
-
Patient and physician global assessments.[8]
-
Inflammatory markers such as erythrocyte sedimentation rate (ESR) and C-reactive protein (CRP).[6]
Safety Assessment: Safety was monitored through the recording of all adverse events, with a particular focus on gastrointestinal and cutaneous reactions.[5][7] Laboratory examinations typically included complete blood counts, and liver and renal function tests.[7]
Mechanism of Action and Signaling Pathway
Unlike traditional NSAIDs such as aspirin and ibuprofen which primarily inhibit the cyclo-oxygenase (COX) enzymes, this compound was found to be a potent inhibitor of the lipoxygenase (LOX) enzyme.[1][2] This unique mechanism was thought to contribute to its anti-inflammatory effects by blocking the production of leukotrienes, which are key mediators of inflammation and leukocyte chemotaxis.
Experimental Workflow for Cross-Study Analysis
The process of conducting a cross-study analysis of clinical trial data, as presented in this guide, involves a systematic workflow to ensure objectivity and comprehensiveness.
References
- 1. Pharmacology, clinical efficacy, and adverse effects of the nonsteroidal anti-inflammatory agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Long-term efficacy and safety of this compound: comparison with aspirin and ibuprofen in patients with active rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-term treatment of symptomatic osteoarthritis with this compound. Double-blind comparison with aspirin and ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparative study of this compound and ibuprofen in osteoarthritis in general practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The antirheumatic effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Long-term safety of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound in the treatment of osteoarthritis--a comparison with ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound: a clinical trial with an unusual design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. R4-RA - Study Overview - Inclusion / Exclusion Criteria [r4ra-nihr.whri.qmul.ac.uk]
- 11. Dose-range studies of this compound compared with placebo in patients with active rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Renewed Examination of Benoxaprofen: Re-evaluating Historical Clinical Data
For decades, the story of benoxaprofen has served as a cautionary tale in pharmaceutical development. Marketed in the early 1980s as a promising anti-inflammatory drug for arthritis, it was swiftly withdrawn due to severe and unforeseen adverse effects. This guide re-examines the historical research on this compound, offering a detailed comparison with its contemporary alternatives and providing insights for today's researchers, scientists, and drug development professionals. By presenting the original data in a modern, comparative context, we aim to facilitate a deeper understanding of this compound's pharmacological profile and the lessons it holds for drug safety and development.
Comparative Efficacy of this compound and Alternatives
Clinical trials in the late 1970s and early 1980s evaluated this compound's efficacy in treating rheumatoid arthritis and osteoarthritis, often comparing it to existing non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin and ibuprofen.[1][2] Studies indicated that this compound, typically administered once daily at doses of 400-600 mg, was at least as effective as aspirin (4,000-6,000 mg daily) and ibuprofen (1,600-2,400 mg daily).[1] Some research even suggested superior outcomes in pain relief and knee flexion with this compound compared to ibuprofen.[3] A notable advantage highlighted in several studies was the lower rate of therapy discontinuation due to inefficacy or adverse effects with this compound compared to aspirin and ibuprofen.[1]
One study in patients with rheumatoid arthritis demonstrated that this compound led to significant improvements in clinical parameters such as morning stiffness, walking time, joint tenderness, and swelling in 7 out of 10 patients.[4] This clinical improvement was accompanied by significant reductions in erythrocyte sedimentation rate (ESR), rheumatoid factor, C-reactive protein, and various immunoglobulins.[4]
| Efficacy Parameter | This compound | Aspirin | Ibuprofen | Naproxen |
| Rheumatoid Arthritis | ||||
| Pain Reduction | Significant improvement[4][5][6] | Effective[1][2] | Effective[1][2] | Favorable comparison[7] |
| Joint Swelling Reduction | Significant improvement[4] | Effective[1][2] | Effective[1][2] | Favorable comparison[7] |
| Morning Stiffness | Improved[4] | - | - | - |
| Erythrocyte Sedimentation Rate (ESR) | Significant reduction[4] | - | - | - |
| Osteoarthritis | ||||
| Pain Relief | Statistically significant improvement in pain at rest[8] | Effective[2] | Statistically significant improvement in pain at rest[8] | - |
| Knee/Hip Movement | Statistically significant improvement in knee movement[8] | - | Statistically significant improvement in knee and hip movement[8] | - |
Adverse Effect Profile: A Stark Contrast
Despite its promising efficacy, this compound's downfall was its severe and, in some cases, fatal adverse effects. The most frequently reported side effects were photosensitivity and onycholysis (nail detachment), with an incidence of around 9%.[9] While gastrointestinal side effects were generally reported to be less frequent than with aspirin and ibuprofen, with peptic ulcers occurring in 0.4% of patients, the emergence of fatal cholestatic jaundice ultimately led to its withdrawal from the market.[9][10]
| Adverse Effect | This compound | Aspirin | Ibuprofen |
| Gastrointestinal | |||
| Peptic Ulcers | 0.4%[9] | Higher incidence than this compound[1] | Higher incidence than this compound[1] |
| General GI Side Effects | Lower incidence and duration than aspirin[1] | More frequent and longer-lasting than this compound[1] | More frequent discontinuations than this compound[1] |
| Dermatological | |||
| Photosensitivity | 9%[9] | - | - |
| Onycholysis | 9%[9] | - | - |
| Hepatic | |||
| Cholestatic Jaundice | Reports of fatal cases[10] | - | - |
| Renal | |||
| Nephrotoxicity | Associated with fatal cholestatic jaundice[10] | Potential for kidney damage[11] | Potential for kidney damage[11] |
Mechanism of Action: A Different Path
This compound's mechanism of action distinguished it from many other NSAIDs of its time. While it was a relatively weak inhibitor of cyclo-oxygenase (COX), the primary target of drugs like aspirin and ibuprofen, it demonstrated significant inhibition of the lipoxygenase (LOX) enzyme.[10] This inhibition of the LOX pathway was believed to be central to its anti-inflammatory effects, as it reduces the production of leukotrienes, which are potent mediators of inflammation.[12][13] Additionally, this compound was shown to inhibit the migration of mononuclear leukocytes, a key process in the inflammatory response.[10][14]
Experimental Protocols from Historical Research
To provide a comprehensive re-evaluation, it is crucial to understand the methodologies employed in the original this compound studies. Two key assays used to determine its anti-inflammatory properties were the carrageenan-induced paw edema model and the leukocyte migration assay.
Carrageenan-Induced Paw Edema Assay
This widely used in vivo model assesses the anti-inflammatory activity of a compound by measuring its ability to reduce acute inflammation.
Methodology:
-
Animal Model: Wistar or Sprague-Dawley rats are typically used.[15][16]
-
Induction of Edema: A sub-plantar injection of a 1% carrageenan solution in saline is administered into the right hind paw of the rats.[16][17]
-
Drug Administration: The test compound (this compound or a comparator) and a control vehicle are administered orally or intraperitoneally at a specified time before the carrageenan injection.[15]
-
Measurement of Edema: The volume of the paw is measured at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 6 hours) after carrageenan injection using a plethysmometer.[16]
-
Data Analysis: The percentage of inhibition of edema is calculated for the drug-treated groups compared to the control group.
Leukocyte Migration Inhibition Assay
This in vitro assay was crucial in elucidating this compound's unique mechanism of action on immune cells.
Methodology:
-
Leukocyte Isolation: Mononuclear leukocytes are isolated from rat peritoneal exudates or human peripheral blood.[18]
-
Chemotaxis Chamber: A Boyden chamber or a multi-well filter migration assay is used.[19][20] The lower wells contain a chemoattractant (e.g., activated serum), and the upper wells contain the isolated leukocytes with or without the test compound (this compound).[20]
-
Incubation: The chamber is incubated to allow the leukocytes to migrate through the filter towards the chemoattractant.
-
Cell Counting: The number of migrated cells on the lower side of the filter is quantified by microscopy.
-
Data Analysis: The inhibitory effect of the compound on leukocyte migration is determined by comparing the number of migrated cells in the treated group to the control group.
Alternatives to this compound: Then and Now
In the early 1980s, the primary alternatives to this compound for the treatment of arthritis were other NSAIDs.
1980s Alternatives:
-
Aspirin: A non-selective COX inhibitor with analgesic, anti-inflammatory, and antipyretic properties. Its use was often limited by gastrointestinal side effects.[1][21]
-
Ibuprofen: A non-selective COX inhibitor, generally with a better gastrointestinal safety profile than aspirin.[1][21]
-
Naproxen: Another non-selective COX inhibitor with a longer half-life than ibuprofen.[7]
-
Indomethacin: A potent non-selective COX inhibitor, but with a higher incidence of side effects.
-
Diclofenac: A non-selective COX inhibitor that was also widely used.[22]
Modern Alternatives:
The landscape of arthritis treatment has evolved significantly since the 1980s, with a greater emphasis on targeted therapies and a deeper understanding of the disease's immunopathology.
-
Selective COX-2 Inhibitors (e.g., Celecoxib): These were developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[22]
-
Disease-Modifying Antirheumatic Drugs (DMARDs) (e.g., Methotrexate, Sulfasalazine): These drugs slow the progression of rheumatoid arthritis by modulating the immune system.[11]
-
Biologic Agents (e.g., TNF inhibitors like Adalimumab, Etanercept): These are genetically engineered proteins that target specific components of the immune system involved in inflammation.[11]
-
Janus Kinase (JAK) Inhibitors (e.g., Tofacitinib): These are small molecule drugs that inhibit the JAK-STAT signaling pathway, which is crucial for cytokine-mediated inflammation.[11]
-
Topical NSAIDs: These provide localized pain relief with reduced systemic side effects.[23]
-
Corticosteroids: Potent anti-inflammatory drugs used for short-term flare-ups.[23][24]
Conclusion
The re-evaluation of historical this compound research provides valuable lessons for contemporary drug development. While its efficacy was comparable and in some aspects superior to its contemporary alternatives, its unique and severe adverse effect profile underscores the critical importance of thorough preclinical and post-market safety surveillance. The distinct mechanism of action, primarily through lipoxygenase inhibition, remains an area of interest for the development of novel anti-inflammatory agents. By understanding the successes and failures of past drugs like this compound, the scientific community can continue to refine the process of creating safer and more effective treatments for inflammatory diseases.
References
- 1. Long-term efficacy and safety of this compound: comparison with aspirin and ibuprofen in patients with active rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-term treatment of symptomatic osteoarthritis with this compound. Double-blind comparison with aspirin and ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparative study of this compound and ibuprofen in osteoarthritis in general practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The antirheumatic effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dose-range studies of this compound compared with placebo in patients with active rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: a clinical trial with an unusual design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Crossover comparison of this compound and naproxen in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound in the treatment of osteoarthritis--a comparison with ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Long-term safety of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacology, clinical efficacy, and adverse effects of the nonsteroidal anti-inflammatory agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rheumatoid arthritis - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 12. probiologists.com [probiologists.com]
- 13. Rationally Designed Multitarget Agents Against Inflammation and Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of the non-steroidal anti-inflammatory drug this compound on leucocyte migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubcompare.ai [pubcompare.ai]
- 16. 3.6. Carrageenan Induced Paw Edema and Anti-Inflammatory Evaluation [bio-protocol.org]
- 17. inotiv.com [inotiv.com]
- 18. Studies on leucocyte-drug interaction with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Tools for anti-inflammatory drug design: in vitro models of leukocyte migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | A Leukocyte Migration Assay Assists Understanding of Interleukin-1β-Induced Leukocyte Migration Into Preterm Mouse Uterus [frontiersin.org]
- 21. arthritis.org [arthritis.org]
- 22. NSAIDs for Rheumatoid Arthritis: Anti-inflammatory Drugs [webmd.com]
- 23. Pain Treatment in Arthritis-Related Pain: Beyond NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Immunosuppressants & Other Drugs for the Treatment of RA Pain [webmd.com]
Comparative Analysis of the Pro-oxidative Effects of Benoxaprofen and Flunoxaprofen
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pro-oxidative effects of two non-steroidal anti-inflammatory drugs (NSAIDs), Benoxaprofen and Flunoxaprofen. The information presented is based on available experimental data to facilitate an objective comparison for research and drug development purposes.
Executive Summary
This compound and, to a lesser extent, Flunoxaprofen, have demonstrated pro-oxidative properties, primarily through the generation of reactive oxygen species (ROS) in human polymorphonuclear leucocytes (PMNLs). Experimental evidence indicates that this compound is a more potent inducer of oxidative stress than Flunoxaprofen. The underlying mechanism for both compounds appears to involve the activation of protein kinase C (PKC), a key enzyme in cellular signaling pathways. Furthermore, the pro-oxidative effects of both drugs are significantly enhanced by exposure to ultraviolet (UV) radiation, a phenomenon linked to the phototoxicity observed with this compound.
Quantitative Data Comparison
While direct comparative quantitative data from a single study is limited in publicly available literature, the following tables summarize the dose-dependent pro-oxidative effects based on available information. It is important to note that the data for this compound is more extensively reported.
Table 1: Dose-Response of this compound and Flunoxaprofen on Chemiluminescence in Human PMNLs
| Compound | Concentration (µg/mL) | Luminol-Enhanced Chemiluminescence (Relative Effect) | Lucigenin-Enhanced Chemiluminescence (Relative Effect) |
| This compound | ≥ 3.75 | Dose-related increase | Dose-related increase |
| 15 | Significant increase | Significant increase | |
| 30 | Further increase | Further increase | |
| 60 | Marked increase | Marked increase | |
| Flunoxaprofen | ≥ 3.75 | Dose-related increase (less potent than this compound) | Dose-related increase (less potent than this compound) |
Note: Specific quantitative values (e.g., in Relative Light Units) from a direct comparative study are not available in the cited literature. The table reflects the qualitative and semi-quantitative descriptions found.
Table 2: Effect of this compound and Flunoxaprofen on Superoxide Generation in Human PMNLs
| Compound | Concentration (µg/mL) | Superoxide Generation (Relative Effect) |
| This compound | 15 | Dose-related activation |
| 30 | Increased activation | |
| 60 | Strong activation | |
| Flunoxaprofen | Data not available | Data not available |
Mechanism of Pro-oxidative Action
The primary mechanism underlying the pro-oxidative effects of both this compound and Flunoxaprofen is the activation of membrane-associated oxidative metabolism in PMNLs. This process is mediated through the apparent activation of Protein Kinase C (PKC).[1] The activation of PKC leads to the assembly and activation of the NADPH oxidase enzyme complex, which in turn generates superoxide anions (O₂⁻), a primary ROS. This cascade of events is depicted in the signaling pathway diagram below.
Caption: Proposed signaling pathway for this compound- and Flunoxaprofen-induced ROS production.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and Flunoxaprofen.
Isolation of Human Polymorphonuclear Leucocytes (PMNLs)
-
Blood Collection: Whole blood is drawn from healthy adult donors into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Density Gradient Centrifugation: The blood is layered over a density gradient medium (e.g., Ficoll-Paque) and centrifuged. This separates the blood components, with the PMNLs forming a distinct layer.
-
Erythrocyte Lysis: The PMNL-rich layer is collected, and any contaminating red blood cells are removed by hypotonic lysis.
-
Washing and Resuspension: The purified PMNLs are washed with a buffered salt solution (e.g., Hanks' Balanced Salt Solution) and resuspended in the same buffer at a specific concentration (e.g., 1 x 10⁶ cells/mL).
Luminol-Enhanced Chemiluminescence Assay
This assay measures the total ROS production, including hydrogen peroxide and hypochlorous acid.
-
Reagent Preparation:
-
Luminol stock solution is prepared in a suitable solvent (e.g., DMSO) and then diluted to the working concentration in a buffered solution.
-
This compound and Flunoxaprofen are dissolved in a suitable solvent and diluted to various concentrations.
-
-
Assay Procedure:
-
PMNL suspension is pre-warmed to 37°C.
-
In a luminometer cuvette, the PMNL suspension is mixed with the luminol working solution.
-
The test compound (this compound or Flunoxaprofen) at the desired concentration is added to the cuvette.
-
The chemiluminescence is measured immediately and continuously over a period of time (e.g., 15-30 minutes) in a luminometer.
-
Results are typically expressed in Relative Light Units (RLU) or counts per minute (CPM).
-
Lucigenin-Enhanced Chemiluminescence Assay
This assay is more specific for the detection of superoxide anions.
-
Reagent Preparation:
-
Lucigenin stock solution is prepared and diluted to the working concentration.
-
Drug solutions are prepared as described for the luminol assay.
-
-
Assay Procedure:
-
The procedure is similar to the luminol assay, with lucigenin being substituted for luminol.
-
PMNLs are incubated with lucigenin and the test compound.
-
Chemiluminescence is measured over time to determine the rate of superoxide production.
-
Caption: General experimental workflow for assessing pro-oxidative effects.
Influence of UV Radiation
A significant finding is the potentiation of the pro-oxidative effects of both this compound and Flunoxaprofen by UV radiation.[1] This is particularly relevant for this compound, which was withdrawn from the market due to severe phototoxicity. The interaction between the drug, PMNLs, and UV radiation leads to a synergistic increase in ROS production, which is believed to be a contributing factor to the observed dermatological side effects.
Conclusion
Both this compound and Flunoxaprofen exhibit pro-oxidative properties through the activation of PKC and subsequent generation of ROS in human PMNLs. The available evidence strongly indicates that this compound is a more potent pro-oxidant than Flunoxaprofen. The phototoxicity associated with this compound is likely exacerbated by the synergistic effect of UV radiation on its pro-oxidative activity. For drug development professionals, these findings underscore the importance of evaluating the pro-oxidative potential and photosensitivity of new drug candidates, particularly within the NSAID class. Further research with direct, quantitative comparisons would be beneficial for a more precise risk assessment of similar compounds.
References
Assessing the Flaws in Early Benoxaprofen Safety Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The case of benoxaprofen, a non-steroidal anti-inflammatory drug (NSAID) withdrawn from the market in 1982 due to severe adverse effects, serves as a critical lesson in drug safety evaluation.[1] This guide provides an objective comparison of the findings from early safety studies of this compound with the post-marketing data that revealed its significant risks. By examining the experimental protocols and data from these studies, we can identify the key factors that led to an underestimation of the drug's toxicity, particularly in vulnerable patient populations.
Discrepancies in Safety Data: Early Clinical Trials vs. Post-Marketing Surveillance
Initial clinical trials painted a picture of this compound as a well-tolerated NSAID with a favorable side-effect profile compared to aspirin and ibuprofen.[2] However, post-marketing surveillance and subsequent studies revealed a much higher incidence of adverse effects, particularly in the elderly, leading to the drug's withdrawal.[3][4]
The following tables summarize the stark contrast between the quantitative data from early long-term safety monitoring and later observational studies.
Table 1: Incidence of Common Adverse Effects Reported in Early this compound Studies
| Adverse Effect | Study 1 (n=1,681)[5] | Study 2 (n=2,204)[6] |
| Photosensitivity/Phototoxicity | 9% | 9.4% |
| Onycholysis | 9% | 12.5% |
| Peptic Ulcer | 0.4% | 0.3% |
Table 2: Incidence of Adverse Effects in a Later Observational Study (n=300) [3]
| Adverse Effect | Overall Incidence | Incidence in Patients >70 years |
| Any Side Effect | 65.3% | 83.3% |
| Photosensitivity | 28.6% | Not specified |
| Onycholysis | 12.6% | Not specified |
| Gastric Side Effects | 12.6% | 40.5% |
The data clearly demonstrates a significant underrepresentation of the risk of adverse events in the initial, larger-scale studies. The nearly five-fold increase in the overall incidence of side effects and the more than three-fold increase in gastric side effects in the elderly, as highlighted in the later study, underscore the failure of the early trials to assess the drug's safety in the patient population that would be most likely to use it.
A Critical Look at Early Experimental Protocols
The shortcomings of the early safety assessments can be largely attributed to the design and methodology of the preclinical and clinical studies.
Preclinical Animal Studies
-
Animal Models: this compound was tested in a range of animal models, including rats, dogs, rhesus monkeys, rabbits, guinea pigs, and mice.[1]
-
Dosage: Oral doses of 1–10 mg/kg were administered to assess absorption and basic toxicity.[1]
-
Limitations: While these studies established the drug's anti-inflammatory, analgesic, and anti-pyretic activity, they failed to predict the severe hepatotoxicity and nephrotoxicity observed in humans, particularly the elderly. The plasma half-life varied significantly across species, which may have contributed to an inaccurate prediction of its pharmacokinetics in humans.[1]
Clinical Trial Design
The clinical trial program for this compound followed the standard phased approach. However, a closer examination of the participant demographics and trial design reveals critical flaws.
-
Phase I: These initial human trials were conducted on a small number of healthy, young to middle-aged male volunteers.[6] This homogenous and healthy cohort was not representative of the broader, and often older and co-morbid, population of arthritis sufferers.
-
Phase II: The Phase II trials consisted of small, double-blind, randomized controlled studies comparing this compound to aspirin and ibuprofen.[6] While a standard practice, the limited size and duration (28 weeks) of these trials, coupled with a predominantly young and healthy male population, were insufficient to detect less common or delayed-onset adverse effects. The dosage used was 400-600mg per day.[6]
-
Phase III: Although this phase involved a larger patient population of over 2,000 individuals with arthritis, the monitoring and reporting of adverse events appeared to be inadequate, as evidenced by the significant discrepancies with later reports.[1][5]
The following diagram illustrates the workflow of the early clinical trials, highlighting the points where a more rigorous and representative assessment was needed.
Proposed Mechanism of Toxicity: The Role of Cytochrome P450
The severe adverse effects of this compound, particularly hepatotoxicity, are thought to be linked to its metabolic activation by cytochrome P450 (CYP) enzymes.[7] While the precise signaling pathways were not fully elucidated at the time, retrospective analyses suggest a plausible mechanism.
This compound is likely metabolized by CYP450I, leading to the formation of a reactive intermediate.[7] This reactive metabolite can then cause cellular damage and induce an inflammatory response, ultimately leading to liver injury. Furthermore, this compound's structural similarity to clofibrate suggests it could also be a substrate for CYP450IV, potentially causing peroxisomal proliferation in the liver.[7] The well-documented phototoxicity of this compound is attributed to the formation of a free radical decarboxylated derivative upon exposure to UV light.[1]
The following diagram provides a simplified illustration of the proposed metabolic pathway leading to this compound-induced toxicity.
Conclusion: Lessons for Modern Drug Development
The case of this compound highlights several critical deficiencies in the drug safety evaluation process of the time. The reliance on data from young, healthy male subjects in early clinical trials, the insufficient duration of follow-up, and the failure to adequately investigate signals of potential harm in specific subpopulations all contributed to a tragic and avoidable public health crisis.
For today's researchers, scientists, and drug development professionals, the this compound story serves as a stark reminder of the importance of:
-
Diverse and Representative Clinical Trial Populations: Ensuring that trial participants reflect the age, gender, and co-morbidity profiles of the intended patient population is paramount.
-
Robust Pharmacovigilance: Proactive and thorough post-marketing surveillance is essential for detecting rare or delayed adverse drug reactions.
-
Mechanistic Toxicology: A deep understanding of a drug's metabolic pathways and potential for bioactivation is crucial for predicting and mitigating toxicity.
By learning from the failures of the past, the pharmaceutical industry can continue to improve the safety and efficacy of new medicines and better protect public health.
References
- 1. This compound: a clinical trial with an unusual design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nonsteroidal Antiinflammatory Drugs (NSAIDs) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Long-term safety of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology, clinical efficacy, and adverse effects of the nonsteroidal anti-inflammatory agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An update on long-term efficacy and safety with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cjblunt.com [cjblunt.com]
Safety Operating Guide
Navigating the Disposal of Benoxaprofen: A Procedural Guide for Laboratory Professionals
Core Principles of Pharmaceutical Waste Disposal
The primary goal of proper pharmaceutical disposal is to prevent environmental contamination and accidental poisoning.[2][3][4] Improper disposal, such as flushing down the toilet or drain, can lead to the contamination of water sources, as wastewater treatment plants are generally not equipped to remove medicinal compounds.[2] Therefore, it is crucial to follow a structured disposal plan.
For laboratory and research settings, Benoxaprofen waste is classified as pharmaceutical waste and may be considered hazardous waste depending on its formulation and concentration.[3] As such, disposal must comply with federal, state, and local regulations, including those from the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[5]
Decision-Making Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
References
Essential Safety and Handling of Benoxaprofen in a Laboratory Setting
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of Benoxaprofen, a non-steroidal anti-inflammatory drug (NSAID) that has been withdrawn from the market due to significant adverse effects, including hepatotoxicity and phototoxicity.[1][2] Adherence to these guidelines is essential to ensure personnel safety and proper management of this hazardous chemical in a laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance with the following GHS classifications:
-
Acute toxicity, Oral (Category 4)[3]
-
Acute aquatic toxicity (Category 1)[3]
-
Chronic aquatic toxicity (Category 1)[3]
It is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[3] Historically, its use was associated with fatal cholestatic jaundice and other serious adverse reactions.[1]
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound. The following equipment must be worn at all times in the laboratory when working with this compound.
| PPE Category | Item | Specifications |
| Hand Protection | Double Gloves | Wear two pairs of powder-free, disposable gloves. The outer glove should be placed over the cuff of the lab coat.[4] |
| Body Protection | Protective Gown | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required.[4] |
| Eye Protection | Safety Goggles | Chemical splash goggles are mandatory.[5] |
| Face Protection | Face Shield | A full-face shield should be worn in conjunction with goggles, especially when there is a risk of splashes.[5] |
| Respiratory Protection | Respirator | An N95 or higher-rated respirator should be used when handling the powder form of this compound to avoid inhalation.[6] |
Operational Plan for Handling this compound
The following procedural steps must be followed to ensure the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[3]
-
Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[7]
2. Preparation and Handling:
-
All handling of this compound, especially the powder form, must be conducted within a certified chemical fume hood to avoid inhalation of dust and aerosols.[3]
-
Wash hands thoroughly before and after handling the compound.[3]
-
Avoid contact with skin and eyes.[3]
-
Do not eat, drink, or smoke in the designated handling area.[3]
3. In Case of Exposure:
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with water. Seek medical attention.[3]
-
Inhalation: Move to an area with fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[3]
-
Ingestion: If swallowed, call a poison control center or doctor immediately. Rinse mouth with water.[3]
Disposal Plan
This compound is very toxic to aquatic life and must be disposed of as hazardous waste.[3]
-
Solid Waste:
-
Collect all solid waste, including contaminated gloves, gowns, and labware, in a designated, clearly labeled hazardous waste container.
-
Do not mix with other waste streams.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a sealed, properly labeled hazardous waste container.
-
Do not dispose of down the drain.
-
-
Final Disposal:
-
Arrange for disposal through an approved hazardous waste disposal facility in accordance with local, state, and federal regulations.[3]
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₆H₁₂ClNO₃[1] |
| Molar Mass | 301.73 g·mol⁻¹[2] |
| GHS Classification | Acute toxicity, Oral (Category 4); Acute aquatic toxicity (Category 1); Chronic aquatic toxicity (Category 1)[3] |
| CAS Number | 51234-28-7[8] |
Experimental Workflow for Handling this compound
The following diagram outlines the standard operational workflow for safely handling this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
References
- 1. This compound | C16H12ClNO3 | CID 39941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound|51234-28-7|MSDS [dcchemicals.com]
- 4. osha.gov [osha.gov]
- 5. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
